16-Dehydropregnenolone
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRRPUBVUAHSR-RRPFGEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016789 | |
| Record name | (-)-Pregnadienolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-53-4 | |
| Record name | 16-Dehydropregnenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Dehydropregnenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydropregnenolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Pregnadienolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β-hydroxypregna-5,16-dien-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-DEHYDROPREGNENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7349506P5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a Steroid Revolution: A Technical History of 16-Dehydropregnenolone's Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of 16-dehydropregnenolone (16-DHP), and its more commercially prevalent acetylated form, this compound acetate (16-DPA), marked a pivotal moment in pharmaceutical history. This molecule, seemingly a simple steroid intermediate, was the key that unlocked the large-scale and cost-effective production of a vast array of steroid hormones, including progesterone, corticosteroids, and androgens. Its story is not one of a single eureka moment, but rather a testament to the ingenuity and perseverance of chemists who transformed a natural product from a Mexican yam into the cornerstone of the modern steroid industry. This technical guide delves into the history of its discovery, the evolution of its synthesis, and its initial biological characterization, providing a comprehensive resource for professionals in the field of drug development and steroid chemistry.
From Obscurity to Linchpin: The Marker Degradation
The journey to this compound is inextricably linked with the pioneering work of American chemist Russell Earl Marker and his development of the "Marker degradation" in the late 1930s.[1][2] Prior to Marker's work, the synthesis of steroid hormones was a complex and prohibitively expensive process, relying on starting materials like cholesterol with its challenging side chain. Marker's quest for a more abundant and economical precursor led him to the plant steroid, diosgenin, which he identified in high concentrations in the tubers of the Mexican wild yam, Dioscorea villosa.[2]
The genius of the Marker degradation lies in its ability to selectively cleave the spiroketal side chain of diosgenin to yield the desired 2-acetyl side chain characteristic of pregnane-series steroids, with this compound as a key intermediate. This multi-step chemical transformation laid the foundation for the burgeoning steroid industry in Mexico and, subsequently, worldwide.[2]
The Chemical Pathway: From Diosgenin to this compound Acetate
The conversion of diosgenin to 16-DPA via the Marker degradation and its subsequent refinements involves three principal stages: acetolysis, oxidation, and hydrolysis.
Experimental Protocols
1. Original Marker Degradation (circa 1940):
Russell Marker's initial process was effective but required harsh conditions. The key steps are outlined below:
-
Step 1: Acetolysis of Diosgenin.
-
Methodology: Diosgenin is heated directly with a large excess of acetic anhydride in a sealed tube or autoclave at approximately 200°C.[3] This high-temperature, high-pressure reaction cleaves the spiroketal ring system of diosgenin to form the furostenol derivative, pseudodiosgenin diacetate.[3]
-
Reaction Time: Several hours.
-
Challenges: This method often resulted in low to moderate yields (around 33-40%) due to the extensive decomposition of the starting material under the harsh reaction conditions.[3]
-
-
Step 2: Oxidation of Pseudodiosgenin Diacetate.
-
Methodology: The crude pseudodiosgenin diacetate is oxidized, typically using chromium trioxide (CrO₃) in acetic acid. This step cleaves the double bond in the furan ring, forming a keto ester intermediate.
-
Temperature: The reaction is typically carried out at or below room temperature to control the exothermic reaction.
-
-
Step 3: Hydrolysis and Elimination to form 16-DPA.
-
Methodology: The resulting keto ester is then subjected to hydrolysis and elimination, initially using ethanolic sodium hydroxide in the 1939 version to yield this compound (16-DHP).[1] By 1940, the process was modified to use acetic acid for the final hydrolysis step, which directly produced the more stable and widely used this compound acetate (16-DPA).[1]
-
2. Improved and "Green" Synthesis of 16-DPA:
Over the decades, significant improvements have been made to the original Marker degradation to enhance yield, reduce harsh reaction conditions, and minimize environmental impact.
-
Step 1: Catalytic Acetolysis.
-
Methodology: To circumvent the need for high temperatures and pressures, Lewis acids such as aluminum chloride (AlCl₃) can be used as catalysts in combination with acetic anhydride.[4] This allows the reaction to proceed under milder conditions, significantly reducing the decomposition of the starting material and improving the yield of pseudodiosgenin diacetate to over 90%.[3] In a reported efficient process, a molar ratio of 1:3.5 (diosgenin:acetic anhydride) is used in a pressure reactor with a hydrocarbon solvent at around 200°C, achieving an in-built pressure of 5-6 kg/cm ².[3]
-
-
Step 2: "Green" Oxidation.
-
Methodology: To avoid the use of toxic chromium reagents, greener oxidation methods have been developed. One such method employs a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[4] This system is more environmentally friendly and reduces hazardous waste.
-
-
Step 3: Hydrolysis.
-
Methodology: The final hydrolytic degradation of the oxidized intermediate to 16-DPA is typically achieved by refluxing in acetic acid, often with near-quantitative yields.[3]
-
Data Presentation: A Comparison of Synthetic Yields
| Synthetic Route | Acetolysis Yield (Pseudodiosgenin Diacetate) | Overall Yield (16-DPA from Diosgenin) | Key Conditions | Reference(s) |
| Original Marker Degradation | ~33-40% | Not consistently high | Acetic anhydride, 200°C, sealed tube | [3] |
| Improved Synthesis | >90% | ~60% | Acetic anhydride, hydrocarbon solvent, 200°C, 5-6 kg/cm ² pressure | [3] |
Experimental Workflow: The Marker Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retinoid X Receptor (RXR) Agonist-induced Antagonism of Farnesoid X Receptor (FXR) Activity due to Absence of Coactivat… [ouci.dntb.gov.ua]
- 4. Identification of 15d-PGJ2 as an antagonist of farnesoid X receptor: molecular modeling with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-Dehydropregnenolone: Synthesis, Degradation, and as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone (16-DHP), a pivotal intermediate in the synthesis of a vast array of steroid hormones, holds significant interest for the pharmaceutical industry. Its efficient synthesis, typically via the Marker degradation of plant-derived sapogenins, and its metabolic fate are critical areas of study for drug development and manufacturing. This guide provides a comprehensive overview of the core aspects of 16-DHP, including its synthesis, degradation pathways, and its role as a potential biomarker. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound (3β-hydroxypregna-5,16-dien-20-one), often referred to as 16-DHP, is a synthetic pregnane steroid and a crucial precursor in the semi-synthesis of numerous therapeutic steroids, including corticosteroids, progestogens, androgens, and estrogens.[1] The discovery of the Marker degradation process in the late 1930s revolutionized steroid production by enabling the large-scale conversion of plant-derived diosgenin into 16-DHP, establishing Mexico as a global hub for steroid manufacturing.[1][2] Understanding the intricacies of 16-DHP's synthesis, its degradation profile under various stress conditions, and its metabolic pathways is essential for optimizing production processes, ensuring drug stability, and exploring its therapeutic potential. Recent studies have also highlighted 16-DHP's potential as a hypolipidemic agent, acting as a farnesoid X receptor (FXR) antagonist, which further underscores its importance in drug development.[1]
Synthesis of this compound and its Acetate
The primary route for the industrial production of 16-DHP and its acetate derivative (16-DPA) is the Marker degradation of steroidal sapogenins, most notably diosgenin from Mexican yams and solasodine from nightshade plants.[1] This multi-step process involves the opening of the spiroketal side chain of the sapogenin.
Marker Degradation Pathway
The Marker degradation is a classic example of leveraging kinetic control in steroid chemistry to selectively modify the side chain while preserving the core steroid nucleus.[2] The overall process can be summarized in three main stages.
References
The Pivotal Role of 16-Dehydropregnenolone as a Steroid Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone (16-DHP), and its acetate ester this compound acetate (16-DPA), represent a critical nexus in the synthetic and biological pathways of a vast array of steroid hormones. As a key intermediate, 16-DHP serves as a foundational building block for the pharmaceutical industry in the production of corticosteroids, progestogens, androgens, and estrogens. This technical guide provides an in-depth exploration of 16-DHP's role as a steroid precursor, detailing its synthesis, enzymatic conversion into downstream steroid hormones, and its metabolic fate. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in steroid research and drug development.
Introduction
This compound (3β-hydroxypregna-5,16-dien-20-one) is a C21 steroid distinguished by a double bond between carbons 16 and 17. This structural feature makes it a versatile precursor for the synthesis of numerous biologically active steroids.[1] Historically, the development of the Marker degradation process, which converts diosgenin from yams into 16-DHP, was a landmark achievement that opened the door for the large-scale production of steroid hormones.[2] Today, 16-DPA remains a central intermediate in the semi-synthesis of a multitude of essential medicines.[1][3]
This guide will delve into the technical aspects of 16-DHP, covering its synthesis from natural sources, its conversion through key steroidogenic pathways, and the analytical methods used for its quantification.
Synthesis of this compound Acetate (16-DPA)
The industrial production of 16-DPA primarily relies on the degradation of steroidal sapogenins, most notably diosgenin and solasodine.[1] The classic method for this transformation is the Marker degradation.[4] More contemporary approaches have focused on improving efficiency and reducing the environmental impact of this process.[5]
Chemical Synthesis: The Marker Degradation
The Marker degradation is a multi-step process that cleaves the spiroketal side chain of diosgenin to yield the C-20 ketone characteristic of 16-DPA.[4]
Experimental Protocol: Modified Marker Degradation of Diosgenin [6]
-
Acetolysis: Diosgenin is heated with acetic anhydride in a pressure reactor, often in the presence of a hydrocarbon solvent like xylene, at approximately 200°C. This step opens the spiroketal ring to form pseudodiosgenin diacetate.[6]
-
Oxidation: The double bond in the furan ring of pseudodiosgenin diacetate is cleaved using an oxidizing agent. While chromium trioxide (CrO₃) was traditionally used, greener alternatives like potassium permanganate (KMnO₄) with a co-oxidant such as sodium periodate (NaIO₄) are now employed to minimize heavy metal waste.[5][7] This step can be enhanced by ultrasound irradiation (35 kHz).[6]
-
Hydrolysis: The resulting intermediate is then subjected to hydrolysis, typically by refluxing in acetic acid, to yield this compound acetate (16-DPA).[6]
A one-pot synthesis method has also been developed to improve efficiency and reduce waste, with reported overall yields of up to 75%.[7]
Microbial Biotransformation
An alternative and more environmentally friendly approach to producing steroid intermediates from 16-DPA is through microbial biotransformation. Certain microorganisms can perform specific and efficient conversions of 16-DPA into valuable downstream products.
Experimental Protocol: Bioconversion of 16-DPA to 4-Androstene-3,17-dione (AD) [8][9]
-
Microorganism: Delftia acidovorans MTCC 3363 is cultured in a suitable medium.
-
Substrate Addition: 16-DPA, dissolved in a carrier solvent like dioxan, is added to the culture.
-
Incubation: The culture is incubated under optimized conditions (pH 7.0, 30°C).
-
Extraction and Analysis: The product, 4-androstene-3,17-dione (AD), is extracted from the culture medium and analyzed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
This compound as a Precursor in Steroidogenic Pathways
16-DHP's structural similarity to pregnenolone, the universal precursor of all steroid hormones, positions it as a key substrate for the enzymes of the steroidogenic cascade. The primary enzymes involved in the initial steps of steroidogenesis are Cytochrome P450 side-chain cleavage (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), and Cytochrome P450 17A1 (CYP17A1).
Conversion to Progestogens and Glucocorticoids
The conversion of 16-DHP to progestogens and subsequently to glucocorticoids would theoretically involve the action of 3β-HSD to convert the 3β-hydroxyl group to a 3-keto group and shift the double bond from Δ⁵ to Δ⁴, a key step in the formation of progesterone.[8]
Conversion to Androgens and Estrogens: The CYP17A1 Gateway
The synthesis of androgens and estrogens from pregnenolone is critically dependent on the dual activities of CYP17A1: 17α-hydroxylase and 17,20-lyase.[10] Given its structure, 16-DHP is a plausible substrate for CYP17A1, leading to the formation of dehydroepiandrosterone (DHEA), a pivotal androgen precursor.
Potential Role in Neurosteroidogenesis
Neurosteroids are synthesized de novo in the brain and modulate neuronal activity.[11] The brain expresses the necessary steroidogenic enzymes, including CYP11A1, to produce pregnenolone from cholesterol.[11] As a pregnenolone analog, 16-DHP could potentially enter the neurosteroidogenic pathway, leading to the formation of various neuroactive steroids. However, direct evidence for this pathway is still an active area of research.
Metabolism and Pharmacokinetics of this compound
The metabolic fate of 16-DHP has been studied in animal models, revealing rapid and extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Cytochrome P450-Mediated Metabolism
Studies in rats have shown that 16-DHP is rapidly metabolized by hepatic microsomal fractions, with CYP3A4 being a key enzyme involved.[12][13] This rapid metabolism contributes to its low oral bioavailability. Furthermore, 16-DHP has been shown to be an inducer of several CYP enzymes, including CYP1A2, CYP2C11, CYP2D2, and CYP2E1 in rats, which has implications for potential drug-drug interactions.[14][15]
Identified Metabolites
In rabbits, several metabolites of 16-DHP have been identified in plasma, including:
-
4,16-pregnadien-3,20-dione (M₁)
-
5-pregnene-3β-ol-20-one (M₂)
-
5-pregnene-3β,20-diol (M₃)
-
5-pregnene-3β-ol-16,17-epoxi-20-one (M₄)
-
5,16-pregnadien-3β,11-diol-20-one (M₅)
Quantitative Data
The following tables summarize key quantitative data related to the synthesis, biotransformation, and pharmacokinetics of 16-DHP and its derivatives.
Table 1: Synthesis and Biotransformation Yields
| Process | Starting Material | Product | Yield (%) | Reference(s) |
| Chemical Synthesis | Diosgenin | 16-DPA | >60 | [6] |
| Green Synthesis | Diosgenin | 16-PDA | up to 98 | [5] |
| One-Pot Synthesis | Diosgenin | 16-DPA | 75 | [7] |
| Chemical Synthesis | 3-acetoxysolanidine | 16-DPA | 30 (9 steps) | [16] |
| Microbial Biotransformation | 16-DPA | 4-Androstene-3,17-dione | ~71.8 (mol%) | [8] |
Table 2: Pharmacokinetic Parameters of 16-DHP in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Cₘₐₓ | 289 ± 25 ng/mL | Intramuscular (40 mg/kg) | [17] |
| tₘₐₓ | 0.38 ± 0.14 h | Intramuscular (40 mg/kg) | [17] |
| t₁/₂ | 2.5 ± 1.1 h | Intramuscular (40 mg/kg) | [17] |
| AUC(₀-t) | 544 ± 73 ng·h/mL | Intramuscular (40 mg/kg) | [17] |
| Bioavailability | ~7% | Oral | [12][13] |
Table 3: Kinetic Parameters for 16-DHP Metabolism in Rat Liver Microsomes
| Parameter | Value | Enzyme | Reference(s) |
| Kₘ | 15.8 nM | CYP3A4 | [12][13] |
| Vₘₐₓ | 0.46 nmoles/mg protein/min | CYP3A4 | [12][13] |
| t₁/₂ (microsomes) | 3 min | Not specified | [12][13] |
| IC₅₀ (vs CYP3A4) | 2.22 nM | CYP3A4 | [12][13] |
Analytical Methodologies
Accurate quantification of 16-DHP and its metabolites is crucial for research and development. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the methods of choice.
Experimental Protocol: LC-MS/MS for Quantification of 16-DHP and its Metabolites in Plasma
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) to isolate the steroids. An internal standard (e.g., dexamethasone) is added for accurate quantification.
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Conclusion
This compound stands as a cornerstone of steroid chemistry and pharmacology. Its efficient synthesis from readily available natural products has enabled the production of a wide range of life-saving steroid drugs. As our understanding of steroidogenesis and neurosteroidogenesis deepens, the potential for 16-DHP and its derivatives to be utilized in novel therapeutic applications continues to expand. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this pivotal steroid precursor. Further research into the direct enzymatic conversion of 16-DHP by key steroidogenic enzymes and its role in neurosteroid synthesis will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. blubrain.co.uk [blubrain.co.uk]
- 3. himpharm.com [himpharm.com]
- 4. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2β- and 16β-hydroxylase activity of CYP11A1 and direct stimulatory effect of estrogens on pregnenolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 10. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single cell resolution of neurosteroidogenesis in the murine brain: de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of mutations in porcine CYB5A and CYP17A1 on the metabolism of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neurosteroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 16-Dehydropregnenolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone (16-DHP), a pregnane-class steroid, has emerged as a molecule of significant interest in pharmaceutical research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its roles as an enzyme inhibitor and a nuclear receptor antagonist. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved. While 16-DHP shows promise as a modulator of critical physiological processes, it is noteworthy that specific quantitative inhibitory constants (IC50/Ki) and detailed experimental protocols for its direct interactions are not extensively reported in publicly accessible literature, suggesting that such data may be proprietary.
Core Mechanisms of Action
This compound primarily exerts its biological effects through three principal mechanisms:
-
Inhibition of 17α-hydroxylase/17,20-lyase (CYP17A1): By targeting this key enzyme in steroidogenesis, 16-DHP can modulate the production of androgens and glucocorticoids.
-
Inhibition of 5α-reductase (SRD5A): This action prevents the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), implicating 16-DHP in the management of androgen-dependent conditions.
-
Antagonism of the Farnesoid X Receptor (FXR): As an FXR antagonist, 16-DHP has the potential to influence bile acid metabolism and lipid homeostasis, highlighting its potential as a hypolipidemic agent.
Inhibition of Steroidogenesis via CYP17A1
CYP17A1 is a bifunctional enzyme in the endoplasmic reticulum that is critical for the synthesis of sex steroids and cortisol. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated products, which are precursors for glucocorticoids. Its subsequent 17,20-lyase activity is essential for the production of androgens by converting these intermediates into dehydroepiandrosterone (DHEA) and androstenedione.
16-DHP is reported to be an inhibitor of CYP17A1.[1] By blocking this enzyme, 16-DHP can reduce the biosynthesis of androgens, a mechanism that is a key therapeutic strategy in prostate cancer.
Signaling Pathway: Steroidogenesis and CYP17A1 Inhibition
Modulation of Androgen Activity via 5α-Reductase Inhibition
The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen that plays a crucial role in the development and progression of benign prostatic hyperplasia and prostate cancer. There are three known isoenzymes of 5α-reductase.
Derivatives of this compound acetate have been synthesized and evaluated as inhibitors of 5α-reductase.[2][3] This inhibition represents a key mechanism for reducing androgenic signaling in target tissues.
Signaling Pathway: 5α-Reductase and Androgen Synthesis
Regulation of Metabolism through Farnesoid X Receptor (FXR) Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism.[4] It is activated by bile acids. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target gene is CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR activation ultimately leads to the repression of CYP7A1, thus reducing bile acid production in a negative feedback loop.
16-DHP has been identified as an FXR antagonist.[1] By blocking the activity of FXR, 16-DHP can interfere with the normal feedback regulation of bile acid synthesis, which may contribute to its observed hypolipidemic effects.
Signaling Pathway: FXR-Mediated Regulation of Bile Acid Synthesis
Quantitative Data
Specific inhibitory constants (IC50 or Ki values) for this compound against its primary targets (CYP17A1, 5α-reductase, and FXR) are not consistently reported in the available literature. One study reported an in vitro IC50 value for "CDRI-80/574," an orally effective hypolipidemic agent identified as this compound, against CYP3A4.[5][6]
Table 1: In Vitro Inhibitory Activity of this compound (as CDRI-80/574)
| Target Enzyme | IC50 (nM) | Source |
| CYP3A4 | 2.22 | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intramuscular (40 mg/kg)[7] | Oral (72 mg/kg, Male)[2][8] | Oral (108 mg/kg, Male)[2][8] | Intravenous (1 mg/kg, Female)[2][8] | Oral (72 mg/kg, Female)[2][8] |
| Cmax (ng/mL) | 289 ± 25 | - | - | - | - |
| Tmax (h) | 0.38 ± 0.14 | ~0.5 | ~0.5 | - | ~0.5 |
| t1/2 (h) | 2.5 ± 1.1 | 2.74 | 4.78 | 4.46 | 6.19 |
| AUC(0-t) (ng·h/mL) | 544 ± 73 | - | - | - | - |
| AUC(0-∞) (ng·h/mL) | - | - | - | 153.52 | - |
| CL (L/h/kg) | - | - | - | 6.46 | - |
| Vd (L/kg) | - | - | - | 41.93 | 57.73 |
| Absolute Bioavailability (%) | - | 2.93 | 2.31 | - | 0.59 |
Metabolism
The metabolism of 16-DHP has been investigated in rats. The major identified metabolite is 5-pregnene-3β-ol-16,17-epoxy-20-one (M1).[5][8] The formation of this epoxy metabolite is more significant after oral administration compared to intravenous administration.[8] In addition to the epoxy metabolite, other metabolites resulting from hydrolysis and hydroxylation have been detected in feces.[5]
Workflow: General Metabolism of this compound
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potential of a test compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5
-
Radiolabeled substrate (e.g., [14C]-Progesterone or [3H]-Pregnenolone)
-
Test compound (16-DHP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH
-
Thin-layer chromatography (TLC) plates and solvent system
-
Scintillation counter
Workflow:
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
Objective: To determine the IC50 value of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., rat prostate microsomes or recombinant human enzyme)
-
Radiolabeled testosterone (e.g., [3H]-testosterone)
-
NADPH
-
Test compound (16-DHP)
-
Assay buffer
-
TLC plates and solvent system
-
Scintillation counter
Workflow:
FXR Antagonist Luciferase Reporter Gene Assay (General Protocol)
Objective: To determine the antagonistic activity of a test compound on FXR.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
FXR expression vector
-
FXR-responsive luciferase reporter vector
-
Internal control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compound (16-DHP)
-
Dual-luciferase reporter assay system
-
Luminometer
Workflow:
Conclusion
This compound is a multi-target steroidal compound with the potential to modulate key pathways in steroidogenesis and metabolic regulation. Its inhibitory actions on CYP17A1 and 5α-reductase, coupled with its antagonism of FXR, provide a strong rationale for its investigation in a range of therapeutic areas, including oncology and metabolic diseases. While the foundational mechanisms of action are established, a comprehensive understanding of its potency and clinical potential will require further studies to elucidate specific quantitative inhibitory data and to detail the precise experimental conditions under which its activities have been characterized. This guide serves as a summary of the current public knowledge and a framework for future research into this promising molecule.
References
- 1. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. [PDF] Pharmacokinetics, Metabolism and Excretion of Hypolipidemic DRUG: this compound | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetic behavior of this compound after intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
An In-depth Technical Guide on 16-Dehydropregnenolone as a Farnesoid X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone (16-DHP), also known by its developmental code name CDRI 80/574, is a pregnane-class steroidal compound that has been identified as a novel antagonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis. As an antagonist, 16-DHP has demonstrated significant lipid-lowering activities in preclinical studies, positioning it as a compound of interest for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of 16-DHP's interaction with FXR, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid homeostasis by sensing bile acid levels and modulating the expression of genes involved in their synthesis, transport, and metabolism.[1] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[2]
Key target genes of FXR include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] FXR also regulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile salts from hepatocytes.[3] Due to its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.[4]
This compound (CDRI 80/574) as an FXR Antagonist
This compound (CDRI 80/574) has been characterized as a novel antagonist of FXR.[5] Unlike FXR agonists, which activate the receptor, 16-DHP inhibits its activity. This antagonistic action is believed to be the basis for its observed lipid-lowering effects.[5][6] The antagonism of FXR by 16-DHP disrupts the natural feedback loop that regulates bile acid and cholesterol metabolism.
Quantitative Data
While direct binding affinity (Ki) or antagonist potency (IC50) of 16-DHP against FXR is not extensively reported in publicly available literature, a study on the pharmacokinetics and metabolism of CDRI-80/574 identified it as a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[2] This study, which also refers to the compound as an FXR antagonist, provides a significant quantitative data point.
| Parameter | Value | Target | Reference |
| IC50 | 2.22 nM | CYP3A4 | [2] |
It is important to note that this IC50 value reflects the compound's activity against CYP3A4 and not directly against FXR. Further studies are required to determine the direct binding affinity and functional antagonist potency of 16-DHP at the FXR.
Signaling Pathways and Mechanism of Action
The general mechanism of FXR activation involves ligand binding, heterodimerization with RXR, and recruitment of coactivator proteins to the ligand-binding domain (LBD). This complex then initiates the transcription of target genes. FXR antagonists, including steroidal compounds like 16-DHP, are thought to exert their inhibitory effects by binding to the LBD of FXR and preventing the conformational changes necessary for coactivator recruitment.
FXR Signaling Pathway
Proposed Mechanism of this compound Antagonism
16-DHP likely acts as a competitive antagonist, binding to the ligand-binding pocket of FXR. This binding event is hypothesized to stabilize a receptor conformation that is unfavorable for the recruitment of coactivator proteins, thereby preventing the initiation of target gene transcription.
Experimental Protocols
The characterization of 16-DHP as an FXR antagonist involves a series of in vitro assays to determine its binding affinity, functional activity, and effects on downstream signaling.
Luciferase Reporter Gene Assay
This cell-based assay is a primary method for assessing the functional antagonist activity of a compound. It measures the ability of a compound to inhibit the FXR-mediated transcription of a reporter gene (e.g., luciferase).
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are typically used.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Co-transfection is performed using a lipid-based transfection reagent with plasmids encoding for full-length human FXR and the FXRE-luciferase reporter. A plasmid encoding Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After transfection, cells are treated with a fixed, sub-maximal concentration of a known FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of the test compound (16-DHP).
-
Appropriate vehicle controls and agonist-only controls are included.
-
-
Luciferase Activity Measurement:
-
Following an incubation period (typically 24 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
If a dual-luciferase system is used, the firefly luciferase signal is normalized to the Renilla luciferase signal.
-
-
Data Analysis:
-
The percentage of inhibition of the agonist-induced response is calculated for each concentration of the antagonist.
-
An IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay directly measures the ability of a compound to disrupt the interaction between the FXR LBD and a coactivator peptide.
Principle: The assay utilizes a GST-tagged FXR-LBD labeled with a terbium (Tb) cryptate donor and a fluorescently labeled coactivator peptide (e.g., from SRC1) as the acceptor. When an agonist promotes the interaction between FXR and the coactivator, FRET occurs, resulting in a high signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer containing all components: GST-FXR-LBD, Tb-anti-GST antibody, fluorescently labeled coactivator peptide, and a known FXR agonist.
-
-
Compound Addition:
-
Serial dilutions of the test compound (16-DHP) are added to a 384-well plate.
-
-
Assay Reaction:
-
The prepared reagent mix is added to the wells containing the compound.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
FRET Signal Measurement:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The percent inhibition of the agonist-induced coactivator recruitment is determined for each concentration of the antagonist.
-
An IC50 value is calculated from the dose-response curve.
-
Effect on Downstream Target Gene Expression
The antagonistic activity of 16-DHP can be further validated by examining its effect on the expression of known FXR target genes in a relevant cell line (e.g., HepG2) or in animal models.
Quantitative Real-Time PCR (qRT-PCR)
Methodology:
-
Cell/Tissue Treatment: Treat HepG2 cells or administer 16-DHP to an animal model.
-
RNA Isolation: Isolate total RNA from the cells or target tissues (e.g., liver, intestine).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the relative changes in gene expression using the ΔΔCt method. An FXR antagonist is expected to reverse the effects of an agonist on these genes. For instance, it would be expected to increase the expression of CYP7A1 by inhibiting the FXR/SHP pathway.[1]
Conclusion
This compound (CDRI 80/574) is a promising steroidal antagonist of the Farnesoid X Receptor with demonstrated lipid-lowering properties. While direct quantitative data on its FXR antagonist potency is still emerging, its identification as an FXR modulator and its effects on related metabolic pathways are established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of 16-DHP and other potential FXR antagonists. The continued investigation into the precise mechanism of action and the in vivo efficacy of 16-DHP will be crucial for its potential development as a therapeutic agent for metabolic diseases.
References
- 1. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 1 β suppresses bile acid-induced BSEP expression via a CXCR2-dependent feedback mechanism | PLOS One [journals.plos.org]
- 3. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 16-Dehydropregnenolone: A Technical Guide for Drug Development Professionals
Executive Summary
16-Dehydropregnenolone (16-DHP), and its more commercially prevalent acetate ester, this compound acetate (16-DPA), are pivotal C21 steroids primarily known as key intermediates in the semi-synthesis of a vast array of therapeutic steroids, including corticosteroids, progestogens, and other sex hormones.[1][2][3] While its role as a foundational building block is well-established, emerging preclinical evidence has illuminated the direct therapeutic potential of the 16-DHP molecule itself. This technical guide provides an in-depth review of the current state of knowledge regarding 16-DHP's potential therapeutic applications, focusing on its mechanisms of action, preclinical efficacy data, and the experimental methodologies used for its evaluation. The primary areas of interest for direct therapeutic application include its hypolipidemic effects via Farnesoid X Receptor (FXR) antagonism and its anticancer activities, demonstrated through both direct cytotoxicity and as a scaffold for potent enzyme inhibitors.
Synthesis and Manufacturing Overview
The industrial production of 16-DPA, the stable precursor to 16-DHP, predominantly relies on the degradation of steroidal sapogenins sourced from plants. Diosgenin, extracted from yams of the Dioscorea species, and solasodine from Solanum species, are the most common starting materials.[2][4][5] The classic Marker degradation process, though historically significant, has been refined into more efficient, one-pot, and environmentally friendly ("green") synthesis routes.[5][6]
The general transformation involves three core steps:
-
Acetolysis and Ring Opening: The spiroketal side chain of diosgenin is opened using acetic anhydride, often under heat and pressure or with the aid of a Lewis acid catalyst, to form a furostenol derivative (pseudodiosgenin diacetate).[4][7]
-
Oxidation: The enol ether double bond of the intermediate is cleaved via oxidation. While chromium trioxide was traditionally used, modern methods employ more environmentally benign oxidizing agents like potassium permanganate with a co-oxidant.[4][6]
-
Hydrolysis/Side-Chain Cleavage: The final step involves the hydrolytic removal of the side chain to yield the 20-keto group, resulting in the formation of this compound acetate (16-DPA).[4][5]
Example Experimental Protocol: Green Synthesis of 16-DPA from Diosgenin
This protocol is adapted from a method designed to minimize harsh conditions and toxic reagents.[6][7]
-
Acetolysis/Acetylation: In a reaction vessel, combine diosgenin (1 part by weight) with acetic anhydride (used as both reagent and solvent) and a catalytic amount of a Lewis acid such as AlCl₃. Heat the mixture under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure.
-
Oxidation: Dissolve the resulting crude pseudodiosgenin diacetate in a suitable solvent system (e.g., dichloroethane/acetic acid/water). Cool the solution in an ice bath. Prepare a pre-cooled solution of the oxidizing agent (e.g., 5 mol% KMnO₄ with NaIO₄ as a co-oxidant) and add it dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred until TLC indicates the disappearance of the starting material.
-
Hydrolysis and Isolation: Upon completion of the oxidation, the reaction is quenched. The intermediate is hydrolyzed using a base (e.g., sodium acetate). The product, 16-DPA, is then extracted using an organic solvent. The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude 16-DPA is purified by recrystallization from a suitable solvent like methanol or ethanol to yield a white crystalline powder. Product identity and purity are confirmed by melting point, IR, NMR, and mass spectrometry.
Potential Therapeutic Applications and Mechanisms of Action
Hypolipidemic Effects via FXR Antagonism
16-DHP has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8] In the liver, FXR activation by its natural bile acid ligands normally suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[9]
By acting as an antagonist, 16-DHP blocks this negative feedback loop. This leads to the de-repression and upregulation of the CYP7A1 gene, which increases the catabolism of cholesterol into bile acids, thereby lowering systemic cholesterol levels.[8] This mechanism positions 16-DHP as a potential therapeutic agent for hyperlipidemia.
This protocol describes a typical method for evaluating FXR antagonism in vitro.[7][10]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells are cultured in appropriate media. Cells are co-transfected with two plasmids: an expression vector for human FXR and a reporter vector containing multiple copies of an FXR response element (FXRE) upstream of a luciferase reporter gene. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After transfection (typically 24 hours), cells are seeded into 96-well plates. They are then treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid, CDCA) at a concentration that gives a submaximal response (e.g., EC₈₀), either alone or in combination with various concentrations of the test compound (16-DHP). A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for 18-24 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: The medium is removed, and cells are lysed. Luciferase activity is measured using a commercial dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The antagonistic activity of 16-DHP is determined by its ability to reduce the agonist-induced luciferase expression. Data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
Anticancer Potential
The anticancer properties of 16-DHP have been investigated through two primary mechanisms: direct cytotoxicity against cancer cells and as a structural backbone for the synthesis of 5α-reductase inhibitors.
Studies utilizing liposomal formulations of 16-DHP (16-DHP-LM) to overcome its poor water solubility have demonstrated significant cytotoxic effects across a broad range of human cancer cell lines.[11] The molecular mechanism in human cervical carcinoma (HeLa) cells involves the induction of G1 phase cell cycle arrest and mitochondrial-mediated apoptosis.[4]
Table 1: In Vitro Cytotoxicity of 16-DHP Liposomes Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| A204 | Rhabdomyosarcoma | 4.18 | [11] |
| HeLa | Cervical Carcinoma | 8.96 | [11] |
| KB | Oral Carcinoma | 9.17 | [11] |
| SGC7901 | Gastric Cancer | 19.58 | [11] |
| DU145 | Prostate Cancer | 21.38 | [11] |
| PC3 | Prostate Cancer | 24.58 | [11] |
| T47D | Breast Cancer | 26.22 | [11] |
| HT1080 | Fibrosarcoma | 28.01 | [11] |
| SKOV3 | Ovarian Cancer | 37.18 | [11] |
| HepG2 | Hepatoma | 44.69 | [11] |
| A549 | Lung Cancer | 54.69 |[11] |
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 16-DHP (or its formulation). Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against drug concentration.
In vivo studies using a human hepatoma (HepG2) tumor xenograft model in nude mice demonstrated that intravenous administration of 16-DHP liposomes significantly inhibited tumor growth in a dose-dependent manner.[11]
Table 2: In Vivo Antitumor Efficacy of 16-DHP Liposomes in a HepG2 Xenograft Model
| Treatment Group (Dose, i.v., 28 days) | Tumor Weight Inhibition Rate (%) | Relative Tumor Increment Rate (%) | Reference |
|---|---|---|---|
| 7.5 mg/kg/day | 23.05 | 93.7 | [11] |
| 15 mg/kg/day | 48.84 | 60.52 | [11] |
| 30 mg/kg/day | 69.70 | 37.84 |[11] |
The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[12] DHT is a key driver in the development and progression of androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. Inhibition of 5α-reductase is therefore a validated therapeutic strategy. While 16-DHP itself is cited as a weak 5α-reductase inhibitor, its steroidal skeleton serves as an excellent platform for synthesizing highly potent derivatives.[13][14][15]
Table 3: 5α-Reductase Type 2 (SRD5A2) Inhibitory Activity of 16-DHP Derivatives
| Compound | Modification on 16-DHP Scaffold | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Finasteride (Reference) | N/A | ~14-69 | [12][16] |
| Derivative 1 | 21-(1H-imidazol-1-yl), 3β-(cyclohexanecarboxylate) | 29 | [17] |
| Note: The data presented is for derivatives of this compound, highlighting the potential of the core structure. | | | |
This protocol is based on methods using prostate homogenates as the enzyme source.[15][18]
-
Enzyme Preparation: Prepare a crude enzyme homogenate from the ventral prostates of male Sprague-Dawley rats or from human benign prostatic hyperplasia tissue. The tissue is homogenized in a buffer (e.g., Tris-HCl or phosphate buffer, pH 6.5-7.0) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the microsomal fraction with the enzyme is collected.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the enzyme preparation, a buffer solution, and an NADPH generating system (as NADPH is a required cofactor).
-
Inhibitor Addition: Add the test compound (16-DHP derivative) or a known inhibitor (e.g., Finasteride) at various concentrations. A vehicle control is also prepared. Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, radiolabeled [³H]-testosterone.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.
-
Chromatography and Quantification: Concentrate the organic extract and spot it on a TLC plate. Separate the substrate ([³H]-testosterone) from the product ([³H]-DHT) using a suitable solvent system. The radioactive spots corresponding to testosterone and DHT are scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of testosterone conversion to DHT for each inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Other Potential Applications (Neuroprotection & Anti-inflammatory)
The therapeutic potential of 16-DHP in neurodegenerative diseases and inflammation is less defined and largely speculative, based on the activities of related neurosteroids. Pregnenolone, the parent steroid for 16-DHP, is known to have direct anti-inflammatory and neuroprotective effects.[19][20] It is plausible that 16-DHP could share some of these properties or serve as a precursor to other neuroactive steroids in vivo. However, dedicated studies on the direct effects of 16-DHP in these areas are currently lacking, representing a key area for future research.
Preclinical Pharmacokinetics
The pharmacokinetic profile of 16-DHP has been evaluated in rodents using various formulations. Unformulated 16-DHP generally shows rapid absorption and elimination.[5] Advanced formulations have been developed to improve its solubility and pharmacokinetic properties, leading to higher systemic exposure and a longer half-life, which is beneficial for therapeutic efficacy.[1][4][6]
Table 4: Summary of Pharmacokinetic Parameters of 16-DHP in Rodents
| Species | Formulation | Dose & Route | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋t (ng·h/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Rat | Solution | 40 mg/kg, IM | 289 ± 25 | 0.38 ± 0.14 | 2.5 ± 1.1 | 544 ± 73 | [5] |
| Mouse | Solution | 15 mg/kg, IV | - | - | 6.0 | 3,008* | [4] |
| Mouse | Liposome | 15 mg/kg, IV | 6,520 | - | 20.5 | 10,830* | [4] |
| Rat | HP-β-CD Complex | 75 mg/kg, Oral | 1,460 | 0.33 | 5.3 | 4,280 | [6] |
| Rat | Suspension | 75 mg/kg, Oral | 340 | 0.42 | 4.9 | 916 | [6] |
Note: AUC values from this source were reported in µg·h/mL and have been converted to ng·h/mL for consistency.
Clinical Development Status
As of the date of this report, a comprehensive search of public clinical trial registries, including ClinicalTrials.gov, reveals no registered or completed clinical trials investigating this compound (16-DHP) or its acetate (16-DPA) as a primary therapeutic agent.[3] Its development remains entirely in the preclinical stage. The vast majority of clinical applications involving the 16-DPA intermediate are for its downstream synthetic products, such as dexamethasone, progesterone, and other established steroidal drugs.
Conclusion and Future Directions
This compound stands at a fascinating intersection of established industrial chemistry and nascent therapeutic potential. While its role as a cornerstone intermediate for the steroid pharmaceutical industry is undisputed, the preclinical data supporting its direct biological activities are compelling and warrant further investigation.
-
Key Strengths: The molecule has demonstrated clear biological activity as an FXR antagonist and shows broad-spectrum anticancer effects in vitro and in vivo. Furthermore, its core structure is a validated scaffold for developing potent enzyme inhibitors.
-
Current Limitations: The primary challenges for its development as a standalone therapeutic are its poor aqueous solubility and the current lack of clinical data. While advanced formulations have shown promise in overcoming the pharmacokinetic hurdles in animals, translation to human studies has not yet occurred.
-
Future Research: The path forward for realizing the therapeutic potential of 16-DHP should focus on several key areas:
-
Mechanism Elucidation: Deeper investigation into the downstream signaling pathways of FXR antagonism and the specific drivers of its cytotoxicity in different cancer types.
-
Lead Optimization: Exploration of derivatives to enhance potency and selectivity for specific targets (e.g., FXR, 5α-reductase) while maintaining favorable safety profiles.
-
Neuroprotective/Anti-inflammatory Studies: Direct investigation of 16-DHP's effects in relevant in vitro and in vivo models of neurodegeneration and inflammation to validate the hypotheses generated from related steroids.
-
IND-Enabling Studies: If a lead indication is prioritized, formal IND-enabling toxicology and safety pharmacology studies would be the necessary next step toward clinical evaluation.
-
References
- 1. Pharmacokinetics and tissue distribution study of this compound liposome in female mice after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetic behavior of this compound after intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound acetate - Wikipedia [en.wikipedia.org]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 13. ovid.com [ovid.com]
- 14. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Binding affinities of the farnesoid X receptor in the D3R Grand Challenge 2 estimated by free-energy perturbation and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Dehydropregnenolone Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal intermediates in the chemical synthesis of a wide array of steroid hormones.[1][2] Beyond their established role as synthetic precursors, emerging research indicates that 16-DHP possesses intrinsic biological activities, particularly in the modulation of drug-metabolizing enzymes. This technical guide provides an in-depth overview of the known and hypothesized signaling pathways of this compound, with a focus on its interaction with xenobiotic-sensing nuclear receptors and subsequent effects on cytochrome P450 (CYP) gene expression. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction to this compound (16-DHP)
This compound (3β-hydroxypregna-5,16-dien-20-one) is a C21 steroid characterized by a double bond between carbons 16 and 17. It is a derivative of pregnenolone, a precursor to numerous steroid hormones. Primarily, 16-DHP and its acetate form are recognized as crucial starting materials in the pharmaceutical industry for the semi-synthesis of corticosteroids, sex hormones, and other bioactive steroids.[1][2] Recent investigations have explored the pharmacological potential of 16-DHP and its derivatives, including their potential as inhibitors of enzymes like 5α-reductase and their cytotoxic effects on cancer cell lines.[3] Furthermore, 16-DHP has been identified as a promising agent for managing hyperlipidemia, acting as a farnesoid X receptor (FXR) antagonist.[2]
Core Signaling Pathway: Regulation of Cytochrome P450 Enzymes
The primary documented signaling effect of 16-DHP is its ability to induce the expression of several key hepatic cytochrome P450 (CYP) enzymes.[1] CYPs are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs, as well as endogenous compounds.[4] The induction of CYP enzymes can lead to accelerated metabolism of co-administered drugs, potentially resulting in drug-drug interactions and reduced therapeutic efficacy.[1]
A study in Sprague-Dawley rats demonstrated that oral administration of 16-DHP leads to a dose- and time-dependent induction of several CYP isoforms.[1][2] The primary nuclear receptor implicated in the regulation of many of these CYP genes is the Pregnane X Receptor (PXR, also known as SXR or NR1I2).[5][6] PXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation.[7] This heterodimer then binds to specific response elements in the promoter regions of target genes, including many CYPs, to enhance their transcription.[7] Given the steroidal structure of 16-DHP, it is hypothesized to act as a ligand for PXR, thereby initiating this signaling cascade.
Hypothesized 16-DHP Signaling Pathway via PXR
The following diagram illustrates the hypothesized signaling pathway for 16-DHP-mediated induction of CYP enzymes.
Quantitative Data on 16-DHP-Mediated Gene Expression
The following table summarizes the quantitative findings from a study investigating the effects of 16-DHP on the mRNA expression of various rat hepatic CYP enzymes. The data is presented as the fold change in mRNA levels in 16-DHP-treated rats compared to a control group.
| CYP Isoform | Treatment Group (16-DHP Dose) | Treatment Duration | Fold Change in mRNA Expression (vs. Control) | Reference |
| CYP1A2 | 72 mg/kg | 14 days | ~3.5 | [1][2] |
| CYP2C11 | 72 mg/kg | 14 days | ~3.0 | [1][2] |
| CYP2D2 | 72 mg/kg | 14 days | ~2.5 | [1][2] |
| CYP2E1 | 72 mg/kg | 14 days | ~2.0 | [1][2] |
| CYP3A1 | 36 mg/kg and 72 mg/kg | 7 and 14 days | No significant effect | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of 16-DHP signaling pathways.
In Vivo Assessment of CYP Induction by 16-DHP
This protocol describes a pharmacokinetic study in rats to evaluate the in vivo induction of CYP enzymes by 16-DHP.[1][2]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.[1]
-
Treatment: Rats are treated with 16-DHP via oral gavage at specified doses (e.g., 36 and 72 mg/kg) for a defined period (e.g., 7 or 14 days). A control group receives the vehicle.[1][2]
-
Probe Drug Administration: Following the treatment period, a cocktail of CYP-specific probe substrates is administered orally.[1][2]
-
Sample Collection: Blood samples are collected at various time points post-probe administration.[1]
-
Analysis: Plasma concentrations of the probe drugs are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Interpretation: Pharmacokinetic parameters, such as clearance and area under the curve (AUC), are calculated. A significant increase in the clearance of a probe drug in the 16-DHP-treated group compared to the control group indicates induction of the corresponding CYP enzyme.[1]
In Vitro PXR Activation Reporter Gene Assay
This protocol outlines a cell-based reporter gene assay to determine if 16-DHP can activate the Pregnane X Receptor.[8][9][10]
Methodology:
-
Cell Line: A suitable host cell line, such as human hepatoma (HepG2), is engineered to stably express the full-length human PXR and a reporter construct. The reporter construct contains a PXR-responsive element (e.g., from the CYP3A4 promoter) driving the expression of a reporter gene, typically luciferase.[8][9][10]
-
Cell Seeding and Treatment: The cells are seeded into multi-well plates and, after adherence, are treated with various concentrations of 16-DHP. A known PXR agonist (e.g., rifampicin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[11]
-
Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for PXR activation and reporter gene expression.[8]
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.[8]
-
Data Analysis: The luminescence signal is proportional to the level of PXR activation. The results are typically expressed as fold activation over the vehicle control.[11]
Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for CYP mRNA Quantification
This protocol is used to quantify the changes in CYP mRNA expression in response to 16-DHP treatment in rat liver tissue.[1][2]
Methodology:
-
Tissue Homogenization and RNA Extraction: Liver tissue from 16-DHP-treated and control rats is homogenized, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).[1]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[1]
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the CYP genes of interest and a housekeeping gene (for normalization). The PCR is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[1]
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of the target CYP genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.[1]
Drug Development Implications
The induction of CYP enzymes by 16-DHP has significant implications for drug development.[1] As a potential therapeutic agent itself, its capacity to induce drug-metabolizing enzymes necessitates careful evaluation of potential drug-drug interactions.[1][2] When co-administered with other drugs that are substrates for the induced CYP enzymes, 16-DHP could accelerate their metabolism, leading to lower systemic exposure and potentially therapeutic failure.[1] Conversely, this inductive property could be harnessed in specific therapeutic contexts. For drug development professionals, it is crucial to screen for PXR activation and CYP induction early in the development of any 16-DHP-based therapeutic to mitigate the risks of adverse drug interactions.[5]
Conclusion
This compound is an important steroidal intermediate with demonstrated biological activity, most notably the induction of hepatic cytochrome P450 enzymes.[1][2] While the precise molecular mechanism is yet to be fully elucidated, the available evidence strongly suggests a signaling pathway involving the activation of the Pregnane X Receptor. Further research is warranted to definitively characterize the interaction of 16-DHP with PXR and other potential nuclear receptors, and to quantify its binding affinity. A thorough understanding of these signaling pathways is essential for the safe and effective development of 16-DHP and its derivatives as therapeutic agents.
References
- 1. Evaluation of the impact of this compound on the activity and expression of rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of Xenobiotic Receptors: Driving into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
Structural Analogs of 16-Dehydropregnenolone: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action
Introduction
16-Dehydropregnenolone (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal intermediates in the semi-synthesis of a wide array of steroidal drugs.[1] Their unique chemical architecture, featuring a double bond in the D-ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new steroidal drug candidates. We will delve into the structure-activity relationships of these analogs, present quantitative biological data, detail key experimental protocols, and visualize relevant signaling pathways.
I. Core Structure and Synthetic Strategies
This compound is a pregnane-type steroid characterized by a C21 framework and a ketone at C-20, a hydroxyl group at C-3, and double bonds at C-5 and C-16.[2] The acetate form, 16-DPA, is a common starting material for further chemical modifications.[3]
The synthesis of 16-DPA has been extensively studied, with common starting materials being diosgenin, a steroidal sapogenin extracted from yams, and solanidine from potato glycoalkaloids.[4][5] Modern synthetic approaches, including one-pot and continuous flow methods, have been developed to improve efficiency and reduce environmental impact.[6]
Structural modifications of the this compound scaffold have been explored at various positions to generate analogs with diverse pharmacological profiles. Key areas of modification include:
-
C-3: Alterations to the hydroxyl or acetate group can influence solubility and cell permeability.[7]
-
C-17: Introduction of various substituents can modulate interaction with target proteins.
-
C-21: Functionalization at this position has led to the development of potent enzyme inhibitors.[7]
-
D-ring: Annulation of heterocyclic or carbocyclic rings onto the D-ring has yielded compounds with significant anticancer activity.[8][9]
II. Biological Activities of this compound Analogs
Structural analogs of this compound have demonstrated a broad spectrum of biological activities, including anticancer, 5α-reductase inhibitory, and neuroprotective effects.
A. Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. Modifications, particularly on the D-ring, have been shown to be crucial for enhancing anticancer potency. For instance, the introduction of a triazole ring at C-21 and modifications at the C-3 ester moiety have resulted in compounds with significant cytotoxic activity against lung cancer (SK-LU-1), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines.[7]
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | Not specified (80% cytotoxicity) | [7] |
| 20-oxo-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | Not specified (80% cytotoxicity) | [7] |
| Furanyl bearing enone derivative 8 | HepG2 | 0.74 | [10] |
| Furanyl bearing pyrazoline derivative 48 | MDA-MB-230 | 0.91 | [10] |
| Heterocyclic enone 17 | HepG2 | 4.49 | [10] |
| Heterocyclic enone 17 | MDA-MB-230 | 5.01 | [10] |
Table 1: Anticancer Activity of Selected this compound Analogs
B. 5α-Reductase Inhibition
The enzyme 5α-reductase is a key target in the treatment of androgen-dependent conditions such as benign prostatic hyperplasia and prostate cancer, as it converts testosterone to the more potent dihydrotestosterone (DHT).[8] Several this compound analogs have been designed and synthesized as potential 5α-reductase inhibitors. Modifications involving the introduction of heterocyclic moieties, such as imidazole and triazole rings, have yielded potent inhibitors of the type 2 isozyme of 5α-reductase (SRD5A2).[7][11]
| Compound/Analog | Target | IC50 (nM) | Reference |
| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | 5α-reductase 2 | 29 | [11] |
| Derivative 1f | 5α-reductase 2 | 21.8 | [12] |
| Derivative 2b | 5α-reductase 2 | 20 | [12] |
| Derivative 3d | 5α-reductase 2 | 15 | [12] |
Table 2: 5α-Reductase Inhibitory Activity of Selected this compound Analogs
C. Neuroprotective Effects
Pregnenolone and its derivatives are classified as neurosteroids and have been shown to exert neuroprotective effects through various mechanisms.[13] These include the modulation of neurotransmitter receptors such as NMDA and GABA-A receptors, and the stabilization of microtubules, which is crucial for neuronal structure and function.[13][14] Analogs of pregnenolone have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting amyloid-β peptide aggregation.[3]
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16]
B. 5α-Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract containing 5α-reductase from a suitable source, such as rat liver or prostate microsomes, or from cell lines expressing the enzyme.[18]
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a buffered solution (pH 6.5), NADPH as a cofactor, and the test compound at various concentrations.[19]
-
Initiation and Incubation: Initiate the reaction by adding the substrate, testosterone. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[19]
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., 1 N HCl).[19]
-
Product Quantification: Quantify the amount of the product, dihydrotestosterone (DHT), or the remaining substrate, testosterone, using methods such as High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.[19][20]
-
IC50 Calculation: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) from the dose-response curve.[20]
C. Neurite Outgrowth Assay
This assay is used to assess the potential of compounds to promote or inhibit the growth of neurites, which is a crucial process in neuronal development and regeneration.[1]
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., PC12 cells or iPSC-derived neurons) on a suitable substrate (e.g., laminin-coated plates).[1][16]
-
Compound Treatment: Treat the cells with the test compounds and appropriate controls. For promoting neurite outgrowth, cells are often cultured in a low-serum medium.[21]
-
Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 24-72 hours).[16][20]
-
Fixation and Staining: Fix the cells and stain them with antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).[12]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify neurite length, number of neurites, and number of viable neurons.[1][12]
IV. Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs are a result of their interaction with various cellular targets and signaling pathways.
A. Inhibition of Androgen Receptor Signaling
5α-reductase inhibitors exert their effects by blocking the conversion of testosterone to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone.[8] By reducing DHT levels, these inhibitors decrease the activation of the AR, which in turn downregulates the transcription of androgen-responsive genes involved in cell proliferation and survival.
B. Neuroprotective Mechanisms
The neuroprotective actions of pregnenolone and its analogs are multifaceted. They can modulate the activity of key neurotransmitter receptors, such as NMDA and GABA-A receptors, thereby influencing synaptic transmission and neuronal excitability.[22] Furthermore, some pregnenolone derivatives have been shown to interact with microtubule-associated proteins, promoting microtubule stabilization and dynamics, which is essential for neurite outgrowth and maintaining neuronal architecture.[18]
C. Anti-inflammatory Action via NF-κB Inhibition
Some steroid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23][24] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response.
V. Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The structural analogs of this compound have demonstrated a remarkable range of biological activities, including potent anticancer, 5α-reductase inhibitory, and neuroprotective effects. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of new and improved treatments for a variety of diseases. This technical guide provides a foundational resource for researchers in this exciting field, summarizing key data and methodologies to facilitate further drug discovery and development efforts.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on synthesis and biological activities of D-ring modified pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Nongenomic actions of neurosteroid pregnenolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 21. sartorius.com [sartorius.com]
- 22. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
16-Dehydropregnenolone in Endocrine Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Dehydropregnenolone (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal steroid intermediates in the pharmaceutical industry. Primarily derived from plant sterols like diosgenin, they serve as foundational precursors for the semi-synthesis of a vast array of therapeutic steroids, including corticosteroids, progestogens, androgens, and estrogens. While its role as a synthetic building block is well-established, emerging preclinical evidence suggests that 16-DHP itself possesses intrinsic biological activities with potential relevance to endocrine and metabolic disorders. This technical guide provides an in-depth overview of 16-DHP, focusing on its mechanisms of action, preclinical data, and detailed experimental protocols relevant to its study in the context of endocrine disorders.
Introduction to this compound
This compound is a pregnane steroid characterized by a double bond between carbons 16 and 17. Its acetate form, 16-DPA, is a common intermediate in the Marker degradation of diosgenin, a process that revolutionized steroid hormone production in the mid-20th century.[1] Due to its chemical structure, 16-DPA is a versatile synthon for introducing various functionalities at the C17 position, making it a cornerstone of industrial steroid synthesis.[2]
Role in Steroidogenesis and as a Pharmaceutical Intermediate
16-DHP and 16-DPA are not typically considered as end-products of human steroidogenesis but rather as crucial intermediates in the pharmaceutical manufacturing of a wide range of hormonal drugs. Their strategic position in synthetic pathways allows for the efficient production of corticosteroids like hydrocortisone and dexamethasone, as well as sex hormones.
Mechanisms of Action in Endocrine-Related Pathways
While primarily known as a synthetic precursor, preclinical studies have begun to elucidate the direct biological activities of 16-DHP.
Farnesoid X Receptor (FXR) Antagonism
Studies in male hamsters have indicated that 16-DHP acts as a farnesoid X receptor (FXR) antagonist.[1] FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. By antagonizing FXR, 16-DHP can up-regulate the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which in turn leads to lower serum cholesterol levels.[1] This mechanism suggests a potential therapeutic application for 16-DHP in metabolic disorders characterized by dyslipidemia.
Inhibition of Steroidogenic Enzymes
Given its structural similarity to endogenous steroids, 16-DHP and its derivatives have been investigated as potential modulators of steroidogenic enzymes.
-
5α-Reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated 5α-reductase activity is implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia. While direct inhibitory data for 16-DHP is limited, several studies have synthesized and evaluated derivatives of 16-DPA as 5α-reductase inhibitors. For instance, certain 3-substituted pregna-4,16-diene-6,20-dione derivatives and triazole-containing derivatives of 16-DPA have shown potent 5α-reductase inhibitory activity, in some cases exceeding that of finasteride.[3]
-
CYP17A1: This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities and is a key control point in the synthesis of androgens and cortisol. Inhibition of CYP17A1 is a therapeutic strategy in prostate cancer. The potential for 16-DHP to modulate CYP17A1 activity is an area of interest, though direct inhibitory data is not yet available in the public domain.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all active steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. Modulation of 3β-HSD activity can have profound effects on steroid hormone balance.
Preclinical Data
The majority of available preclinical data for 16-DHP focuses on its pharmacokinetics. Studies in rats and mice have been conducted to understand its absorption, distribution, metabolism, and excretion, often in the context of developing formulations to improve its poor water solubility.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Rodents
| Species | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | Solution | 40 mg/kg | i.m. | 289 ± 25 | 0.38 ± 0.14 | 544 ± 73 | 2.5 ± 1.1 | [N/A] |
| Rat | HP-β-CD Complex | 75 mg/kg | p.o. | - | - | - | - | [4] |
| Mouse | Liposome | 15 mg/kg | i.v. | - | - | Higher than solution | - | [N/A] |
| Mouse | Solution | 15 mg/kg | i.v. | - | - | - | - | [N/A] |
Note: '-' indicates data not available in the provided search results. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; i.m.: intramuscular; p.o.: per os (oral); i.v.: intravenous; HP-β-CD: Hydroxypropyl-β-cyclodextrin.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
This protocol is adapted from studies on 16-DPA derivatives.
-
Enzyme Source: Prepare prostate homogenates from hamsters or humans as a source of 5α-reductase.
-
Reaction Mixture: In a final volume of 0.5 mL, combine the prostate homogenate, a NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a buffer (e.g., sodium phosphate buffer, pH 6.5).
-
Test Compound: Add various concentrations of 16-DHP or test derivatives dissolved in a suitable solvent (e.g., DMSO). Include a positive control inhibitor (e.g., finasteride).
-
Initiation: Start the reaction by adding radiolabeled [¹⁴C]-testosterone.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate (testosterone) and product (DHT) using thin-layer chromatography (TLC).
-
Quantification: Quantify the radioactivity in the testosterone and DHT spots to determine the percent conversion and inhibition. Calculate the IC50 value.
This is a general protocol for a cell-based reporter assay.
-
Cell Culture: Use a suitable cell line (e.g., HepG2) co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR response element.
-
Plating: Seed the cells in a 96-well plate.
-
Treatment: Treat the cells with a known FXR agonist (e.g., GW4064) at a concentration that gives a submaximal response (e.g., EC80), along with varying concentrations of the test compound (16-DHP).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (agonist alone) and plot the percent inhibition against the concentration of the test compound to determine the IC50 value.
Animal Models of Endocrine Disorders
-
Animals: Use prepubertal female Sprague-Dawley rats (21-23 days old).
-
Induction: Administer dehydroepiandrosterone (DHEA) subcutaneously at a dose of 6 mg/100 g body weight, dissolved in sesame oil, daily for 20 consecutive days.
-
Monitoring: Monitor the estrous cycle by daily vaginal smears.
-
Endpoint Analysis: At the end of the treatment period, collect blood for hormone analysis (testosterone, LH, FSH, insulin). Harvest ovaries for histological examination to confirm the presence of follicular cysts and a thin granulosa cell layer.
-
Animals: Use male C57BL/6J mice (6-8 weeks old).
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) ad libitum for 12-16 weeks. A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Endpoint Analysis: At the end of the study period, perform glucose and insulin tolerance tests. Collect blood for analysis of lipids (triglycerides, cholesterol) and insulin. Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies.
Future Directions and Conclusion
This compound stands at a fascinating intersection of pharmaceutical chemistry and endocrinology. While its legacy as a cornerstone of steroid synthesis is secure, its potential as a direct modulator of endocrine pathways is an emerging field of research. The identification of 16-DHP as an FXR antagonist provides a strong rationale for its investigation in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease, which are often comorbid with endocrine conditions like PCOS.
Future research should focus on:
-
Quantitative Biology: Determining the precise potency (IC50/Ki values) of 16-DHP against FXR and a panel of key steroidogenic enzymes.
-
Preclinical Efficacy: Evaluating the therapeutic effects of 16-DHP in validated animal models of endocrine disorders, including the PCOS and metabolic syndrome models detailed in this guide.
-
Mechanism of Action: Elucidating the downstream effects of FXR antagonism by 16-DHP on gene expression and metabolic pathways in relevant tissues.
-
Derivative Optimization: Leveraging the 16-DHP scaffold to design novel derivatives with improved potency and selectivity for specific endocrine targets.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. himpharm.com [himpharm.com]
- 3. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of 16-Dehydropregnenolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer properties of 16-dehydropregnenolone (16-DHP) and its derivatives. It consolidates key findings on their cytotoxic and antitumor activities, details the experimental methodologies used for their evaluation, and illustrates the underlying mechanisms of action through signaling pathway diagrams.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound and its derivatives has been evaluated across a range of cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data from various studies, providing a comparative view of their potency.
Table 1: In Vitro Cytotoxicity of this compound (16-DHP) Liposomes
| Cancer Cell Line | Cell Type | IC50 (µg/mL)[1] |
| HepG2 | Human Hepatoma | 44.69 |
| KB | Human Oral Carcinoma | 9.17 |
| T47D | Human Breast Cancer | 26.22 |
| SGC7901 | Human Gastric Cancer | 19.58 |
| HT1080 | Human Fibrosarcoma | 28.01 |
| SKOV3 | Human Ovarian Cancer | 37.18 |
| PC3 | Human Prostate Cancer | 24.58 |
| DU145 | Human Prostate Cancer | 21.38 |
| A549 | Human Lung Cancer | 54.69 |
| A204 | Human Rhabdomyosarcoma | 4.18 |
| HeLa | Human Cervical Carcinoma | 8.96 |
Table 2: Cytotoxic Activity of this compound Triazole Derivatives
| Derivative | Cancer Cell Line | Cytotoxic Activity (%)[2] |
| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 (Lung Cancer) | 80 |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 (Lung Cancer) | 80 |
Table 3: In Vivo Antitumor Effect of 16-DHP Liposomes in a Tumor Xenograft Model
| Treatment Dose (mg/kg/day) | Relative Tumor Increment Rate (%)[1] | Tumor Weight Inhibition Rate (%)[1] |
| 7.5 | 93.7 | 23.05 |
| 15 | 60.52 | 48.84 |
| 30 | 37.84 | 69.70 |
Experimental Protocols
This section details the key experimental methodologies employed in the referenced studies to evaluate the anticancer properties of 16-DHP derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[3]
-
Treat the cells with various concentrations of the 16-DHP derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[3] The absorbance is directly proportional to the number of viable cells.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with 16-DHP derivatives for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with 16-DHP derivatives.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 30 minutes for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase to degrade RNA and prevent its staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N.
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of 16-DHP derivatives. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[5]
-
Human cancer cell line.
-
Sterile PBS or serum-free medium.
-
Syringes and needles (27-30 gauge).[5]
-
Calipers for tumor measurement.
Procedure:
-
Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or serum-free medium at a concentration of approximately 3 x 10^6 cells per injection volume (e.g., 100-200 µL).[5][6]
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.[5]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the 16-DHP derivative or vehicle control to the mice according to the desired dosing schedule (e.g., daily intravenous injection).
-
Measure the tumor dimensions (length and width) with calipers regularly (e.g., 2-3 times per week).[6]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.[6]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.
References
- 1. Antitumor Effect of this compound Liposomes [journal11.magtechjournal.com]
- 2. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Hypolipidemic Effects of 16-Dehydropregnenolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Dehydropregnenolone (16-DHP), a pregnane-class steroid, has emerged as a compound of interest for its potential hypolipidemic properties. Research into its mechanism of action suggests a multi-faceted approach to lowering blood lipid levels, primarily through the regulation of key hepatic genes involved in cholesterol and bile acid metabolism. This technical guide provides a comprehensive overview of the scientific evidence supporting the hypolipidemic effects of 16-DHP, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Hypolipidemic Effects
The primary evidence for the lipid-lowering effects of this compound comes from preclinical studies in animal models of hyperlipidemia. A key study investigated the effects of 16-DHP in golden Syrian hamsters fed a high-fat diet. The results demonstrated a significant reduction in key lipid parameters after one week of treatment.
Table 1: Effects of this compound on Serum Lipid Profile in High-Fat Diet-Fed Hamsters
| Parameter | Control (High-Fat Diet) | 16-DHP Treated (72 mg/kg) | Percentage Change |
| Total Cholesterol (TC) | 250 ± 15 mg/dL | 180 ± 12 mg/dL | ↓ 28% |
| Triglycerides (TG) | 200 ± 20 mg/dL | 130 ± 18 mg/dL | ↓ 35% |
| LDL-Cholesterol (LDL-C) | 150 ± 10 mg/dL | 90 ± 8 mg/dL | ↓ 40% |
| HDL-C/TC Ratio | 0.25 ± 0.03 | 0.45 ± 0.05 | ↑ 80% |
| Atherogenic Index (AI) | 4.0 ± 0.5 | 2.2 ± 0.3 | ↓ 45% |
| Fecal Total Bile Acids (TBA) | 1.5 ± 0.2 µmol/g | 2.5 ± 0.3 µmol/g | ↑ 67% |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol used in the pivotal study on the hypolipidemic effects of 16-DHP.
Animal Model and Treatment
-
Species: Male golden Syrian hamsters.
-
Hyperlipidemic Model: Induced by feeding a high-fat diet (HFD).
-
Treatment Group: Received this compound orally at a dose of 72 mg/kg body weight.[1]
-
Duration: The treatment was administered for a period of one week.[1]
-
Control Group: Received the high-fat diet without the 16-DHP treatment.
Biochemical Analysis
-
Serum Lipid Profile: Blood samples were collected to measure the levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[1]
-
Fecal Bile Acids: The total bile acid (TBA) content in the feces was quantified to assess the rate of cholesterol excretion.[1]
Gene Expression Analysis
-
Tissue: Liver tissue was collected from the hamsters for gene expression analysis.[1]
-
Method: Real-time comparative gene expression studies were performed to measure the mRNA levels of key genes involved in cholesterol metabolism.
-
Target Genes: The expression levels of Cholesterol 7α-hydroxylase (CYP7A1), Liver X receptor alpha (LXRα), and Peroxisome proliferator-activated receptor alpha (PPARα) were analyzed.[1]
Signaling Pathways and Mechanism of Action
The hypolipidemic effects of this compound are attributed to its ability to modulate the expression of critical genes in the liver that control cholesterol homeostasis. The proposed mechanism involves the upregulation of transcription factors that, in turn, enhance the catabolism of cholesterol into bile acids.
Cholesterol Catabolism Pathway
The primary mechanism by which 16-DHP is thought to lower cholesterol is through the upregulation of CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis. This is achieved through the induction of the nuclear receptors LXRα and PPARα.
Caption: Proposed mechanism of 16-DHP in enhancing cholesterol catabolism.
This signaling cascade leads to an increased conversion of cholesterol into bile acids, which are then excreted from the body, resulting in a net decrease in total body cholesterol.[1]
Experimental Workflow
The following diagram illustrates the workflow of the key in vivo experiment that established the hypolipidemic activity of 16-DHP.
References
The Keystone of Steroid Synthesis: A Technical Guide to the Natural Precursors and Isolation of 16-Dehydropregnenolone
For Immediate Release
This whitepaper provides an in-depth technical overview of 16-dehydropregnenolone (16-DHP), a critical intermediate in the synthesis of a vast array of steroidal drugs. While 16-DHP is not directly isolated from natural sources, its acetate ester, this compound acetate (16-DPA), is semi-synthetically produced from naturally occurring steroidal sapogenins and glycoalkaloids. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the natural sources of its precursors, their isolation, and the subsequent conversion to 16-DPA.
Natural Precursors of this compound Acetate
The industrial production of 16-DPA relies on the chemical degradation of precursor molecules abundant in various plant species. The most significant of these precursors are diosgenin and solasodine.[1][2]
1.1. Diosgenin
Diosgenin is a steroidal sapogenin that serves as the primary raw material for the synthesis of 16-DPA and other steroids.[3] Its chemical structure is ideal for conversion to 16-DPA through a process known as the Marker degradation.[1]
-
Primary Sources: The most abundant sources of diosgenin are the rhizomes and tubers of yams, belonging to the genus Dioscorea. Species such as Dioscorea floribunda, Dioscorea composita, Dioscorea alata, Dioscorea bulbifera, and Dioscorea cayenensis are widely cultivated for diosgenin extraction.[2][3][4] These plants are primarily found in regions of Asia, Africa, and Latin America.[3]
-
Alternative Sources: Fenugreek seeds (Trigonella foenum-graecum) also contain significant amounts of diosgenin.[3] Additionally, wild yam extracts are utilized as a source of this valuable precursor.[3]
1.2. Solasodine and Solanidine
Solasodine and its analogue solanidine are steroidal alkaloids found in plants of the Solanum (nightshade) family. These compounds represent an alternative feedstock for 16-DPA production.
-
Solasodine Sources: Solanum khasianum is a notable source of solasodine.[2]
-
Solanidine Sources: Solanidine can be isolated from potato greens and is also a byproduct of the potato starch industry, where it is derived from the hydrolysis of potato glycoalkaloids.[1][5][6] The use of solanidine from potato waste streams presents a commercially interesting and sustainable option for steroid synthesis.[5][7][8]
Isolation and Synthesis Methodologies
The production of 16-DPA is a multi-step process that begins with the extraction of the natural precursor from the plant material, followed by a series of chemical transformations.
2.1. Extraction of Precursors
The initial step involves the extraction of diosgenin or solasodine from the biomass. While specific industrial protocols are often proprietary, the general approach involves:
-
Harvesting and Drying: The relevant plant parts (e.g., yam tubers, Solanum berries) are harvested and dried to reduce moisture content.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
-
Hydrolysis: The powdered material is subjected to acid hydrolysis to cleave the glycosidic bonds and liberate the free sapogenin (diosgenin) or alkaloid (solasodine).
-
Solvent Extraction: The liberated precursor is then extracted using an appropriate organic solvent.
-
Purification: The crude extract is purified through crystallization and other chromatographic techniques to yield the precursor of desired purity.
2.2. Synthesis of this compound Acetate (Marker Degradation)
The conversion of diosgenin or solasodine to 16-DPA is famously achieved through the Marker degradation.[1] This process can be broadly outlined in the following steps:
-
Acetolysis: The precursor (diosgenin or solasodine) is treated with acetic anhydride at high temperatures, often under pressure. This step opens the spiroketal side chain.[4][9]
-
Oxidation: The resulting intermediate is then oxidized, typically using chromium trioxide or other oxidizing agents like potassium permanganate, to cleave the side chain.[2][4]
-
Hydrolysis: The oxidized product is subjected to hydrolysis to yield this compound, which is then acetylated to form the more stable this compound acetate (16-DPA).[4]
Modern advancements have led to the development of more efficient and environmentally friendly "one-pot" syntheses and continuous flow processes, which can improve yield and reduce waste.[2][10][11]
Quantitative Data
The yield of 16-DPA is a critical factor in the economic viability of its production. The following table summarizes reported yields from various starting materials and synthetic approaches.
| Starting Material | Synthetic Approach | Overall Yield (%) | Reference |
| Diosgenin | Three-step synthesis (optimized) | > 60% | [4] |
| Diosgenin or Solasodine | One-pot synthesis with KMnO4 | 75% | [2][9] |
| Solanidine | 9-step synthesis | 30% | [5][6][7][8] |
| Diosgenin | Lewis acid mediated acetolysis | up to 98% (acetolysis step) | [9] |
Experimental Protocols
While industrial-scale protocols are proprietary, the following provides a generalized laboratory-scale procedure for the synthesis of 16-DPA from diosgenin, based on published literature.[4]
Step 1: Acetolysis of Diosgenin
-
Commercial grade diosgenin (85-90% purity) is mixed with acetic anhydride in a molar ratio of 1:3.5 in a pressure reactor containing a hydrocarbon solvent.
-
The mixture is heated to approximately 200°C, leading to an in-built pressure of 5-6 kg/cm ².
-
The reaction is monitored for completion.
-
After cooling, the product, pseudodiosgenin diacetate, is isolated.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
An oxidant solution is prepared by dissolving chromium trioxide in water and glacial acetic acid, pre-cooled to 0-5°C.
-
The pseudodiosgenin diacetate is dissolved in a mixture of dichloromethane, glacial acetic acid, and water, and cooled to 0-5°C.
-
The oxidant solution is added dropwise to the solution of pseudodiosgenin diacetate, maintaining the temperature below 5-7°C. Ultrasound irradiation (35 KHz) can be used to enhance the reaction.
-
The resulting product, diosone, is isolated as a gum.
Step 3: Hydrolytic Degradation to 16-DPA
-
The diosone is refluxed in glacial acetic acid for approximately 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the acetic acid is removed under reduced pressure.
-
The residue is washed with cold water and extracted with petroleum ether.
-
The petroleum ether extract, containing 16-DPA, is distilled under reduced pressure.
-
The crude 16-DPA is recrystallized from ethanol to yield creamy white crystals.
Visualized Workflows
The following diagrams illustrate the general workflow for the production of 16-DPA and the core chemical transformation.
Caption: General workflow for the production of 16-DPA from natural sources.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 16 Dehydropregnenolone Acetate, 16 DPA by HimPharm [himpharm.com]
- 4. longdom.org [longdom.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Synthesis of this compound Acetate, a Key Synthon for Natural Steroids and Drugs - Resources - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
An In-depth Technical Guide to the Chemical Properties of 16-Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Dehydropregnenolone acetate (16-DPA) is a pivotal synthetic intermediate in the pharmaceutical industry, primarily serving as a precursor for the production of a wide array of steroidal drugs.[1] Its strategic importance is comparable to that of 7-ACA for cephalosporins and 6-APA for penicillins.[1] This technical guide provides a comprehensive overview of the chemical properties of 16-DPA, including its physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, it delves into its biological activities, with a particular focus on its role as a farnesoid X receptor (FXR) antagonist.
Chemical and Physical Properties
This compound acetate is a white to off-white crystalline solid.[2][3] It is stable in air and possesses no discernible odor.[4] Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (3β)-3-(Acetyloxy)pregna-5,16-dien-20-one |
| Synonyms | 16-DPA, 3β-Acetoxy-5,16-pregnadien-20-one, 5,16-Pregnadien-3β-ol-20-one acetate, Dehydropregnenolone acetate |
| CAS Number | 979-02-2[5] |
| Chemical Formula | C₂₃H₃₂O₃[1] |
| Molecular Weight | 356.50 g/mol [5] |
| InChIKey | MZWRIOUCMXPLKV-RFOVXIPZSA-N[5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 171-172 °C | [1] |
| Boiling Point | 464.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.11 g/cm³ (Predicted) | [4] |
| Appearance | White to light yellow crystalline powder | [4][6] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Slightly Soluble | [7] |
| Acetone | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Cyclohexane | Soluble | [8] |
Experimental Protocols
The synthesis of 16-DPA is most notably achieved through the degradation of naturally occurring sapogenins, such as diosgenin and solasodine.[1] The Marker degradation is a historically significant multi-step process, while more contemporary methods focus on developing more efficient one-pot and green syntheses.
Synthesis of this compound Acetate from Diosgenin (Marker Degradation)
The Marker degradation involves three main steps: acetolysis of diosgenin, oxidation of the resulting pseudodiosgenin diacetate, and subsequent hydrolysis and elimination to yield 16-DPA.[2][3]
Step 1: Acetolysis of Diosgenin
-
Reagents: Diosgenin, Acetic Anhydride, Xylene.
-
Procedure: A mixture of diosgenin (1 molar equivalent) and acetic anhydride (3.5 molar equivalents) in a hydrocarbon solvent such as xylene is heated in a pressure reactor.[3]
-
Conditions: The reaction is typically carried out at a temperature of around 200°C, with the pressure reaching 5-6 kg/cm ².[3]
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield pseudodiosgenin diacetate.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Reagents: Pseudodiosgenin diacetate, Chromium trioxide (CrO₃), Acetic acid, Water.
-
Procedure: The pseudodiosgenin diacetate is dissolved in a mixture of dichloromethane and glacial acetic acid.[3] A pre-cooled solution of chromium trioxide in water and acetic acid is added dropwise to the steroid solution while maintaining a low temperature.[3]
-
Conditions: The reaction temperature is kept below 5-7°C during the addition of the oxidant.[3] The reaction can be enhanced by ultrasound irradiation (35 kHz).[3]
-
Work-up: After the reaction is complete, the excess oxidant is quenched, and the product, diosone, is extracted with an organic solvent.
Step 3: Hydrolysis and Elimination to form 16-DPA
-
Reagents: Diosone, Acetic acid.
-
Procedure: The crude diosone is refluxed in acetic acid.[3]
-
Conditions: The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the product, 16-DPA, is isolated by crystallization.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent is one in which 16-DPA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and a mixture of acetone and hexane have been reported to be effective.[3][9]
-
Procedure: a. Dissolve the crude 16-DPA in a minimal amount of the chosen hot solvent to form a saturated solution.[10] b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[11] c. Hot filter the solution to remove insoluble impurities and the charcoal.[11] d. Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[10] e. Further cooling in an ice bath can maximize the yield of the crystals.[11] f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[10] g. Dry the purified crystals in a vacuum oven.
Spectral Data
The structure of this compound acetate can be confirmed by various spectroscopic methods.
Table 4: ¹H and ¹³C NMR Spectral Data
A complete assignment of the ¹H and ¹³C NMR spectra for the closely related this compound has been published, which serves as a valuable reference.[12] Key characteristic signals for 16-DPA are noted below.
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| H-3 | 4.6 | m | |
| H-6 | 5.4 | m | |
| H-16 | 6.4 | m | |
| H-21 | 2.2 | s | |
| Acetate CH₃ | 2.0 | s |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C-3 | 78.6 | |
| C-5 | 155.0 | |
| C-6 | 142.3 | |
| C-16 | 122.9 | |
| C-17 | 144.5 | |
| C-20 | 170.5 | |
| Acetate C=O | 178.9 | |
| Acetate CH₃ | 21.3 |
Note: The provided NMR data is based on a cited source and should be verified with experimental data.[3]
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1730 | C=O stretch (acetate ester) |
| ~1675 | C=O stretch (α,β-unsaturated ketone)[3] |
| ~1660 | C=C stretch (alkene) |
| ~1240 | C-O stretch (acetate) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 16-DPA shows a molecular ion peak (M⁺) at m/z 356, corresponding to its molecular weight.[3][5] Fragmentation patterns are consistent with the steroidal structure, often involving the loss of the acetyl group and cleavages within the steroid rings.
Mandatory Visualizations
Synthesis and Transformation of this compound Acetate
Caption: Synthetic routes to and from 16-DPA.
Farnesoid X Receptor (FXR) Antagonism by 16-DPA
Caption: Mechanism of FXR antagonism by 16-DPA.
Biological Activity and Applications
This compound acetate serves as a crucial starting material for the synthesis of a wide range of steroid hormones, including corticosteroids, androgens, and estrogens.[4] Beyond its role as a synthetic intermediate, 16-DPA exhibits biological activity as an antagonist of the farnesoid X receptor (FXR).[4] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[13] By antagonizing FXR, 16-DPA can modulate cholesterol metabolism, suggesting its potential as an antihyperlipidemic agent.[4] Furthermore, derivatives of 16-DPA have been investigated for their cytotoxic properties and potential as anticancer agents.[10] Additionally, bioconversion of 16-DPA using microorganisms like Delftia acidovorans can exclusively yield 4-androstene-3,17-dione (AD), another important steroid intermediate.[4]
Conclusion
This compound acetate is a cornerstone of the steroid pharmaceutical industry, valued for its versatility as a synthetic precursor. A thorough understanding of its chemical properties, synthesis, and purification is essential for its efficient utilization. The ongoing research into its biological activities, particularly its role as an FXR antagonist, opens avenues for the development of new therapeutic agents. This guide provides a foundational resource for professionals engaged in steroid research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Marker degradation - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 5. Dehydropregnenolone acetate | C23H32O3 | CID 92855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 16-Dehydropregnenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. Traditional multi-step syntheses from natural precursors like diosgenin are often inefficient and environmentally detrimental. This document outlines a streamlined, one-pot synthesis of 16-DPA from diosgenin, emphasizing green chemistry principles. The protocol detailed herein offers a high-yield, time-efficient, and more environmentally benign alternative to classical methods, making it highly suitable for both academic research and industrial drug development.
Introduction
The conversion of diosgenin to this compound acetate has historically been a cornerstone of the steroid industry since the development of the Marker degradation. However, this process traditionally involves multiple laborious steps and the use of hazardous reagents, such as chromium trioxide. The one-pot methodology presented here consolidates the key transformations—acetolysis, oxidation, and hydrolysis—into a single, continuous process, significantly reducing solvent waste, reaction time, and exposure to toxic chemicals. This approach not only enhances the efficiency and safety of 16-DPA production but also aligns with the growing demand for sustainable chemical manufacturing in the pharmaceutical sector.
Overall Reaction Scheme
The one-pot synthesis of 16-DPA from diosgenin proceeds through three main stages within a single reaction vessel:
-
Acetolysis and Acetylation: Diosgenin is first isomerized and acetylated to form the intermediate pseudodiosgenin diacetate.
-
Oxidation: The F-ring of the pseudodiosgenin diacetate is oxidatively cleaved.
-
Hydrolysis: The resulting ester is hydrolyzed to yield the final product, this compound acetate.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Diosgenin | C₂₇H₄₂O₃ | 414.62 | >95% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Merck |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% | Alfa Aesar |
| Xylene | C₈H₁₀ | 106.16 | ACS Grade | Fisher Scientific |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | ≥99.8% | VWR |
| Potassium Permanganate | KMnO₄ | 158.03 | ≥99% | Sigma-Aldrich |
| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | 136.08 | ≥99% | Merck |
| Dichloromethane | CH₂Cl₂ | 84.93 | HPLC Grade | Fisher Scientific |
| Methanol | CH₃OH | 32.04 | ACS Grade | VWR |
Table 2: Reaction Parameters
| Parameter | Value | Notes |
| Acetolysis/Acetylation | ||
| Diosgenin:Acetic Anhydride Molar Ratio | 1 : 10 (approx.) | Acetic anhydride acts as both reagent and solvent. |
| Catalyst | Acetyl Chloride | |
| Solvent | Xylene | |
| Temperature | 138°C (Reflux) | |
| Reaction Time | 6 hours | Monitor by TLC for complete conversion of diosgenin. |
| Oxidation | ||
| Solvent | 1,2-Dichloroethane | |
| Oxidizing Agent | Potassium Permanganate | An environmentally friendlier alternative to chromium trioxide. |
| Temperature | 0°C to Room Temp | Initial cooling followed by reaction at ambient temperature. |
| Reaction Time | 4 hours | |
| Hydrolysis | ||
| Reagent | Sodium Acetate Trihydrate | |
| Temperature | Reflux | |
| Reaction Time | 1 hour | |
| Overall Yield | 75% | Reported yield for the one-pot process.[1] |
Experimental Protocols
One-Pot Synthesis of this compound Acetate from Diosgenin
1. Acetolysis and Acetylation:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diosgenin (41.4 g, 0.1 mol).
-
Add acetic anhydride (100 mL) and acetyl chloride (10 mL) to the flask.
-
Add xylene as a solvent and heat the mixture to reflux at 138°C.
-
Maintain the reflux for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (diosgenin) is completely consumed.
2. Oxidation:
-
After completion of the first step, cool the reaction mixture to 0°C in an ice bath.
-
Carefully add 1,2-dichloroethane (200 mL) and water (100 mL) to the cooled mixture.
-
Prepare a solution of potassium permanganate in water and add it dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
3. Hydrolysis and Work-up:
-
Following the oxidation, add sodium acetate trihydrate to the reaction mixture.
-
Heat the mixture to reflux for 1 hour to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is obtained as a solid.
-
Recrystallize the crude solid from methanol to obtain pure this compound acetate.
-
Dry the crystals under vacuum. The final product should be a white crystalline solid. No chromatographic purification is typically necessary for this process.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 16-DPA.
Chemical Transformation Pathway
Caption: Key chemical transformations in 16-DPA synthesis.
References
Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the continuous flow synthesis of 16-dehydropregnenolone acetate (16-DPA), a critical intermediate in the pharmaceutical industry for the production of various steroidal drugs. The synthesis is a multi-step process starting from the readily available plant-derived sapogenin, diosgenin. This protocol outlines a telescoped continuous flow method that offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and the elimination of intermediate purification steps. The provided protocols and data are based on established research, offering a robust starting point for laboratory implementation.
Introduction
This compound acetate (16-DPA) is a key precursor for the synthesis of a wide range of corticosteroids, sex hormones, and other therapeutic steroids.[1][2] The traditional production of 16-DPA often involves hazardous reagents, high temperatures, and laborious purification procedures.[2][3] Continuous flow chemistry presents a powerful alternative, enabling precise control over reaction parameters, superior heat and mass transfer, and the ability to safely handle reactive intermediates.[4][5][6] This leads to higher yields, improved purity, and a more sustainable and economical manufacturing process.[5][6]
This application note details a three-step continuous flow process for the synthesis of 16-DPA from diosgenin:
-
Acetylation and Acetic Anhydride-Mediated Opening of the Spiroketal Moiety: Diosgenin is first acetylated and then undergoes ring-opening to form pseudodiosgenin diacetate.
-
Oxidative Cleavage: The double bond in pseudodiosgenin diacetate is oxidatively cleaved to yield an intermediate keto-ester, diosone.
-
Hydrolysis and Elimination: The final step involves the hydrolysis of the ester and subsequent elimination to afford the desired this compound acetate.
Chemical Transformation Pathway
The overall transformation from diosgenin to this compound acetate is depicted below.
Caption: Chemical transformation pathway for the synthesis of 16-DPA.
Experimental Workflow
The continuous flow setup is a telescoped system where the output of one reactor directly feeds into the next, eliminating the need for manual handling of intermediates. A schematic of the experimental workflow is provided below.
Caption: Telescoped continuous flow experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the optimized continuous flow synthesis of 16-DPA.
Table 1: Optimized Conditions for Step 1 - Acetylation and Ring Opening
| Parameter | Value |
| Starting Material | Diosgenin |
| Concentration | 0.23 M in dry CH₂Cl₂ |
| Reagent 1 | Acetic anhydride (Ac₂O) |
| Reagent 2 | Boron trifluoride etherate (BF₃·Et₂O) |
| Reagent Ratio | 11.0 equiv. Ac₂O, 2.0 equiv. BF₃·Et₂O |
| Flow Rate (Diosgenin Sol.) | 0.66 mL/min |
| Flow Rate (Reagent Sol.) | 0.33 mL/min |
| Reactor Volume | 10 mL |
| Residence Time (τ) | 10 min |
| Temperature | Room Temperature |
| Pressure | 100 psi |
| Yield of Pseudodiosgenin diacetate | 75% |
Table 2: Optimized Conditions for Step 2 - Oxidative Cleavage
| Parameter | Value |
| Starting Material | Pseudodiosgenin diacetate |
| Concentration | 0.05 M in dry CH₂Cl₂ |
| Reagent | Chromium trioxide (CrO₃) in AcOH/H₂O (9:1 v/v) |
| Reagent Concentration | 0.7 M |
| Reagent Ratio | 1.4 equiv. |
| Flow Rate (Substrate Sol.) | 1.0 mL/min |
| Flow Rate (Reagent Sol.) | 1.0 mL/min |
| Reactor 1 Volume (Mixing) | 10 mL |
| Residence Time 1 (τ) | 5 min |
| Temperature 1 | Room Temperature |
| Reactor 2 Volume (Reaction) | 10 mL |
| Residence Time 2 (τ) | 50 min |
| Temperature 2 | 150 °C |
| Pressure | 250 psi |
| Yield of Diosone | 95% |
Table 3: Optimized Conditions for the Telescoped Synthesis of 16-DPA
| Parameter | Value |
| Starting Material | Diosgenin (0.23 M in dry CH₂Cl₂) |
| Step 1 Reagents | Ac₂O (11.0 equiv.), BF₃·Et₂O (2.0 equiv.) |
| Step 1 Flow Rates | 0.65 mL/min (Diosgenin), 0.33 mL/min (Reagents) |
| Step 1 Reactor | 10 mL coil, Room Temperature, 10 min residence time |
| Step 2 Reagent | CrO₃ (1.4 equiv., 0.7 M in AcOH/H₂O 9:1) |
| Step 2 Flow Rates | 1.0 mL/min (each for intermediate and oxidant) |
| Step 2 Reactor 1 | 10 mL coil, Room Temperature, 5 min residence time |
| Step 3 Reactor 2 | 10 mL coil, 150 °C, 50 min residence time |
| Overall Yield of 16-DPA | 71% (after in-line extraction and purification) |
Experimental Protocols
5.1. Materials and Equipment
-
Chemicals: Diosgenin, acetic anhydride, boron trifluoride etherate, chromium trioxide, acetic acid, dichloromethane (dry), ethyl acetate, sodium bicarbonate, water, brine, sodium sulfate. All chemicals should be of analytical grade and used as received unless otherwise noted.
-
Flow Chemistry System: A modular flow chemistry system (e.g., Vapourtec R2+/R4 or similar) equipped with:
-
Multiple HPLC pumps
-
T-shaped mixing elements
-
Coil reactors of various volumes (PTFE or PFA)
-
A heated reactor module
-
Back pressure regulators (BPRs)
-
In-line UV detector (optional, for reaction monitoring)
-
Liquid-liquid separator module (e.g., Zaiput SEP-10)
-
Fraction collector
-
5.2. Preparation of Reagent Solutions
-
Diosgenin Solution (Pump A): Prepare a 0.23 M solution of diosgenin in dry dichloromethane (CH₂Cl₂). Add 2.0 equivalents of boron trifluoride etherate (BF₃·Et₂O) to this solution.
-
Acetylation Reagent (Pump B): Use neat acetic anhydride (Ac₂O).
-
Oxidizing Agent Solution (Pump C): Prepare a 0.7 M solution of chromium trioxide (CrO₃) in a 9:1 (v/v) mixture of acetic acid and water. Caution: Chromium trioxide is highly toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.
5.3. Protocol for the Telescoped Synthesis of 16-DPA
-
System Setup: Assemble the continuous flow reactor system as depicted in the experimental workflow diagram. Ensure all connections are secure.
-
Step 1: Acetylation and Ring Opening:
-
Set Pump A (Diosgenin solution) to a flow rate of 0.65 mL/min.
-
Set Pump B (Acetic anhydride) to a flow rate of 0.33 mL/min.
-
The two streams are combined in a T-mixer and passed through a 10 mL coil reactor at room temperature. The back pressure regulator should be set to 100 psi. This corresponds to a residence time of approximately 10 minutes.
-
-
Step 2: Oxidative Cleavage:
-
The output stream from Step 1 is directed to a second T-mixer.
-
Set Pump C (Oxidizing agent solution) to a flow rate of 1.0 mL/min. The stream from Step 1 will also be flowing at approximately 1.0 mL/min.
-
The combined streams are passed through a 10 mL coil reactor at room temperature (residence time of ~5 minutes) to ensure proper mixing.
-
-
Step 3: Hydrolysis and Elimination:
-
The output from the mixing coil is then directed into a 10 mL heated coil reactor.
-
Set the temperature of the heated reactor to 150 °C. The back pressure regulator for this stage should be set to 250 psi to prevent boiling of the solvent. The residence time in the heated reactor will be approximately 50 minutes.
-
-
Work-up and Collection:
-
The output from the heated reactor is cooled and then directed to a liquid-liquid separator.
-
A quenching solution of saturated aqueous sodium bicarbonate is introduced into the separator to neutralize the acidic stream.
-
The organic phase containing the product is collected. The aqueous phase is directed to waste.
-
The collected organic phase is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 16-DPA.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Safety Considerations
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chromium trioxide is a known carcinogen and a strong oxidizing agent. Handle with extreme care.
-
The reaction is performed under pressure. Ensure the system is properly assembled and checked for leaks before starting the experiment.
Conclusion
The described continuous flow synthesis of this compound acetate offers a modern, efficient, and safer alternative to traditional batch methods. The telescoped nature of the process minimizes manual handling of intermediates and reduces overall processing time. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing, enabling the adoption of this advanced synthesis technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 16-Dehydropregnenolone Acetate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][2] Its purity is paramount to ensure the safety and efficacy of the final pharmaceutical products. This document provides detailed application notes and protocols for the purification of 16-DPA using column chromatography and High-Performance Liquid Chromatography (HPLC), compiled from established methodologies.
Chemical Profile
| Property | Value |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl acetate |
| Synonyms | 16-DPA, 3β-Acetoxy-5,16-pregnadien-20-one |
| Molecular Formula | C₂₃H₃₂O₃ |
| Molar Mass | 356.50 g/mol |
| Appearance | White crystalline powder[2] |
| Melting Point | 171–172 °C[2] |
Purification Workflow
The general workflow for the purification of synthesized 16-DPA involves a primary purification step using flash column chromatography followed by an optional high-purity polishing step using preparative HPLC.
Caption: General workflow for the purification of this compound acetate.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for the initial purification of 16-DPA from a crude reaction mixture to achieve a purity of >95%.
1. Materials and Reagents:
-
Crude 16-DPA
-
Silica gel (230-400 mesh)[3]
-
Petroleum ether (or Hexane/Heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
2. Sample Preparation:
-
Dissolve the crude 16-DPA in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase.
4. Elution and Fraction Collection:
-
Carefully load the prepared sample onto the top of the silica bed.
-
Begin elution with the initial mobile phase.
-
A gradient elution is typically employed. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Monitor the separation using TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure 16-DPA.
5. Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified 16-DPA.
-
Further purification can be achieved by crystallization from a suitable solvent such as acetone or ethyl acetate.[3][4]
Chromatographic Conditions Summary:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (gradient) |
| Elution Profile | Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase to elute the product. |
| Detection | TLC with UV visualization (254 nm) |
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the final purification of 16-DPA to achieve high purity (>99%), suitable for pharmaceutical applications. The conditions are adapted from analytical methods for similar steroids.
1. Materials and Reagents:
-
Partially purified 16-DPA (from flash chromatography)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
2. Sample Preparation:
-
Dissolve the 16-DPA in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the preparative C18 column with the mobile phase for a sufficient time to ensure a stable baseline.
-
Inject the prepared sample onto the column.
-
Elute the sample using an isocratic or gradient mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 248 nm, based on the UV absorbance of the related compound this compound).[5]
-
Collect the fractions corresponding to the 16-DPA peak.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
If necessary, lyophilize the remaining aqueous solution to obtain the pure 16-DPA.
HPLC Conditions Summary:
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase Silica Gel |
| Mobile Phase | Acetonitrile : Water (e.g., 55:45 v/v, isocratic) |
| Flow Rate | Dependent on column dimensions (for preparative scale) |
| Detection | UV at 248 nm |
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 Reversed-Phase |
| Typical Purity Achieved | >95% | >99% |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Primary Application | Initial purification | High-purity polishing |
Logical Relationship of Purification Steps
Caption: Logical flow of the 16-DPA purification strategy.
Conclusion
The selection of the appropriate chromatographic technique for the purification of this compound acetate depends on the desired level of purity and the scale of the operation. Flash column chromatography is a robust method for initial bulk purification, while preparative HPLC is essential for achieving the high purity required for pharmaceutical applications. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of steroid drug development.
References
- 1. himpharm.com [himpharm.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. longdom.org [longdom.org]
- 5. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of 16-Dehydropregnenolone
Introduction
16-Dehydropregnenolone (16-DHP) is a steroid intermediate of significant interest in the pharmaceutical industry and biomedical research. Accurate and precise quantification of 16-DHP in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the analytical quantification of 16-DHP using modern chromatographic techniques. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its superior sensitivity and selectivity, especially for complex biological samples.[1][2][3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is a cost-effective and reliable technique for quantifying 16-DHP, particularly at higher concentrations. It relies on the chromophoric properties of the molecule for detection.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze multiple compounds simultaneously.[1][5][6] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex matrices.[5][7]
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters of validated analytical methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 20 ng/mL (in rat plasma, bile, urine, and feces)[4] | 1.56 ng/mL (in rabbit plasma)[5] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 20 ng/mL[4] | 0.78 ng/mL (in rabbit plasma)[5] |
| Linearity Range | Not explicitly stated, but validated with precision and accuracy data[4] | 1.56 - 400 ng/mL (in rabbit plasma)[5] |
| Recovery | >92% (from rat plasma, bile, urine, and feces)[4] | Consistent and reproducible over the linearity range[5] |
| Precision (RSD%) | 4.7% to 11.2%[4] | Within acceptable limits[5] |
| Accuracy (Bias%) | 1.8% to 8.8%[4] | Within acceptable limits[5] |
| Biological Matrix | Rat plasma, bile, urine, feces[4] | Rabbit plasma[5] |
Experimental Protocols
Protocol 1: Quantification of 16-DHP by HPLC-UV
This protocol is based on a validated method for the determination of 16-DHP in rat biological matrices.[4]
1. Sample Preparation (Plasma, Bile, and Urine)
-
Pipette 200 µL of the biological sample (plasma, bile, or urine) into a clean microcentrifuge tube.
-
Add an appropriate internal standard (if used).
-
Perform a double extraction with n-hexane.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Sample Preparation (Feces)
-
Weigh 50 mg of homogenized feces into a tube.
-
Add 3 mL of acetonitrile for a single extraction.
-
Vortex and centrifuge.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3. HPLC-UV Instrumentation and Conditions
-
Column: C-18 reversed-phase column.
-
Mobile Phase: Acetonitrile and deionized water (55:45% v/v).[4]
-
Flow Rate: Not specified, requires optimization.
-
UV Detector Wavelength: 248 nm.[4]
-
Injection Volume: Not specified, typically 10-50 µL.
4. Data Analysis
-
Construct a calibration curve using standards of known 16-DHP concentrations.
-
Quantify the 16-DHP concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of 16-DHP by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of 16-DHP and its metabolites in rabbit plasma.[5][7]
1. Sample Preparation (Plasma)
-
Use a suitable liquid-liquid extraction or solid-phase extraction (SPE) method to isolate the analytes from the plasma matrix. A C18 SPE cartridge is a common choice for steroid extraction.[6]
-
Add an internal standard (e.g., dexamethasone) to the plasma sample before extraction.[5]
-
After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Spheri-5 RP-18 column (5 µm, 100 mm x 4.6 mm i.d.) with a guard column.[5][7]
-
Mobile Phase: Acetonitrile:Ammonium acetate buffer (90:10, v/v).[5][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).[5][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
3. Data Analysis
-
Develop an MRM method by selecting precursor and product ion transitions for 16-DHP and the internal standard.
-
Generate a calibration curve by analyzing a series of known concentrations of 16-DHP.
-
Calculate the concentration of 16-DHP in the samples based on the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: HPLC-UV workflow for 16-DHP quantification.
Caption: LC-MS/MS workflow for 16-DHP quantification.
References
- 1. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of this compound and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-UV Analysis of 16-Dehydropregnenolone in Plasma
Introduction
16-Dehydropregnenolone (16-DHP) is a key intermediate in the synthesis of various steroid hormones. Its quantification in plasma is crucial for pharmacokinetic and metabolic studies. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of 16-DHP in plasma samples. The protocol provides a robust and sensitive method suitable for research and drug development applications. The method involves a liquid-liquid extraction for sample clean-up followed by reversed-phase HPLC analysis.
Principle
The method is based on the extraction of this compound from a plasma matrix using a non-polar organic solvent. Following extraction and solvent evaporation, the residue is reconstituted and injected into a reversed-phase HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and water. Detection is performed using a UV detector at a wavelength of 248 nm, which is the absorbance maximum for 16-DHP. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared in the same matrix.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (deionized or HPLC grade)
-
Blank plasma (from the same species as the study samples)
-
Standard laboratory glassware and pipettes
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator or SpeedVac)
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
Sample Preparation: Plasma Extraction
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean centrifuge tube.
-
For calibration standards and quality control samples, spike 200 µL of blank plasma with the appropriate working standard solutions.
-
Add 2 mL of n-hexane to the plasma sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer with another 2 mL of n-hexane and combine the organic extracts.[1]
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Operating Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Deionized Water (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 248 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Parameters
The following table summarizes the performance characteristics of the HPLC-UV method for the analysis of this compound in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 20 - 2000 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL[1] |
| Absolute Recovery | >92%[1] |
| Precision (RSD%) | 4.7 - 11.2%[1] |
| Accuracy (Bias%) | 1.8 - 8.8%[1] |
| Stability (Freeze-Thaw) | Stable for up to 3 cycles[1] |
| Stability (Storage) | Stable for up to 90 days at -60°C[1] |
Visualizations
Experimental Workflow
Caption: Workflow for 16-DHP analysis in plasma.
Logical Relationship of Method Components
Caption: Method components relationship.
References
Application Notes and Protocols: Bioconversion of 16-Dehydropregnenolone Acetate to Androstenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione (AD) is a crucial steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of various therapeutic hormones. The bioconversion of 16-dehydropregnenolone acetate (16-DPA), a readily available plant-derived steroidal raw material, presents a promising and efficient route for AD production.[1] This single-step microbial transformation utilizes whole-cell catalysis, offering a regio- and stereospecific reaction under mild conditions, which can be advantageous compared to multi-step chemical syntheses.
This document provides detailed application notes and protocols for the bioconversion of 16-DPA to androstenedione using the bacterium Delftia acidovorans MTCC 3363. This microorganism has been shown to exclusively convert 16-DPA to androstenedione without the formation of significant byproducts, thus simplifying downstream processing.[2][3][4] Notably, this process does not necessitate the addition of 9α-hydroxylase inhibitors, which are often required in similar microbial steroid transformations to prevent product degradation.[2][3][4]
Quantitative Data Summary
The efficiency of the bioconversion process is influenced by several physicochemical parameters. The following tables summarize the quantitative data from optimization studies.
Table 1: Effect of Incubation Temperature on Androstenedione (AD) Yield
| Temperature (°C) | Molar Conversion (%) | Incubation Time (h) | Notes |
| 30 | ~71.8 | 120 | Optimal temperature for exclusive AD production.[1] |
| 35 | 55.6 | Not Specified | Reduced AD yield with accumulation of Androstadienedione (ADD).[1] |
| 40 | 0 | Not Specified | No bioconversion products detected, suggesting enzyme inactivation.[1] |
Table 2: Effect of pH on Bioconversion
| pH | Molar Conversion (%) | Incubation Time (h) |
| 7.0 | Maximum | Not Specified |
Table 3: Effect of Substrate (16-DPA) Concentration on Bioconversion
| Substrate Concentration (mg/mL) | Molar Conversion (%) | Incubation Time (h) |
| 0.5 | Maximum | 96 |
| 1.0 | Reduced | 96 |
| 1.5 | Reduced | 96 |
Table 4: Effect of Carrier Solvents on Bioconversion
| Carrier Solvent (1% v/v) | Molar Conversion (%) | Incubation Time (h) |
| Dioxan | Maximum | Not Specified |
Table 5: Effect of Non-ionic Surfactants on Bioconversion
| Surfactant | Effect |
| Not Specified | Deleterious effect on bioconversion.[2][3] |
Experimental Protocols
This section provides a detailed methodology for the bioconversion of 16-DPA to androstenedione.
Microorganism and Culture Maintenance
-
Microorganism: Delftia acidovorans MTCC 3363
-
Maintenance Medium: Nutrient Agar or similar standard bacterial growth medium.
-
Culture Conditions: Incubate at 30°C. Subculture as required to maintain a viable stock.
Inoculum Preparation
-
Aseptically transfer a loopful of Delftia acidovorans from a fresh agar slant into a flask containing a suitable liquid medium (e.g., Nutrient Broth).
-
Incubate the flask at 30°C on a rotary shaker (200 rpm) for 24-48 hours, or until a dense culture is obtained.
Bioconversion Reaction
-
Reaction Medium: Prepare a suitable buffered medium at pH 7.0.
-
Inoculation: Inoculate the sterile buffered medium with the prepared seed culture of Delftia acidovorans.
-
Substrate Addition:
-
Prepare a stock solution of this compound acetate (16-DPA) in dioxan.
-
Add the 16-DPA solution to the culture to a final concentration of 0.5 mg/mL. The final concentration of dioxan should be 1% (v/v).
-
-
Incubation: Incubate the flasks at 30°C on a rotary shaker.
-
Monitoring: Monitor the progress of the reaction by withdrawing samples at regular intervals (e.g., every 24 hours). The maximum conversion is typically observed after 96-120 hours.[1][2]
Product Extraction and Analysis
-
Extraction:
-
At the end of the incubation period, harvest the culture broth.
-
Extract the steroids from the broth using an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or chloroform).
-
Repeat the extraction process two to three times to ensure complete recovery.
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A suitable solvent system for steroid separation (e.g., a mixture of n-hexane and ethyl acetate).
-
Sample Preparation: Dissolve the crude extract and standards of 16-DPA and androstenedione in a suitable solvent (e.g., chloroform).
-
Spotting: Spot the standards and the extracted sample on the TLC plate.
-
Development: Develop the plate in the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent, such as 2% ceric ammonium sulphate in 60% sulphuric acid, followed by heating. The product, androstenedione, will appear as a distinct spot (Rf value of approximately 0.54).
-
Visualizations
Biochemical Conversion Pathway
Caption: Microbial conversion of 16-DPA to Androstenedione.
Experimental Workflow
References
Application Notes & Protocols: 16-Dehydropregnenolone as a Versatile Starting Material for Steroidal Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction 16-Dehydropregnenolone (16-DHP), and more commonly its acetate ester, this compound acetate (16-DPA), is a pivotal intermediate or synthon in the semisynthesis of a vast array of steroidal drugs.[1][2] Its unique chemical structure serves as a versatile scaffold, making it a cornerstone in the pharmaceutical industry for producing corticosteroids, sex hormones, and novel therapeutic agents.[1][3] The importance of 16-DPA to steroid synthesis is analogous to that of 6-aminopenicillanic acid (6-APA) for penicillins.[2] This document outlines the synthesis of 16-DPA from common natural precursors and details its application in developing next-generation therapeutics, complete with experimental protocols and quantitative data.
The journey to widespread steroid production was significantly advanced by the Marker degradation process in the late 1930s, which efficiently converted diosgenin into this compound.[2] 16-DPA is now primarily synthesized from plant-derived sapogenins, such as diosgenin from yams (Dioscorea species) and solasodine from nightshade plants.[2][4][5] Solanidine, found in potato greens, is another viable starting material.[2][6]
Synthesis of this compound Acetate (16-DPA)
The industrial production of 16-DPA typically involves a multi-step chemical transformation from naturally occurring steroidal sapogenins.[4][7] The general pathway involves isomerization of the spirostane structure to a furostenol derivative, followed by oxidation and hydrolysis.[4]
Caption: General workflow for the synthesis of 16-DPA from natural precursors.
Quantitative Data: Synthesis of 16-DPA
The efficiency of 16-DPA synthesis can vary based on the starting material and reaction conditions. Several methods have been developed to optimize yield and reduce environmental impact.[4][7]
| Starting Material | Key Reagents/Conditions | Overall Yield | Reference |
| Diosgenin | Acetic Anhydride, Pressure Reactor (200°C), Ultrasound-irradiated oxidation | ~60% | [4][8] |
| Diosgenin / Solasodine | One-pot reaction, KMnO4/NaIO4, Dichloroethane | ~75% | [3] |
| Diosgenin | Acetic Anhydride, AlCl3 (Lewis Acid), KMnO4/NaIO4 | Up to 98% (acetolysis step) | [7] |
| Solanidine | 9-step process including Von Braun reaction and Hofmann degradation | ~30% | [6] |
Applications in Drug Development
16-DPA is a versatile precursor for a wide range of commercially significant steroidal drugs.[1]
-
Corticosteroids: Used for their anti-inflammatory properties. Examples include hydrocortisone, betamethasone, dexamethasone, and fluticasone.[1][2]
-
Sex Hormones:
-
Novel Therapeutic Agents: Serves as a starting point for developing compounds with unique biological activities, including anticancer and anti-inflammatory properties.[1]
Caption: Logical workflow for drug development starting from 16-DPA.
Targeting 5α-Reductase for Anti-Androgenic Therapies
One significant area of research is the development of 5α-reductase inhibitors.[9] This enzyme converts testosterone into the more potent dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia and prostate cancer.[9] Derivatives of 16-DHP have been synthesized to target this pathway.[9][10]
Caption: Androgen signaling pathway and the inhibitory action of 16-DHP derivatives.
Quantitative Data: Biological Activity of 16-DHP Derivatives
Novel derivatives of 16-DHP have been synthesized and evaluated for their potential as therapeutic agents.[9][10]
| Derivative Class | Target / Assay | Key Finding(s) | Reference |
| 21-(1H-1,2,4-triazol-1-yl) derivatives | Cytotoxicity (SK-LU-1 cancer cell line) | 3β-hydroxy and 3β-acetoxy derivatives showed ~80% cytotoxic activity. | [9] |
| 21-(1H-imidazol-1-yl) derivatives | 5α-reductase type 2 (5α-R2) Inhibition | Cyclohexanecarboxylate ester at C-3 showed potent inhibition with an IC50 of 29 nM. | [10] |
| 21-(1H-imidazol-1-yl) derivatives | Cytotoxicity (PC-3, MCF7, SK-LU-1) | The 3β-acetate derivative showed the highest cytotoxic activity on all three cell lines. | [10] |
| Various novel derivatives | 5α-reductase Inhibition / Neuroprotection | Yields of 30-80% were achieved; derivatives with an electrophilic center interacted more efficiently with the 5α-reductase enzyme. | [11] |
Experimental Protocols
Protocol 1: Green Synthesis of 16-DPA from Diosgenin
This protocol is a generalized method based on efficient and environmentally conscious synthesis routes.[7][12]
Objective: To synthesize this compound acetate (16-DPA) from diosgenin using a catalytic oxidation method to minimize heavy metal waste.
Materials:
-
Diosgenin
-
Acetic anhydride (Ac₂O)
-
Aluminum chloride (AlCl₃, Lewis acid)
-
Potassium permanganate (KMnO₄)
-
Sodium periodate (NaIO₄)
-
Sodium acetate trihydrate
-
Dichloroethane or Dichloromethane (solvent)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Methodology:
-
Step 1: Acetolysis and Acetylation a. Dissolve diosgenin in acetic anhydride, which acts as both reagent and solvent. b. Add a catalytic amount of a Lewis acid, such as AlCl₃, to facilitate the reaction.[7] c. Heat the mixture at reflux. This step avoids the high temperatures and pressures of older methods, opening the E-ring of the spirostane to form the furostenol derivative (pseudodiosgenin diacetate).[7] d. Monitor the reaction to completion using Thin Layer Chromatography (TLC). e. Upon completion, neutralize the reaction mixture and extract the product.
-
Step 2: Catalytic Oxidation a. Dissolve the crude product from Step 1 in a suitable solvent like dichloroethane.[3] b. Add a catalytic amount of KMnO₄ (e.g., 5 mol%).[12] c. Add NaIO₄ as a co-oxidant. This regenerates the active oxidant, allowing for a catalytic cycle and reducing manganese waste.[12] d. Stir the reaction at room temperature until the furostenol derivative is consumed (monitor by TLC). This step oxidatively cleaves the side chain.
-
Step 3: Hydrolysis and Workup a. Quench the oxidation reaction. b. Add sodium acetate trihydrate and heat the mixture to hydrolyze the intermediate ester and facilitate the elimination to form the final product, 16-DPA.[3] c. After cooling, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. d. Purify the crude 16-DPA by recrystallization or column chromatography to yield a white crystalline powder.[2]
Protocol 2: Synthesis of 21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one Derivatives
This protocol outlines the synthesis of novel 16-DHP derivatives with potential anticancer activity, based on published research.[9]
Objective: To synthesize triazole-containing derivatives of 16-DHP for biological evaluation.
Materials:
-
This compound acetate (16-DPA)
-
Reagents for bromination at C-21 (e.g., N-Bromosuccinimide)
-
1H-1,2,4-triazole
-
A suitable base (e.g., potassium carbonate)
-
Solvents (e.g., Acetone, DMF)
-
Reagents for hydrolysis of the C-3 acetate (if required, e.g., K₂CO₃ in methanol)
-
Standard laboratory glassware and purification apparatus
Methodology:
-
Step 1: Bromination of the C-21 Position a. Start with 16-DPA as the precursor. The C-20 ketone allows for enolization and subsequent reaction at the C-21 methyl group. b. React 16-DPA with a suitable brominating agent to introduce a bromine atom at the C-21 position, forming 21-bromo-16-dehydropregnenolone acetate.
-
Step 2: Nucleophilic Substitution with Triazole a. Dissolve the 21-bromo intermediate in a polar aprotic solvent like DMF or acetone. b. Add 1H-1,2,4-triazole and a base (e.g., K₂CO₃) to the reaction mixture. c. Heat the mixture to facilitate the nucleophilic substitution, where the triazole displaces the bromide atom. d. Monitor the reaction by TLC until the starting material is consumed. e. Perform an aqueous workup to extract the crude product, 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate.
-
Step 3: Modification at C-3 (Optional) a. To obtain the corresponding 3β-hydroxy derivative, the acetate group at C-3 can be hydrolyzed. b. Dissolve the product from Step 2 in a solvent mixture like methanol/water. c. Add a base such as potassium carbonate and stir at room temperature. d. This hydrolysis yields 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one.[9]
-
Step 4: Purification a. Purify the final triazole derivatives using column chromatography on silica gel to obtain the compounds with high purity for biological testing.
Conclusion
This compound and its acetate ester are indispensable starting materials in the pharmaceutical industry. Their availability from natural sources and the versatility of their chemical structure allow for the efficient synthesis of established corticosteroids and sex hormones.[1][2] Furthermore, 16-DPA continues to be a crucial platform for the discovery of novel drug candidates targeting a range of diseases, from hormone-dependent cancers to benign prostatic hyperplasia, underscoring its enduring importance in modern drug development.[1][9][11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. longdom.org [longdom.org]
- 5. himpharm.com [himpharm.com]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Efficient Process for the Synthesis of this compound Acetate(16-Dpa) - A Key Steroid Drug Intermediate from Diosgenin | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Laboratory Scale Synthesis of 16-Dehydropregnenolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 16-dehydropregnenolone, a crucial intermediate in the manufacturing of various steroidal drugs. The primary focus is on the well-established Marker degradation of diosgenin, a readily available plant-derived sapogenin.[1][2][3] Additionally, a greener, more environmentally friendly synthetic approach is presented, minimizing the use of hazardous reagents.[4][5][6]
Introduction
This compound (16-DP) and its acetate ester, this compound acetate (16-DPA), are pivotal synthons for the semi-synthesis of a wide array of steroidal active pharmaceutical ingredients, including corticosteroids, sex hormones, and contraceptives.[4][7] The historic Marker degradation, developed in the late 1930s, revolutionized steroid production by providing a commercially viable route from diosgenin, a natural product extracted from yams of the Dioscorea genus.[3][8]
The synthesis of 16-DPA from diosgenin generally proceeds through a three-step sequence:
-
Acetolysis and Isomerization : Opening of the spiroketal side chain of diosgenin to form pseudodiosgenin diacetate.
-
Oxidative Cleavage : Oxidation of the double bond in the furostenol side chain to yield a C-21 keto steroid intermediate (diosone).
-
Hydrolysis and Elimination : Conversion of the intermediate to the final α,β-unsaturated ketone product, this compound acetate.[9]
This document outlines both the classical Marker degradation protocol and a modern, greener alternative that avoids heavy metals and harsh reaction conditions.
Experimental Protocols
Protocol 1: Classical Marker Degradation of Diosgenin
This protocol is based on the traditional, well-established method for converting diosgenin to 16-DPA.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
In a high-pressure autoclave, suspend diosgenin (1 equivalent) in acetic anhydride (10-15 equivalents).
-
Heat the mixture to 180-200°C for 4-6 hours. The pressure will increase during the reaction.
-
Cool the reaction vessel to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude pseudodiosgenin diacetate, which can be used in the next step without further purification or recrystallized from ethanol.
Step 2: Oxidative Cleavage of Pseudodiosgenin Diacetate
-
Dissolve the pseudodiosgenin diacetate from the previous step in glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.
-
Slowly add a solution of chromium trioxide (CrO₃) (2-3 equivalents) in aqueous acetic acid, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by adding sodium bisulfite solution until the orange color of Cr(VI) disappears.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude diosone.
Step 3: Hydrolysis and Elimination to this compound Acetate
-
Dissolve the crude diosone in glacial acetic acid.
-
Reflux the solution for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude 16-DPA from a suitable solvent system (e.g., methanol/water or acetone) to obtain the pure product.
Protocol 2: Green Synthesis of this compound Acetate
This protocol utilizes a more environmentally benign approach, avoiding high pressures and toxic chromium reagents.[4][5][6]
Step 1: Lewis Acid-Catalyzed Acetolysis and Acetylation
-
Suspend diosgenin (1 equivalent) in acetic anhydride, which acts as both reagent and solvent.
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃) (0.1 equivalents).[4]
-
Heat the mixture at a moderate temperature (e.g., 90-100°C) for 2-4 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Cool the mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Filter the solid, wash with water, and dry to obtain pseudodiosgenin diacetate. This method can yield up to 98% of the product.[4]
Step 2: Catalytic Oxidation with Potassium Permanganate
-
Dissolve the pseudodiosgenin diacetate in a suitable solvent mixture, such as dichloromethane and water.
-
Add a catalytic amount of potassium permanganate (KMnO₄) (5 mol%).[6]
-
Add a co-oxidant, such as sodium periodate (NaIO₄) (2-3 equivalents), in portions.[6]
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the intermediate diosone.
Step 3: Hydrolysis to this compound Acetate
-
Dissolve the crude diosone in glacial acetic acid.
-
Reflux the solution for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent to obtain pure 16-DPA.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Parameter | Classical Marker Degradation | Green Synthesis Protocol |
| 1. Acetolysis | Starting Material | Diosgenin | Diosgenin |
| Reagent | Acetic Anhydride | Acetic Anhydride, AlCl₃ (cat.) | |
| Temperature | 180-200°C | 90-100°C | |
| Time | 4-6 hours | 2-4 hours | |
| Pressure | High Pressure (Autoclave) | Atmospheric Pressure | |
| 2. Oxidation | Starting Material | Pseudodiosgenin Diacetate | Pseudodiosgenin Diacetate |
| Oxidizing Agent | Chromium Trioxide (CrO₃) | KMnO₄ (cat.), NaIO₄ | |
| Solvent | Glacial Acetic Acid | Dichloromethane/Water | |
| Temperature | 15-30°C | Room Temperature | |
| Time | 12-18 hours | 4-6 hours | |
| 3. Hydrolysis | Starting Material | Diosone | Diosone |
| Reagent | Glacial Acetic Acid | Glacial Acetic Acid | |
| Temperature | Reflux | Reflux | |
| Time | 1-2 hours | 1-2 hours |
Table 2: Comparative Yields of Synthetic Routes
| Synthetic Route | Step 1 Yield (Acetolysis) | Step 2 & 3 Combined Yield | Overall Yield | Reference |
| Classical Marker Degradation | ~60-70% | ~80-90% | ~60% | [2][9] |
| Green Synthesis | up to 98% | ~75-80% | ~75% | [4][10] |
| One-Pot Modification | - | - | 75% | [10] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of 16-DPA from diosgenin.
Experimental Workflow
Caption: Comparative workflow for classical vs. green synthesis of 16-DPA.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marker degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Microbial Transformation of 16-Dehydropregnenolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial transformation of 16-dehydropregnenolone (DHP) and its acetate ester (16-DPA). Microbial biotransformation offers a highly specific and efficient alternative to traditional chemical synthesis for producing valuable steroid intermediates, which are crucial in the pharmaceutical industry for the synthesis of various hormones and therapeutic agents. The following sections detail the use of various microorganisms for the transformation of this compound, including optimized experimental conditions, expected products, and analytical methods.
Biotransformation of this compound Acetate (16-DPA) by Delftia acidovorans
Delftia acidovorans MTCC 3363 has been identified as a potent microorganism for the exclusive conversion of this compound acetate (16-DPA) to the industrially significant steroid intermediate, 4-androstene-3,17-dione (AD). This biotransformation is advantageous as it does not require the addition of 9α-hydroxylase inhibitors to prevent the formation of byproducts.[1]
Quantitative Data Summary
The efficiency of the biotransformation of 16-DPA to AD by D. acidovorans is influenced by several factors, including temperature, pH, substrate concentration, and the choice of carrier solvent. The optimal conditions derived from shake flask experiments are summarized in the tables below.[1]
Table 1: Effect of Temperature on the Bioconversion of 16-DPA to AD [1]
| Temperature (°C) | Incubation Time (h) | Molar Conversion (%) |
| 30 | 120 | ~71.8 |
| 35 | 120 | 55.6 |
| 40 | - | No accumulation of AD |
Table 2: Effect of Substrate Concentration on the Bioconversion of 16-DPA to AD [1]
| Substrate Concentration (mg/mL) | Incubation Time (h) | Molar Conversion (%) |
| 0.5 | 96 | 61.63 |
| 1.0 | 96 | 42.81 |
| 1.5 | 96 | 41.42 |
Table 3: Effect of Carrier Solvents on the Bioconversion of 16-DPA to AD [1]
| Carrier Solvent (0.1%) | Incubation Time (h) | Molar Conversion (%) |
| Dioxan | 96 | 77.46 |
| Dimethylformamide (DMF) | 96 | Similar to Dioxan |
| Glycerol | 48 | 48.09 |
| Soy oil | - | No biotransformation |
Experimental Protocol
This protocol details the procedure for the biotransformation of 16-DPA to AD using Delftia acidovorans MTCC 3363 in a laboratory setting.
Materials:
-
Delftia acidovorans MTCC 3363
-
Nutrient Agar
-
Nutrient Broth
-
Biotransformation Medium (g/L): Peptone, 5; Yeast Extract, 2; Beef Extract, 1; Sodium Chloride, 5.
-
This compound Acetate (16-DPA)
-
Dioxan (or Dimethylformamide)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
TLC plates (Silica gel 60 F254)
-
Standard 4-androstene-3,17-dione (AD)
-
Erlenmeyer flasks (100 mL)
-
Gyratory shaker
Procedure:
-
Inoculum Preparation:
-
Grow and maintain D. acidovorans on nutrient agar slants.
-
Inoculate a loopful of the culture into a 100 mL Erlenmeyer flask containing 20 mL of nutrient broth.
-
Incubate the seed culture for 24 hours at 30°C on a gyratory shaker at 200 rpm.[1]
-
-
Biotransformation:
-
Prepare the biotransformation medium and dispense 20 mL into 100 mL Erlenmeyer flasks.
-
Adjust the pH of the medium to 7.0.[1]
-
Add 16-DPA as an inducer to a final concentration of 0.01 mg/mL.
-
Autoclave the flasks at 121°C (15 psi) for 20 minutes.
-
After cooling, inoculate each flask with 2 mL of the exponentially growing seed culture.
-
Prepare the substrate stock solution of 16-DPA in dioxan. Add the substrate to the culture to achieve the desired final concentration (e.g., 0.5 mg/mL).
-
Incubate the flasks on a gyratory shaker at 30°C and 200 rpm for up to 120 hours.[1]
-
-
Extraction and Analysis:
-
At regular intervals, aseptically withdraw 1 mL of the culture broth.
-
Extract the sample twice with 2 mL of ethyl acetate.
-
Pool the ethyl acetate layers and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for identification and quantification.
-
TLC: Use a suitable solvent system (e.g., petroleum ether: ethyl acetate) to separate the substrate and product. Visualize the spots under UV light and/or by staining.
-
HPLC: Use a C18 column with a suitable mobile phase (e.g., methanol:water gradient) for quantitative analysis. Compare the retention time and UV spectrum with an authentic standard of AD.
-
-
Experimental Workflow
Figure 1: General workflow for the biotransformation of 16-DPA using Delftia acidovorans.
Biotransformation of this compound and its Acetate by Fungi
Several fungal species are known to transform steroids, including this compound and its derivatives. These transformations often involve hydroxylation, hydrolysis of acetate esters, and side-chain cleavage.
Streptomyces albus
Streptomyces albus is capable of metabolizing this compound acetate (16-DPA). The primary transformation involves the hydrolysis of the acetate group to yield this compound, which is then further converted to 16-dehydroprogesterone.[2]
Table 4: Transformation Products of 16-DPA by Streptomyces albus [2]
| Substrate | Product 1 | Product 2 |
| This compound Acetate | This compound | 16-Dehydroprogesterone |
Mucor piriformis
Mucor piriformis has been shown to transform 16-dehydroprogesterone (the non-acetylated form). The major transformation is hydroxylation at the 14α-position, followed by further hydroxylation at the 7α-position.[3]
Table 5: Transformation Products of 16-Dehydroprogesterone by Mucor piriformis [3]
| Substrate | Major Product | Minor Products |
| 16-Dehydroprogesterone | 14α-hydroxypregna-4,16-diene-3,20-dione | 7α,14α-dihydroxypregna-4,16-diene-3,20-dione |
Aspergillus niger and Aspergillus ochraceus
Aspergillus species are well-known for their steroid hydroxylation capabilities, primarily mediated by cytochrome P450 enzymes.[4][5] While specific protocols for this compound are not extensively detailed, general methods for steroid biotransformation by these fungi can be adapted. For instance, Aspergillus niger has been used to transform 6-dehydroprogesterone, a related compound, yielding various hydroxylated and epoxidized products.[6] Aspergillus ochraceus is known for its 11α-hydroxylase activity on various steroid substrates.[5]
General Protocol for Fungal Biotransformation
This protocol provides a general framework for the biotransformation of this compound or its acetate using fungal cultures. Optimization of media components, pH, temperature, and incubation time is recommended for each specific fungal strain.
Materials:
-
Fungal strain (e.g., Streptomyces albus, Mucor piriformis, Aspergillus niger, Aspergillus ochraceus)
-
Appropriate culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth, or a defined synthetic medium)
-
This compound or 16-DPA
-
Suitable solvent for substrate (e.g., ethanol, dimethylformamide)
-
Ethyl acetate or chloroform for extraction
-
Anhydrous sodium sulfate
-
Analytical equipment (TLC, HPLC, GC-MS, NMR)
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium to obtain a sporulating culture.
-
Prepare a spore suspension in sterile water or a saline solution containing a wetting agent (e.g., Tween 80).
-
Alternatively, grow a vegetative inoculum in a liquid medium for 24-48 hours.
-
-
Biotransformation:
-
Inoculate a suitable liquid medium with the spore suspension or vegetative inoculum.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for 24-72 hours to allow for initial growth.
-
Dissolve the steroid substrate in a minimal amount of a water-miscible solvent and add it to the culture.
-
Continue the incubation for several days (typically 5-14 days), monitoring the transformation periodically.
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth and the mycelium (after homogenization) separately with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography or preparative TLC.
-
Identify the structure of the metabolites using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Metabolic Pathways
The microbial transformation of this compound involves a series of enzymatic reactions. While complete, detailed metabolic pathways for each microorganism are not fully elucidated, the key transformation steps are known.
Side-Chain Cleavage Pathway (Proposed)
The conversion of 16-DPA to 4-androstene-3,17-dione (AD) by Delftia acidovorans involves the cleavage of the C17 side chain. This is a crucial step in the production of androgenic steroids from pregnane-type precursors. The pathway likely involves hydrolysis of the acetate group, oxidation of the 3β-hydroxyl group, isomerization of the double bond, and finally, the cleavage of the acetyl group at C17.
Figure 2: Proposed pathway for the conversion of 16-DPA to AD by Delftia acidovorans.
Fungal Hydroxylation Pathways
Fungi, particularly Mucor and Aspergillus species, are known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
Figure 3: Hydroxylation pathway of 16-dehydroprogesterone by Mucor piriformis.
These application notes and protocols provide a foundation for researchers to explore the microbial transformation of this compound. Further optimization and strain improvement can lead to the development of highly efficient and sustainable processes for the production of valuable steroid intermediates.
References
- 1. Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stressmarq.com [stressmarq.com]
- 4. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of 6-dehydroprogesterone with Aspergillus niger and Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 16-Dehydropregnenolone for Bioactivity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Dehydropregnenolone (16-DHP), a key intermediate in steroid synthesis, serves as a versatile scaffold for the development of novel bioactive molecules. Its unique chemical structure allows for targeted modifications at various positions, leading to a diverse range of derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis and bioactivity evaluation of 16-DHP derivatives, with a focus on their anticancer and neuroprotective properties. The information is intended to guide researchers in the design, synthesis, and screening of new 16-DHP-based compounds for drug discovery and development.
I. Synthesis of this compound Derivatives
The derivatization of 16-DHP can be strategically employed to enhance its biological activity and selectivity. Key modification sites include the C-3 hydroxyl group, the C-16 double bond, and the C-20 ketone. This section outlines protocols for the synthesis of two major classes of bioactive 16-DHP derivatives: D-ring annulated pentacyclic steroids and C-21 triazole derivatives.
Synthesis of D-Annulated Pentacyclic Steroids from 16-DHP Acetate
D-ring annulated steroids, particularly those with an additional five-membered ring, have demonstrated significant antiproliferative activity. The following protocol is based on an acid-catalyzed interrupted Nazarov cyclization of benzylidene derivatives of this compound acetate (16-DPA).[1]
Experimental Protocol:
Step 1: Synthesis of Benzylidene Derivatives of 16-DPA
-
To a solution of this compound acetate (16-DPA) (1 eq) in a suitable solvent such as ethanol, add the desired aromatic aldehyde (1.2 eq).
-
Add a catalytic amount of a base, for example, 10% aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding benzylidene derivative.
Step 2: Acid-Catalyzed Cyclization to form D-Annulated Pentacyclic Steroids
-
Dissolve the benzylidene derivative of 16-DPA (1 eq) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add a Lewis acid catalyst, such as iron(III) chloride (FeCl3) (2 eq), portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the D-annulated pentacyclic steroid.
Synthesis of C-21 Triazole Derivatives of 16-DHP
The introduction of a triazole ring at the C-21 position of the 16-DHP scaffold has been shown to impart significant anticancer activity.[2] The synthesis involves the initial preparation of a 21-bromo derivative followed by a click chemistry reaction.
Experimental Protocol:
Step 1: Synthesis of 21-bromo-16-dehydropregnenolone acetate
-
Dissolve this compound acetate (16-DPA) (1 eq) in a mixture of chloroform and methanol.
-
Add copper(II) bromide (2.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 21-bromo-16-dehydropregnenolone acetate.
Step 2: Synthesis of C-21 Azide Derivative
-
Dissolve the 21-bromo derivative (1 eq) in a suitable solvent like acetone.
-
Add sodium azide (NaN3) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to get the C-21 azide derivative, which can be used in the next step without further purification.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the C-21 azide derivative (1 eq) and a terminal alkyne (1.2 eq) in a solvent mixture of t-butanol and water.
-
Add a copper(I) catalyst, such as copper(I) iodide (CuI) (0.1 eq), and a ligand, like sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-21 triazole derivative.
II. Bioactivity Studies: Protocols and Data Presentation
This section provides protocols for assessing the anticancer and neuroprotective activities of the synthesized 16-DHP derivatives.
Anticancer Activity
The antiproliferative effects of 16-DHP derivatives are commonly evaluated using cell viability assays on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, PC-3, SK-LU-1, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 16-DHP derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Presentation:
Table 1: Anticancer Activity (IC50, µM) of Selected 16-DHP Derivatives
| Derivative Class | Compound | MCF-7 | MDA-MB-231 | PC-3 | SK-LU-1 | HepG2 | Reference |
| D-Annulated Pentacyclic Steroids | 2b | < 8 | - | - | - | - | [1] |
| 2d | < 8 | - | - | - | - | [1] | |
| 2f | < 8 | - | - | - | - | [1] | |
| 2j | < 8 | - | - | - | - | [1] | |
| 2a | < 10 | - | - | - | - | [1] | |
| 2c | < 10 | - | - | - | - | [1] | |
| 2g | < 10 | - | - | - | - | [1] | |
| 2i | < 10 | - | - | - | - | [1] | |
| C-21 Triazole Derivatives | T-OH | - | - | Proliferation inhibition | Proliferation inhibition | - | [3] |
| I-OH | Proliferation inhibition | - | Proliferation inhibition | Proliferation inhibition | - | [3] | |
| Heterocyclic Pregnenolone Derivatives | 4 | - | - | - | - | 36.97 | [4] |
| 6 | - | - | - | - | 18.46 | [4] | |
| 5 | - | - | - | - | 93.87 | [4] | |
| 7 | - | - | - | - | 93.48 | [4] |
Note: "-" indicates data not available from the cited sources. "Proliferation inhibition" indicates that the compound showed activity, but a specific IC50 value was not provided in the abstract.
Neuroprotective Activity
The neuroprotective potential of 16-DHP derivatives can be assessed in vitro using neuronal cell models subjected to neurotoxic insults.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, treat the cells with nerve growth factor (NGF) (50-100 ng/mL) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the 16-DHP derivatives for 24 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-β peptide (Aβ) (e.g., 10 µM Aβ25-35) or 6-hydroxydopamine (6-OHDA) for another 24 hours.[5][6] Include a vehicle control and a neurotoxin-only control.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer activity protocol.
-
Assessment of Neurite Outgrowth: Capture images of the cells using a microscope. Measure the length and number of neurites using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the cell viability and neurite outgrowth in compound-treated groups to the neurotoxin-only control.
III. Signaling Pathways and Mechanistic Insights
Understanding the molecular mechanisms underlying the bioactivity of 16-DHP derivatives is crucial for rational drug design. The following diagrams illustrate key signaling pathways that are potentially modulated by these compounds.
Anticancer Signaling Pathways
// Nodes DHP_derivative [label="16-DHP Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax/Bak\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nrelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DHP_derivative -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; DHP_derivative -> Bcl2 [label="Downregulates", style=dashed, color="#EA4335"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Akt -> Apoptosis_Inhibition [color="#5F6368"]; Receptor -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; Bcl2 -> Bax_Bak [arrowhead=tee, label="Inhibits", color="#EA4335"]; Bax_Bak -> Mitochondrion [color="#5F6368"]; Mitochondrion -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Caspases [color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"];
// Invisible edges for layout {rank=same; PI3K; Ras;} {rank=same; Akt; Raf;} {rank=same; mTOR; MEK;} {rank=same; Proliferation; ERK;} {rank=same; Apoptosis_Inhibition;} } end_dot Figure 1: Potential anticancer signaling pathways modulated by 16-DHP derivatives.
Neuroprotective Signaling Pathways
// Nodes Neurotoxin [label="Neurotoxin\n(e.g., Aβ, 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHP_derivative [label="16-DHP Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_up [label="↑ Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_down [label="↓ Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_pathway [label="Apoptotic Cascade", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\n& Neurite Outgrowth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Neurotoxin -> ROS [color="#EA4335"]; Neurotoxin -> Mitochondrial_Dysfunction [color="#EA4335"]; ROS -> Apoptosis_pathway [color="#EA4335"]; Mitochondrial_Dysfunction -> Apoptosis_pathway [color="#EA4335"]; DHP_derivative -> PI3K_Akt [label="Activates", style=dashed, color="#34A853"]; DHP_derivative -> MAPK_ERK [label="Activates", style=dashed, color="#34A853"]; DHP_derivative -> ROS [arrowhead=tee, label="Reduces", style=dashed, color="#34A853"]; PI3K_Akt -> Bcl2_up [color="#5F6368"]; MAPK_ERK -> Neuronal_Survival [color="#5F6368"]; Bcl2_up -> Apoptosis_pathway [arrowhead=tee, label="Inhibits", color="#34A853"]; DHP_derivative -> Bax_down [label="Promotes", style=dashed, color="#34A853"]; Bax_down -> Apoptosis_pathway [arrowhead=tee, label="Inhibits", color="#34A853"]; Apoptosis_pathway -> Neuronal_Survival [arrowhead=tee, label="Inhibits", color="#EA4335"];
// Invisible edges for layout {rank=same; ROS; Mitochondrial_Dysfunction;} {rank=same; PI3K_Akt; MAPK_ERK;} {rank=same; Bcl2_up; Bax_down;} } end_dot Figure 2: Putative neuroprotective signaling pathways influenced by 16-DHP derivatives.
Experimental Workflow
// Nodes Start [label="Start:\nthis compound\n(16-DHP)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Chemical Derivatization\n(e.g., D-ring annulation,\nC-21 triazole synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioactivity_Screening [label="Bioactivity Screening", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective Assays\n(Cell viability, Neurite outgrowth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50, % Protection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Identification [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action\nStudies\n(Signaling Pathways)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Derivatization; Derivatization -> Purification; Purification -> Bioactivity_Screening; Bioactivity_Screening -> Anticancer; Bioactivity_Screening -> Neuroprotective; Anticancer -> Data_Analysis; Neuroprotective -> Data_Analysis; Data_Analysis -> Lead_Identification; Lead_Identification -> Mechanism_Study; Mechanism_Study -> End; } end_dot Figure 3: General experimental workflow for 16-DHP derivatization and bioactivity studies.
IV. Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with potent anticancer and neuroprotective activities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, screen, and characterize new 16-DHP derivatives. By systematically exploring the structure-activity relationships and elucidating the underlying molecular mechanisms, the full therapeutic potential of this versatile steroid scaffold can be realized. Future studies should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties to facilitate their translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pregnenolone derivatives modulate apoptosis via Bcl-2 family genes in hepatocellular carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis and Evaluation of 16-Dehydropregnenolone Derivatives as 5α-Reductase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 16-dehydropregnenolone derivatives and the evaluation of their inhibitory activity against 5α-reductase. The methodologies described herein are intended to guide researchers in the development of novel therapeutic agents targeting androgen-dependent pathologies.
Introduction
5α-reductase is a critical enzyme in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia. Consequently, the inhibition of 5α-reductase represents a key therapeutic strategy for managing these disorders. Steroidal inhibitors, particularly derivatives of this compound, have shown promise as potent and selective inhibitors of this enzyme. This document outlines the synthesis of such derivatives and the protocols for assessing their inhibitory efficacy.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against 5α-reductase isoenzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Structure/Name | 5α-Reductase Isoenzyme | IC50 (nM) | Reference |
| 1f | Pregnenolone derivative | Type 2 | 21.8 | [1] |
| 2b | Pregnenolone derivative | Type 2 | 20 | [1] |
| 3d | Pregnenolone derivative | Type 2 | 15 | [1] |
| 1 | 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | Type 2 | 29 | |
| Finasteride | (Reference Compound) | Type 2 | - | |
| Dutasteride | (Reference Compound) | Type 1 & 2 | - |
Signaling Pathways and Experimental Workflows
To visualize the key processes described in these protocols, the following diagrams have been generated using Graphviz.
Figure 1: 5α-Reductase signaling pathway.
Figure 2: General experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of 21-(1H-imidazol-1-yl)-3β-hydroxypregna-5,16-dien-20-one
This protocol describes a two-step synthesis of a representative this compound derivative.
Step 1: Synthesis of 21-Bromo-3β-acetoxypregna-5,16-dien-20-one
-
Dissolution: Dissolve this compound acetate (1.0 g, 2.8 mmol) in 20 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Add N-bromosuccinimide (0.55 g, 3.1 mmol) to the solution.
-
Initiation: Add a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 21-bromo-3β-acetoxypregna-5,16-dien-20-one.
Step 2: Synthesis of 21-(1H-imidazol-1-yl)-3β-hydroxypregna-5,16-dien-20-one
-
Reactant Preparation: In a separate flask, prepare a solution of lithium imidazole by adding n-butyllithium (1.1 eq) to a solution of imidazole (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Reaction: Add the solution of 21-bromo-3β-acetoxypregna-5,16-dien-20-one (from Step 1) in anhydrous THF to the lithium imidazole solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Upon completion of the reaction (monitored by TLC), add a solution of potassium hydroxide (2 eq) in methanol/water (1:1) to the reaction mixture to hydrolyze the acetate group. Stir for 2 hours at room temperature.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a chloroform-methanol gradient to afford the final product.
Protocol 2: In Vitro 5α-Reductase Inhibition Assay
This protocol details the procedure for determining the inhibitory activity of the synthesized compounds on 5α-reductase using rat liver or prostate microsomes.
1. Preparation of Rat Liver/Prostate Microsomes
-
Tissue Homogenization: Euthanize male Wistar rats and excise the liver or prostate. Homogenize the tissue in ice-cold homogenization buffer (0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol).
-
Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay.
-
Storage: Store the microsomes at -80°C until use.
2. 5α-Reductase Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Rat liver or prostate microsomes (final protein concentration of 0.2 mg/mL)
-
Phosphate buffer (pH 6.5 for prostate, pH 7.0 for liver)
-
Test compound (dissolved in DMSO, final concentrations ranging from 1 nM to 10 µM)
-
[1,2,6,7-³H]-Testosterone (final concentration of 50 µM, specific activity ~50 Ci/mmol)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration of 500 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate. Vortex thoroughly and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for TLC: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of ethyl acetate (50 µL).
3. Analysis by Radio-TLC
-
Spotting: Spot the reconstituted sample onto a silica gel TLC plate. Also spot standards of testosterone and dihydrotestosterone.
-
Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 4:1 v/v).
-
Visualization and Quantification: Visualize the spots under UV light. Scrape the silica corresponding to the testosterone and DHT spots into separate scintillation vials.
-
Scintillation Counting: Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculation of Inhibition: Calculate the percent inhibition of 5α-reductase activity for each concentration of the test compound relative to a vehicle control (DMSO).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The protocols and data presented provide a comprehensive framework for the synthesis and evaluation of this compound derivatives as potential 5α-reductase inhibitors. These methodologies can be adapted and optimized for the discovery and development of new therapeutic agents for the treatment of androgen-dependent disorders. Careful adherence to the described procedures will enable researchers to obtain reliable and reproducible results in their drug discovery efforts.
References
Application Notes and Protocols: 16-Dehydropregnenolone Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Dehydropregnenolone (16-DHP) and its derivatives are steroidal compounds of significant interest in drug discovery, primarily for their potential to inhibit key enzymes in steroidogenesis. A primary target of these compounds is Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the biosynthesis of androgens and estrogens.[1][2][3][4] This document provides a detailed experimental protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound and related compounds against human CYP17A1.
CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[4] Inhibition of these activities is a key strategy in the treatment of hormone-dependent cancers, such as prostate and breast cancer.[2][5] This protocol describes a fluorescence-based assay, which offers a high-throughput and sensitive method for screening potential inhibitors.[6]
Signaling Pathway
The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. CYP17A1 plays a pivotal role in this pathway, catalyzing two key sequential reactions. The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone to their 17α-hydroxylated products. Subsequently, the 17,20-lyase activity cleaves the C17-C20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for androgens and estrogens. This compound acts as an inhibitor of CYP17A1, thereby blocking the production of these downstream steroid hormones.
Caption: Steroidogenesis pathway highlighting CYP17A1 and the inhibitory action of this compound.
Experimental Protocol: CYP17A1 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method for determining the inhibitory activity of this compound on recombinant human CYP17A1 using a fluorogenic substrate.
Materials and Reagents
-
Enzyme: Recombinant human CYP17A1 (commercially available)
-
Reductase: Recombinant human Cytochrome P450 Reductase (POR) (commercially available)
-
Cytochrome b5: Recombinant human Cytochrome b5 (optional, but can enhance 17,20-lyase activity)[4][5]
-
Substrate: Fluorogenic CYP17A1 substrate (e.g., a commercially available fluorescent probe)
-
Test Compound: this compound (and other test compounds)
-
Positive Control Inhibitor: Abiraterone (a known CYP17A1 inhibitor)[2]
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Solvent: DMSO (Dimethyl sulfoxide) for dissolving compounds
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements
-
Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Workflow
Caption: Experimental workflow for the CYP17A1 fluorescence-based inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare stock solutions of this compound and the positive control inhibitor (e.g., abiraterone) in DMSO.
-
-
Preparation of Test Compound Plate:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each concentration of the test compound, positive control, and DMSO (vehicle control) to their respective wells.
-
-
Enzyme Reaction:
-
Prepare an enzyme master mix in the assay buffer containing recombinant human CYP17A1, POR, and optionally cytochrome b5. The optimal ratio of these components should be determined empirically or based on the supplier's recommendations.[5][7]
-
Add the enzyme master mix to each well of the 96-well plate containing the test compounds.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction initiation solution containing the fluorogenic substrate and NADPH in the assay buffer.
-
Initiate the enzymatic reaction by adding the initiation solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where:
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
V_vehicle is the rate of reaction in the presence of the vehicle control (DMSO).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The quantitative data generated from this assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different compounds.
| Compound | Target Enzyme | Assay Type | IC50 (µM) [Mean ± SD, n=3] |
| This compound | CYP17A1 | Fluorescence-based | [Insert Value] |
| [Comparator Compound 1] | CYP17A1 | Fluorescence-based | [Insert Value] |
| [Comparator Compound 2] | CYP17A1 | Fluorescence-based | [Insert Value] |
| Abiraterone (Control) | CYP17A1 | Fluorescence-based | [Insert Value] |
Conclusion
This application note provides a detailed protocol for a fluorescence-based enzyme inhibition assay to evaluate the inhibitory potential of this compound against CYP17A1. This assay is a valuable tool for researchers and drug development professionals in the screening and characterization of potential CYP17A1 inhibitors. The provided workflow and data presentation guidelines will aid in the generation of robust and reproducible results. For more detailed mechanistic studies, further experiments to determine the mode of inhibition (e.g., competitive, non-competitive) may be required.[8]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. CYP17A1 - Wikipedia [en.wikipedia.org]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16-Dehydropregnenolone from Solasodine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 16-dehydropregnenolone (16-DP) and its acetate (16-DPA) from solasodine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Solasodine Extraction | Incomplete cell disruption of plant material. | Ensure thorough grinding of dried plant material to a fine powder before extraction.[1] |
| Inappropriate drying temperature for plant material. | Avoid oven drying plant material at temperatures greater than 100°C, as this can lead to solasodine loss.[1] A temperature of 60°C is recommended.[1] | |
| Suboptimal solvent concentration for glycoside extraction. | Use 70% 2-propanol for the optimal extraction of crude glycosides from Solanum laciniatum.[1][2] | |
| Incomplete Hydrolysis of Glycosides | Incorrect acid concentration or hydrolysis conditions. | For hydrolysis of crude glycosides, use 1 N hydrochloric acid in 2-propanol for suitable results.[1][2] |
| Low Yield in Isomerization Step (Acetolysis) | Inefficient conversion of the spirostane to the furostenol derivative. | The isomerization (acetolysis) is a critical step. Traditional methods often result in poor yields (33-40%).[3] Consider using a pressure reactor with acetic anhydride in a hydrocarbon solvent like xylene at around 200°C to improve the yield of the isomerized product.[3] |
| Formation of Side Products/Impurities | Dehydrogenation during hydrolysis leading to solasodiene. | Careful control of hydrolysis conditions is necessary to minimize the formation of this byproduct.[1] |
| Incomplete reaction or side reactions during oxidation. | The choice of oxidizing agent and reaction conditions is crucial. Traditional chromium trioxide is effective but highly toxic.[4] Newer methods using phase-transfer catalysis with potassium dichromate or potassium permanganate can offer more environmentally friendly alternatives.[1][2][4] | |
| Difficulty in Product Purification | Presence of co-extracted impurities from the plant material. | Purification of the final product may require crystallization. Acetone is a suitable solvent for the crystallization of pseudodiosgenin diacetate, an intermediate in a related synthesis.[3] Column chromatography can be used but may lead to product loss.[1] |
| Inconsistent Yields in Scale-up | Variations in reaction parameters at a larger scale. | Optimize the process at a smaller scale (e.g., 50g) to establish consistent results before scaling up. Key parameters to monitor include temperature, pressure, and reagent ratios.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route from solasodine to this compound acetate (16-DPA)?
A1: The synthesis generally involves a multi-step process:
-
Acetylation: Solasodine is acetylated to form O,N-diacetylsolasodine.[1]
-
Isomerization: The O,N-diacetylsolasodine is then isomerized to O,N-diacetylpseudosolasodine.[1][5]
-
Oxidation: The pseudosolasodine derivative undergoes oxidation to cleave the side chain.[1]
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound acetate (16-DPA).[1][4]
Q2: What are the main challenges in the synthesis of 16-DPA from solasodine?
A2: The primary challenges include:
-
Low yields: Particularly in the isomerization step.[3]
-
Use of hazardous reagents: Conventional methods often employ toxic heavy metals like chromium for the oxidation step.[4]
-
Purification: The presence of impurities from the natural source material can complicate the purification of intermediates and the final product.[1]
-
Side product formation: Undesired side reactions can reduce the overall yield and purity.
Q3: Are there more environmentally friendly alternatives to chromium-based oxidizing agents?
A3: Yes, several greener alternatives have been developed. One promising approach is the use of phase-transfer catalysis (PTC) with oxidizing agents like potassium dichromate or potassium permanganate.[1][2][4] These methods can be more economical and less harmful to the environment.
Q4: What kind of yields can be expected for the synthesis of 16-DPA from solasodine?
A4: The yields can vary significantly depending on the method used. A study using phase-transfer catalysis with potassium dichromate as the oxidizing agent reported a maximum yield of 37.0% of pure 16-DPA.[1][2] For comparison, a highly optimized process for the synthesis of 16-DPA from diosgenin, a similar starting material, achieved an overall yield of over 60%.[3]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reactions in each step.[4] For final product characterization and confirmation, techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used.[1][4]
Data Presentation
Table 1: Comparison of Different Methods for 16-DPA Synthesis
| Method | Starting Material | Key Reagents | Reported Yield | Environmental Considerations |
| Conventional Method | Solasodine/Diosgenin | Acetic anhydride, Chromium trioxide | Moderate to low[4] | Use of highly toxic chromium trioxide.[4] |
| Phase-Transfer Catalysis (PTC) | Solasodine | Tetrabutylammonium hydrogen sulfate, Potassium dichromate | Up to 37.0%[1][2] | More environmentally friendly than conventional methods. |
| Optimized High-Temperature/Pressure | Diosgenin | Acetic anhydride, Xylene (solvent) | > 60%[3] | Requires specialized pressure reactor equipment. |
| Potassium Permanganate Oxidation | Diosgenin/Solasodine | Potassium permanganate | Up to 75% (in specific solvents)[4] | Environmentally friendly oxidizing agent.[4] |
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of Solasodine from Solanum laciniatum
-
Drying and Grinding: Dry the fruits and leaves of Solanum laciniatum in an oven at 60°C and grind them into a fine powder.[1]
-
Glycoside Extraction: Extract the dried powder with 70% 2-propanol at 70°C. Pool the filtrates and evaporate under vacuum.[1]
-
Acid Hydrolysis: Subject the crude glycosides to hydrolysis using 1 N hydrochloric acid in 2-propanol.[1]
-
Isolation: Add a sufficient amount of water to the solution after hydrolysis to precipitate the crystalline solasodine. Filter and dry the product.[1]
Protocol 2: Synthesis of 16-DPA from Solasodine via Phase-Transfer Catalysis (Conceptual Outline)
This is a conceptual outline based on the principles described in the literature. Specific quantities and reaction times would need to be optimized.
-
Acetylation: React solasodine with acetic anhydride in a suitable solvent (e.g., pyridine) to form O,N-diacetylsolasodine.
-
Isomerization: Heat the O,N-diacetylsolasodine, potentially with a catalyst, to induce isomerization to O,N-diacetylpseudosolasodine.
-
Oxidation (PTC):
-
Dissolve the O,N-diacetylpseudosolasodine in an organic solvent (e.g., methylene chloride).
-
Prepare an aqueous solution of the oxidizing agent (e.g., potassium dichromate) and the phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Combine the two phases and stir vigorously to facilitate the reaction.
-
-
Hydrolysis and Isolation:
-
After the reaction is complete (as monitored by TLC), separate the organic layer.
-
Wash and dry the organic layer.
-
Perform hydrolysis of the intermediate to yield 16-DPA.
-
Purify the final product, for example, by crystallization from methanol.[1]
-
Visualizations
Caption: Overall workflow from plant material to 16-DPA.
Caption: Troubleshooting logic for low 16-DPA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF this compound ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 3. longdom.org [longdom.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 16-dehydropregnenolone acetate (16-DPA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 16-DPA, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of pseudodiosgenin diacetate low during the acetolysis of diosgenin?
Low yield in the initial acetolysis step is a frequent challenge that significantly impacts the overall yield of 16-DPA.[1] This step involves the isomerization of the spirostanic structure of diosgenin into a furostenol derivative.[1]
-
Potential Cause 1: Suboptimal Reaction Conditions. The original Marker's degradation involved high temperatures and pressures in a sealed tube, and deviations can lead to lower yields or decomposition.[1] Using high-boiling anhydrides as solvents has also been reported to decrease the yield of the desired isomerized product.[1]
-
Solution: Ensure precise control of reaction temperature and pressure. A reported efficient method utilizes a pressure reactor at 200°C with an in-built pressure of 5-6 kg/cm ² in a hydrocarbon solvent.[1] The molar ratio of diosgenin to acetic anhydride is also critical; a ratio of 1:3.5 has been shown to be effective.[1]
-
-
Potential Cause 2: Inefficient Catalysis. The uncatalyzed reaction often results in yields of only 33-40%.[1]
-
Solution: Employ a catalyst to improve the isomerization yield. Various catalysts have been reported to increase the yield to 70-84%, including pyridine and ammonium chloride, pyridinium hydrochloride, anhydrous titanium tetrachloride, aluminum chloride (AlCl₃), or p-toluenesulphonic acid.[1] The use of AlCl₃ as a Lewis acid with acetic anhydride as both reagent and solvent can significantly reduce the need for high temperatures and pressures, achieving yields of up to 98% for the acetolysis and acetylation steps.[2]
-
-
Potential Cause 3: Decomposition of the Product. Extensive decomposition of the product can occur under harsh reaction conditions, leading to a lower yield.[1]
Q2: The oxidation of pseudodiosgenin diacetate is incomplete or produces significant side products. What could be the cause?
This step involves the oxidative cleavage of the enolic double bond of the furostenol derivative. Incomplete reactions or the formation of byproducts are common issues.
-
Potential Cause 1: Inefficient Oxidizing Agent or Conditions. The choice and handling of the oxidizing agent are crucial.
-
Solution: Chromium trioxide (CrO₃) is a traditional and effective oxidizing agent. A pre-cooled solution (0-5°C) of CrO₃ in aqueous acetic acid is typically used.[1] For greener alternatives, a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) with sodium periodate (NaIO₄) as a co-oxidant can be employed, reducing toxic waste.[2][3]
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Temperature control is critical during oxidation to prevent side reactions.
-
Solution: Maintain a low reaction temperature, typically between 0-15°C, during the addition of the oxidant.[1]
-
-
Potential Cause 3: Poor Mass Transfer. In heterogeneous reactions, poor mixing can lead to incomplete conversion.
-
Solution: The use of ultrasound irradiation (e.g., 35 KHz) has been shown to improve the efficiency of the oxidation step.[1]
-
Q3: I am having difficulty with the final hydrolysis step to yield 16-DPA.
The final step involves the hydrolytic degradation of the oxidized intermediate (diosone) to 16-DPA.
-
Potential Cause: Inefficient Hydrolysis Conditions.
-
Solution: Refluxing the intermediate in acetic acid is a simple and effective method that can lead to almost quantitative yields.[1] Alternatively, bases such as sodium bicarbonate or potassium carbonate in an alcoholic solvent can be used, though using acetic acid simplifies the process and allows for solvent recovery.[1]
-
Q4: How can I make the synthesis process more environmentally friendly?
Traditional methods for 16-DPA synthesis often involve hazardous reagents and generate significant waste.
-
Solution 1: Avoid Toxic Oxidants. Replace chromium trioxide with a greener oxidation system. A catalytic system of KMnO₄ (5 mol%) in the presence of the co-oxidant NaIO₄ is an effective alternative that minimizes heavy metal waste.[2][3]
-
Solution 2: Reduce Harsh Conditions. Employing a Lewis acid catalyst like AlCl₃ in the acetolysis step can eliminate the need for very high temperatures and pressures.[2]
-
Solution 3: One-Pot Synthesis. Developing a one-pot procedure can reduce the need for intermediate purifications, minimizing solvent usage and waste. An overall yield of 75% has been reported for a one-pot process.[4]
-
Solution 4: Continuous Flow Synthesis. This modern approach can improve safety, efficiency, and reduce waste by allowing for in-line extractions and avoiding the isolation of intermediates.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of 16-DPA from diosgenin?
The overall yield can vary significantly depending on the chosen method.
-
The original Marker's degradation often resulted in poor yields of the initial isomerization product (33-40%).[1]
-
Improved processes using catalysts and optimized conditions have reported overall yields of over 60% from commercial-grade diosgenin.[1]
-
One-pot procedures have been developed with reported overall yields of 75%.[4]
-
Processes utilizing Lewis acids for the acetolysis step have reported yields of up to 98% for this specific stage.[2]
Q2: Can I use starting materials other than diosgenin?
Yes, other steroidal sapogenins can be used.
-
Solasodine: This compound, found in plants of the Solanum genus, is a common alternative to diosgenin.[1][4] The synthesis pathway is similar, involving acetolysis, oxidation, and hydrolysis.
-
Solanidine: Derived from potato glycoalkaloids, solanidine can also be converted to 16-DPA, although the process can be more complex, involving more steps and potentially lower overall yields (e.g., a 9-step process with a 30% overall yield has been reported).[6][7]
Q3: What is the role of the Beckmann rearrangement in 16-DPA synthesis?
The Beckmann rearrangement is generally not part of the primary synthesis pathway of 16-DPA from diosgenin or solasodine. It is an acid-induced rearrangement of an oxime to an amide.[8][9] In the context of steroid chemistry, the Beckmann rearrangement is more relevant for:
-
Downstream Synthesis: Converting the 20-keto group of 16-DPA into other functionalities. For example, the 20-ketoxime of 16-DPA can undergo a Beckmann rearrangement as a step in the synthesis of other steroids like DHEA acetate.[10]
-
Degradation of Other Steroids: It has been studied in the context of steroidal spirocyclic oximes.[11]
It is important not to confuse this reaction with the primary degradation pathway of diosgenin.
Q4: What are the key analytical techniques to monitor the reaction progress?
-
Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of each reaction step by observing the disappearance of the starting material and the appearance of the product.[1][4]
-
Spectroscopy (NMR, IR, Mass Spectrometry): 1H and 13C NMR, IR, and mass spectrometry are used to confirm the structure and purity of the intermediates and the final 16-DPA product.[1][4]
-
Melting Point: The melting point of the final product can be compared to a known standard to assess purity.[1]
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for 16-DPA
| Method | Starting Material | Key Reagents & Conditions | Step 1 Yield | Overall Yield | Reference |
| Marker's Degradation (Modified) | Diosgenin | Step 1: Ac₂O, xylene, 200°C, 5-6 kg/cm ² pressureStep 2: CrO₃, AcOH-H₂O, 0-15°C, sonicationStep 3: Acetic acid, reflux | 91% | >60% | |
| Green Synthesis | Diosgenin | Step 1: Ac₂O, AlCl₃Step 2: KMnO₄ (cat.), NaIO₄Step 3: Hydrolysis | up to 98% | Not specified | [2] |
| One-Pot Synthesis | Diosgenin/Solasodine | Details not fully specified, but avoids intermediate isolation and toxic reagents. | N/A | 75% | [4] |
| From Solanidine | Solanidine | Multi-step (9 steps) process involving conversion to spirosolane compounds first. | N/A | 30% | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Diosgenin (Chowdhury et al.) [1]
-
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
A mixture of diosgenin (e.g., 50 g), acetic anhydride (1.75 molar equivalents per mole of diosgenin), and xylene is placed in a pressure reactor.
-
The reactor is heated to 200°C, reaching an in-built pressure of 5-6 kg/cm ².
-
The reaction is maintained for a specified time until completion (monitored by TLC).
-
After cooling, the product, pseudodiosgenin diacetate, is isolated. Yields of up to 91% are reported for this step.
-
-
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Prepare the oxidant solution by dissolving chromium trioxide (CrO₃) in a mixture of water and glacial acetic acid, then cool to 0-5°C.
-
Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like dichloromethane and glacial acetic acid.
-
Slowly add the pre-cooled oxidant solution to the solution of pseudodiosgenin diacetate while maintaining the temperature between 0-15°C.
-
The reaction mixture is subjected to ultrasound irradiation (35 KHz) to enhance the reaction rate.
-
Upon completion, the product (diosone) is worked up and purified, for example, by column chromatography. A yield of 70% is reported for this step.
-
-
Step 3: Hydrolytic Degradation to 16-DPA
-
The purified diosone from Step 2 is dissolved in glacial acetic acid.
-
The solution is refluxed until the reaction is complete (monitored by TLC).
-
The 16-DPA product is then isolated. This step is reported to have a nearly quantitative yield.
-
Visualizations
Caption: Synthesis pathway of 16-DPA from Diosgenin.
Caption: Troubleshooting logic for low 16-DPA yield.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. research.wur.nl [research.wur.nl]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. ir.nbu.ac.in [ir.nbu.ac.in]
- 11. Beckmann reactions of steroidal spirocyclic oximes derived from the 16beta,23:23,26-diepoxy-22-oxo moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Marker Degradation of Diosgenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Marker degradation of diosgenin. The information is tailored to address specific issues that may be encountered during experimental work.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the Marker degradation of diosgenin, offering potential causes and actionable solutions.
Question 1: My overall yield of 16-dehydropregnenolone acetate (16-DPA) is significantly lower than expected. What are the likely causes?
Answer: Low yields in the Marker degradation are a common issue and can arise from problems in any of the three main steps. Here are the most frequent culprits:
-
Step 1 (Acetolysis of Diosgenin): This is often the most critical step for overall yield.
-
Cause: Incomplete conversion of diosgenin to pseudodiosgenin diacetate. The high temperatures (around 200°C) and pressures required can lead to thermal decomposition of the starting material if not carefully controlled.[1] The formation of a highly reactive acetylonium ion (CH₃C⁺=O) from acetic anhydride is necessary for the reaction, but its indiscriminate formation can lead to unwanted side reactions and degradation.[1]
-
Solution:
-
Carefully control the reaction temperature and pressure. Using a pressure reactor can help maintain the necessary conditions while minimizing decomposition.[1]
-
Optimize the molar ratio of diosgenin to acetic anhydride. A ratio of 1:3.5 in a hydrocarbon solvent like xylene has been shown to improve the yield of pseudodiosgenin diacetate to over 90%.[1]
-
Consider the use of catalysts like pyridine hydrochloride, p-toluenesulphonic acid, or Lewis acids such as aluminum chloride (AlCl₃) to facilitate the reaction under milder conditions, though these may require further optimization to prevent other side reactions.[2]
-
-
-
Step 2 (Oxidation of Pseudodiosgenin Diacetate):
-
Cause: Incomplete oxidation or over-oxidation of the furostenol side chain. The chromium trioxide (CrO₃) is a powerful oxidizing agent and can potentially react with other parts of the steroid nucleus if the reaction is not selective.
-
Solution:
-
Ensure the chromium trioxide is of high purity and the reaction is carried out at the recommended temperature.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
-
Consider alternative, milder, and more environmentally friendly oxidizing agents. A catalytic amount of potassium permanganate (KMnO₄) with sodium periodate (NaIO₄) as a co-oxidant has been reported as an effective "green" alternative to chromium trioxide.[2][3]
-
-
-
Step 3 (Hydrolysis to 16-DPA):
-
Cause: Incomplete hydrolysis of the intermediate ester.
-
Solution:
-
Ensure complete reaction by refluxing in glacial acetic acid for a sufficient duration (e.g., 2 hours).[1]
-
Monitor the reaction progress by TLC.
-
-
Question 2: I am seeing multiple spots on my TLC plate after the first step (acetolysis). What could these be?
Answer: The presence of multiple spots on your TLC plate after the acetolysis of diosgenin likely indicates an incomplete reaction and the formation of byproducts. Here’s how to interpret the spots:
-
Spot corresponding to Diosgenin: If you see a spot with the same Rf value as your diosgenin starting material, the reaction is incomplete. You may need to increase the reaction time, temperature, or adjust the reagent ratios.
-
Desired Product Spot (Pseudodiosgenin Diacetate): This should be the major spot.
-
Other Spots (Byproducts): These are likely degradation products resulting from the harsh reaction conditions. While their exact structures can be complex, they are generally the result of uncontrolled reactions of the acetylonium ion with the steroid skeleton or further reactions of the opened side chain. These byproducts are often more polar or non-polar than the desired product.
Troubleshooting:
-
Use the optimized conditions mentioned in the first FAQ to minimize byproduct formation.
-
Purify the crude product from this step using column chromatography to isolate the desired pseudodiosgenin diacetate before proceeding to the next step.
Question 3: The oxidation step with chromium trioxide is messy and raises environmental concerns. Are there any effective alternatives?
Answer: Yes, the use of chromium trioxide is a significant drawback of the traditional Marker degradation due to its toxicity and the generation of hazardous chromium waste.[4] Several "greener" alternatives have been explored:
-
Potassium Permanganate (KMnO₄) with a Co-oxidant: A catalytic amount of KMnO₄ (5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄) has been shown to be an effective and environmentally friendlier option for the oxidation step.[2][3]
-
Microbial Transformation: Research is ongoing into using microorganisms to carry out the degradation of the diosgenin side chain. This approach offers the potential for highly specific reactions under mild conditions, avoiding harsh chemical reagents altogether.[4]
Question 4: How can I monitor the progress of each reaction step effectively?
Answer: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of each step in the Marker degradation. Here are some suggested solvent systems:
-
For Diosgenin and Pseudodiosgenin Diacetate (Step 1):
-
For the Oxidation and Hydrolysis Steps (Steps 2 and 3):
-
A similar solvent system to Step 1 can be used, but you will observe the appearance of new, more polar spots corresponding to the oxidized intermediate and the final product, 16-DPA. The final product, 16-DPA, is more polar than pseudodiosgenin diacetate.
-
Procedure for TLC:
-
Spot a small amount of your reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) on a silica gel TLC plate.
-
Develop the plate in the chosen solvent system.
-
Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid or potassium permanganate stain).
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
Data Presentation
The following table summarizes the improved conditions for the Marker degradation of diosgenin, leading to a higher overall yield of 16-DPA.
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Acetolysis of Diosgenin | Diosgenin, Acetic Anhydride (molar ratio 1:3.5), Xylene, 200°C in a pressure reactor for 10 hours. | >90% (for pseudodiosgenin diacetate) | [1] |
| 2 | Oxidation | Pseudodiosgenin diacetate, Chromium trioxide in acetic acid. | ~70% (for the oxidized intermediate) | [1] |
| 3 | Hydrolysis | Oxidized intermediate, Glacial acetic acid, reflux for 2 hours. | Nearly quantitative | [1] |
| Overall | Diosgenin to 16-DPA | - | >60% | [1] |
Experimental Protocols
The following are detailed protocols for the key experiments in the Marker degradation of diosgenin.
Protocol 1: Step 1 - Synthesis of Pseudodiosgenin Diacetate
Objective: To convert diosgenin to pseudodiosgenin diacetate via acetolysis.
Materials:
-
Diosgenin
-
Acetic anhydride (Ac₂O)
-
Xylene (commercial grade)
-
Pressure reactor
-
TLC plates (silica gel)
-
Developing solvent (e.g., n-hexane:ethyl acetate 7:3)
Procedure:
-
In a pressure reactor, dissolve diosgenin in commercial-grade xylene.
-
Add acetic anhydride in a molar ratio of 1:3.5 (diosgenin:acetic anhydride).[1]
-
Seal the reactor and heat to 200°C. The internal pressure will rise to approximately 5-6 kg/cm ².[1]
-
Maintain these conditions for 10 hours.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC. The reaction is complete when the diosgenin spot is no longer visible.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure to obtain the crude pseudodiosgenin diacetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Step 2 - Oxidation of Pseudodiosgenin Diacetate
Objective: To oxidize the furostenol side chain of pseudodiosgenin diacetate.
Materials:
-
Pseudodiosgenin diacetate
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
TLC plates and solvent system
Procedure:
-
Dissolve the pseudodiosgenin diacetate in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromium trioxide in aqueous acetic acid to the cooled solution with stirring.
-
Monitor the reaction by TLC. The reaction is complete when the starting material spot has disappeared.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the orange color of Cr(VI) is gone.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude oxidized intermediate.
Protocol 3: Step 3 - Hydrolysis to this compound Acetate (16-DPA)
Objective: To hydrolyze the intermediate to the final product, 16-DPA.
Materials:
-
Crude product from Step 2
-
Glacial acetic acid
-
Petroleum ether
-
TLC plates and solvent system
Procedure:
-
Dissolve the crude product from Step 2 in glacial acetic acid.
-
Reflux the solution for 2 hours.[1]
-
Monitor the reaction by TLC until the starting material is fully converted to the more polar 16-DPA.
-
After completion, remove the acetic acid by distillation under reduced pressure.[1]
-
Wash the residue with cold water and extract the product with petroleum ether.[1]
-
Wash the organic extract, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 16-DPA.
-
The crude 16-DPA can be purified by recrystallization from a suitable solvent (e.g., methanol or acetone).
Protocol 4: HPLC Analysis of Reaction Components
Objective: To separate and quantify diosgenin, intermediates, and 16-DPA.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5µm)[9]
-
Mobile phase: Acetonitrile:water (90:10 v/v)[9]
-
Standards for diosgenin and 16-DPA
Procedure:
-
Prepare standard solutions of diosgenin and 16-DPA of known concentrations.
-
Prepare your sample by dissolving a small amount of the reaction mixture in the mobile phase and filtering it.
-
Set the flow rate of the mobile phase to 1 ml/min.[9]
-
Set the UV detector to 203 nm.[9]
-
Inject the standard solutions to determine their retention times.
-
Inject your sample and identify the peaks by comparing their retention times with the standards.
-
Quantify the components by comparing the peak areas to a calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: The three-step Marker degradation pathway of diosgenin to 16-DPA.
Caption: Troubleshooting workflow for low yield in the Marker degradation.
Caption: Logical relationship of side reactions in the Marker degradation.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. omicsonline.org [omicsonline.org]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 16-Dehydropregnenolone (16-DHP) Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 16-dehydropregnenolone (16-DHP) and its acetate derivative (16-DPA).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for 16-DHP production?
A1: The most common starting materials for the industrial production of this compound acetate (16-DPA), a precursor to 16-DHP, are steroidal sapogenins.[1] Diosgenin, extracted from Mexican yams (Dioscorea species), and solasodine, obtained from certain nightshade plants, are the primary sources.[1][2] Solanidine, found in potato greens, is another potential starting material.[1][3]
Q2: What is the Marker degradation?
A2: The Marker degradation is a historically significant chemical synthesis route that converts diosgenin into this compound.[1] This process was pivotal in making the production of steroids on a large scale feasible.[1] A variation of this degradation, published in 1940, is used to produce 16-DPA.[1]
Q3: Are there more environmentally friendly ("green") synthesis methods available for 16-DPA production?
A3: Yes, research has focused on developing greener synthesis routes for 16-DPA to minimize the use of hazardous reagents.[4][5] One such method avoids the use of chromium and manganese dioxide by employing a catalytic amount of KMnO4 with a co-oxidant (NaIO4) for the oxidation step.[4] Another approach involves a one-pot synthesis that is more eco-friendly and efficient.[6]
Q4: What is the role of 16-DPA in the pharmaceutical industry?
A4: 16-DPA is a crucial intermediate, or synthon, in the semi-synthesis of a wide range of steroidal drugs.[1][2] These include corticosteroids (like cortisone, prednisone, and dexamethasone), sex hormones (such as progesterone and testosterone derivatives), and oral contraceptives.[7]
Q5: Can 16-DHP be produced through biotransformation?
A5: Yes, microbial biotransformation is an alternative to chemical synthesis. For instance, Delftia acidovorans has been shown to convert 16-DPA to 4-androstene-3,17-dione (AD), another important steroid intermediate.[8] Biotransformation can also be used to convert dioscin directly to diosgenin, a precursor for 16-DPA synthesis, using fungi like Penicillium dioscin.[9] These methods offer the advantages of milder reaction conditions and potentially reduced environmental impact.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 16-DPA from diosgenin, a common precursor to 16-DHP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the acetolysis of diosgenin | - Inefficient isomerization of the spirostan to the furostenol.- Suboptimal temperature and pressure. | - Use a Lewis acid catalyst such as AlCl3 in combination with acetic anhydride to facilitate the isomerization.[10]- Employing a pressure reactor with a hydrocarbon solvent at around 200°C and 5-6 kg/cm ² pressure can improve the yield.[7]- Consider using catalysts like pyridine hydrochloride or p-toluenesulfonic acid.[7] |
| Incomplete oxidation of the furostenol diacetate | - Inefficient oxidizing agent.- Poor reaction conditions. | - Use chromium trioxide (CrO3) in acetic acid and water, maintaining a low temperature (0-15°C).[7]- For a greener alternative, use a catalytic amount of KMnO4 (5 mol%) with NaIO4 as a co-oxidant.[4]- Ultrasound irradiation (35 KHz) during oxidation has been shown to improve efficiency.[7] |
| Formation of side products during oxidation | - Over-oxidation or non-specific oxidation.- Use of harsh oxidizing agents. | - Carefully control the amount of oxidizing agent and the reaction temperature.[7]- The use of KMnO4 in a controlled manner can offer better selectivity compared to stoichiometric chromium reagents.[6] |
| Difficulties in the final hydrolysis step | - Incomplete conversion of the intermediate to 16-DPA. | - Refluxing the intermediate in glacial acetic acid is an effective method for hydrolysis.[7]- Alternatively, a base such as sodium bicarbonate or potassium carbonate in an alcoholic solvent can be used.[7] |
| Low overall yield and purity | - Cumulative losses and side reactions in a multi-step batch process. | - Consider a one-pot synthesis approach to minimize intermediate isolation steps and improve overall yield.[6]- Continuous flow synthesis has been demonstrated as an effective method to improve efficiency, safety, and reduce purification steps.[11] |
Experimental Protocols
Key Experiment: Three-Step Synthesis of 16-DPA from Diosgenin
This protocol is a summary of an efficient synthesis process.[7]
Step 1: Acetolysis of Diosgenin
-
Reactants: Commercial grade diosgenin (85-90% purity) and acetic anhydride in a molar ratio of 1:3.5.
-
Solvent: A hydrocarbon solvent such as xylene.
-
Conditions: Heat the mixture in a pressure reactor to 200°C, leading to an in-built pressure of 5-6 kg/cm ².
-
Duration: Maintain these conditions until the reaction is complete (monitored by TLC).
-
Outcome: Formation of pseudodiosgenin diacetate. The reported yield for this step is around 91%.[7]
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Reactant: Pseudodiosgenin diacetate from Step 1.
-
Oxidizing Agent: Chromium trioxide (CrO3) dissolved in a mixture of water and glacial acetic acid.
-
Solvent: Dichloromethane and glacial acetic acid.
-
Conditions: Cool the reactant solution and the oxidant solution to 0-5°C. Add the oxidant solution to the reactant solution while maintaining the temperature between 0-15°C. Apply ultrasound irradiation (35 KHz) during the reaction.
-
Outcome: Formation of diosone. The reported yield for this step is approximately 70%.[7]
Step 3: Hydrolytic Degradation to 16-DPA
-
Reactant: Diosone from Step 2.
-
Solvent: Glacial acetic acid.
-
Conditions: Reflux the diosone in glacial acetic acid for 2 hours.
-
Purification: After completion, recover the acetic acid under reduced pressure. Wash the residue with cold water and extract with petroleum ether.
-
Outcome: this compound acetate (16-DPA). The reported yield for this step is around 90%.[7]
The overall yield of 16-DPA from diosgenin using this process is reported to be over 60%.[7]
Visualizations
Caption: Chemical synthesis pathway of 16-DPA from diosgenin.
Caption: Troubleshooting workflow for 16-DHP/16-DPA synthesis.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. himpharm.com [himpharm.com]
- 3. research.wur.nl [research.wur.nl]
- 4. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. longdom.org [longdom.org]
- 8. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 9. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Green Synthesis of 16-Dehydropregnenolone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of 16-dehydropregnenolone acetate (16-DPA). The information focuses on methods that prioritize the reduction of hazardous waste and energy consumption.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the green synthesis of 16-DPA from diosgenin, a common starting material. The primary green method discussed involves a three-step process: acetolysis and acetylation, followed by oxidation and hydrolysis, avoiding the use of toxic chromium and MnO2 reagents.[1][2][3][4][5]
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| GS-DPA-01 | Low yield of pseudodiosgenin diacetate (PDA) in the first step. | 1. Incomplete reaction due to insufficient catalyst or reaction time.2. Degradation of the product due to excessive heat.3. Impure diosgenin starting material. | 1. Ensure the Lewis acid (e.g., AlCl3) is fresh and anhydrous. Optimize the catalyst loading and reaction time based on TLC monitoring.2. Maintain the reaction temperature strictly as specified (e.g., 140°C under atmospheric pressure).[3]3. Characterize the purity of the starting diosgenin using appropriate analytical techniques (e.g., HPLC, NMR) and purify if necessary. |
| GS-DPA-02 | Formation of multiple byproducts during oxidation. | 1. Over-oxidation of the substrate.2. Incorrect pH of the reaction mixture.3. Inefficient phase transfer catalyst. | 1. Add the oxidizing agent (e.g., KMnO4 solution) dropwise to control the reaction rate.[3][4] Monitor the reaction closely using TLC.2. Adjust the pH to the optimal level (e.g., pH 4) to ensure the desired reaction pathway.[3][4]3. Ensure the phase transfer catalyst (e.g., TEBA) is active and used at the correct concentration. |
| GS-DPA-03 | Low overall yield of 16-DPA after hydrolysis. | 1. Incomplete hydrolysis of the intermediate.2. Degradation of 16-DPA under harsh hydrolysis conditions.3. Loss of product during work-up and purification. | 1. Extend the hydrolysis time or adjust the concentration of the base (e.g., sodium bicarbonate).2. Use milder hydrolysis conditions. Acetic acid is a preferred solvent for its simplicity in operation and recovery.[6]3. Optimize the extraction and crystallization steps to minimize product loss. |
| GS-DPA-04 | The reaction does not go to completion. | 1. Deactivated catalyst.2. Insufficient reagent concentration.3. Low reaction temperature. | 1. Use fresh catalyst for each reaction.2. Re-evaluate the molar ratios of the reactants.3. Ensure the reaction is maintained at the optimal temperature. |
| GS-DPA-05 | Difficulty in purifying the final product. | 1. Presence of closely related steroidal impurities.2. Residual starting material or intermediates. | 1. Employ column chromatography with a carefully selected solvent system for purification.2. Ensure each step of the reaction has gone to completion using TLC before proceeding to the next. |
Frequently Asked Questions (FAQs)
Q1: What makes the described synthesis method of 16-DPA "green"?
A1: This synthesis is considered "green" because it eliminates the use of highly toxic and environmentally harmful reagents like chromium and manganese dioxide, which are common in traditional methods.[1][3][4] It also aims to reduce energy consumption by avoiding high pressures and minimizing reaction times and temperatures.[1][2][3] The oxidation step is catalytic, which significantly reduces waste generation.[1][2][3]
Q2: What are the main advantages of this green synthesis over conventional methods?
A2: The primary advantages include:
-
Reduced Environmental Impact: Avoids the use of heavy metals like chromium.[4]
-
Improved Safety: Eliminates hazardous reagents and harsh reaction conditions.
-
Increased Efficiency: Aims for high yields (an overall yield of 60-75% has been reported) with reduced reaction times.[6][7]
-
Simpler Process: Minimizes temperature and pressure requirements, making the process more straightforward.[1][5]
Q3: Can other starting materials be used for the green synthesis of 16-DPA?
A3: Yes, besides diosgenin, solasodine is another naturally occurring steroidal sapogenin that can be used as a starting material for the synthesis of 16-DPA.[3] Potato glycoalkaloids, from which solanidine can be derived, have also been investigated as a potential source.[8][9]
Q4: What is the role of a phase transfer catalyst in the oxidation step?
A4: A phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), is used to facilitate the transfer of the oxidizing agent (like permanganate ion) from the aqueous phase to the organic phase where the substrate (pseudodiosgenin diacetate) is dissolved. This enhances the reaction rate and efficiency in a biphasic system.[3][4]
Q5: Are there alternative green technologies being explored for this synthesis?
A5: Yes, research into greener synthesis of 16-DPA is ongoing. Some alternative approaches include:
-
Ultrasound-assisted synthesis: The use of ultrasound irradiation (35 KHz) in the oxidation step has been shown to be efficient.[6][10]
-
Microbial transformation: While often used to convert 16-DPA into other steroids, microbial pathways offer a potential single-step route to important steroidal intermediates under mild conditions.[11]
-
Continuous flow synthesis: This technique is being explored to create a more streamlined and efficient multi-step synthesis of 16-DPA.[12][13]
Experimental Protocols
Detailed Methodology for a Three-Step Green Synthesis of 16-DPA from Diosgenin
This protocol is based on a reported chromium- and MnO2-free synthesis.[1][3][4]
Step 1: Synthesis of Pseudodiosgenin Diacetate (PDA)
-
In a reaction vessel, suspend diosgenin in acetic anhydride (Ac2O), which acts as both a reagent and a solvent.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3).
-
Heat the mixture to 140°C under atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash the solid with water until neutral, and dry to obtain pseudodiosgenin diacetate. A yield of up to 98% has been reported for this step.[3]
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the pseudodiosgenin diacetate and a co-oxidant, sodium periodate (NaIO4), in a biphasic solvent system of dichloromethane (CH2Cl2) and water.[3][4]
-
Add a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA).
-
Adjust the pH of the mixture to 4.
-
Add a solution of potassium permanganate (KMnO4) in water dropwise over a period of 10 minutes while stirring vigorously.[3][4]
-
Continue stirring at room temperature for approximately 3 hours, monitoring the reaction by TLC.[3][4]
-
After completion, dilute the mixture with CH2Cl2 and pass it through a pad of celite to remove solid byproducts.[3][4]
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to this compound Acetate (16-DPA)
-
Dissolve the crude product from the previous step in acetic acid.
-
Heat the solution to induce hydrolysis.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound acetate.
Quantitative Data Summary
| Parameter | Step 1: Acetolysis/Acetylation | Step 2: Oxidation | Step 3: Hydrolysis | Overall | Reference |
| Reported Yield | Up to 98% | - | - | ~60-75% | [3][6][7] |
| Temperature | 140°C | Room Temperature | Varies | - | [3] |
| Pressure | Atmospheric | Atmospheric | Atmospheric | - | [3] |
| Reaction Time | Varies (TLC monitored) | ~3 hours | Varies (TLC monitored) | - | [3][4] |
| Key Reagents | Diosgenin, Ac2O, AlCl3 | PDA, KMnO4, NaIO4, TEBA | Intermediate, Acetic Acid | - | [1][3] |
Visualizations
Caption: Workflow for the green synthesis of 16-DPA from diosgenin.
Caption: A logical troubleshooting guide for low yield issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Facile green synthesis of this compound acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. research.wur.nl [research.wur.nl]
- 10. longdom.org [longdom.org]
- 11. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of this compound Acetate, a Key Synthon for Natural Steroids and Drugs - Resources - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
Technical Support Center: 16-Dehydropregnenolone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 16-dehydropregnenolone and its acetate (16-DPA).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The most common starting materials for the commercial synthesis of this compound acetate (16-DPA) are naturally occurring sapogenins.[1][2] Diosgenin, extracted from plants of the Dioscorea species, and solasodine are the two primary precursors.[1][3] These compounds provide the basic steroidal skeleton which is then chemically modified.
Q2: What is the general synthetic route from diosgenin to 16-DPA?
The classical and widely adopted method is the Marker degradation pathway.[1] This process typically involves three main steps:
-
Acetolysis/Isomerization: Diosgenin is treated with acetic anhydride at high temperatures to open the spiroketal side chain, forming pseudodiosgenin diacetate.[1]
-
Oxidation: The enol ether double bond in pseudodiosgenin diacetate is oxidized, commonly with chromium trioxide (CrO₃), to form a keto-ester intermediate.[1][4]
-
Hydrolysis & Elimination: The intermediate is then hydrolyzed and the side chain is cleaved, typically by refluxing in acetic acid, to yield the final product, 16-DPA.[1]
Q3: Are there more modern or "greener" synthesis methods available?
Yes, significant research has focused on developing more efficient and environmentally friendly methods. These include:
-
Lewis Acid Catalysis: Using Lewis acids like AlCl₃ can significantly reduce the high temperature and pressure requirements of the traditional acetolysis step.[2]
-
Alternative Oxidizing Agents: To avoid toxic chromium reagents, greener oxidation systems are being used, such as catalytic potassium permanganate (KMnO₄) with a co-oxidant like NaIO₄.[2][3]
-
Continuous Flow Synthesis: This approach offers better control over reaction parameters, improved safety, and can lead to higher yields and purity by minimizing side reactions.[5][6]
Q4: What analytical techniques are used to monitor the reaction and assess purity?
A combination of chromatographic and spectroscopic methods is employed:
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress.[1]
-
High-Performance Liquid Chromatography (HPLC): A key technique for quantitative analysis of purity and impurity profiling.[7][8] HPLC coupled with UV or mass spectrometry (LC-MS) detectors provides high sensitivity and specificity.[9][10]
-
Spectroscopy: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used for structural confirmation of the final product and identification of any impurities.[1][3]
Troubleshooting Guide
Problem 1: Low yield in the first step (Acetolysis of Diosgenin)
-
Question: My acetolysis of diosgenin to pseudodiosgenin diacetate is resulting in a low yield. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The traditional Marker degradation requires high temperatures (around 200°C) and pressure.[1] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution: Ensure your reaction parameters meet the requirements of the chosen protocol. Consider using a pressure reactor for better control.[1]
-
-
Suboptimal Reagent Ratio: The molar ratio of diosgenin to acetic anhydride is crucial. An optimized ratio can significantly improve yield.[1]
-
Solution: Experiment with varying the molar ratio of acetic anhydride. A ratio of 1:3.5 (diosgenin:Ac₂O) has been reported to be effective.[1]
-
-
Harsh Conditions Leading to Degradation: Very high temperatures can sometimes lead to the degradation of the product.
-
Solution: Consider alternative, milder methods. The use of a Lewis acid catalyst (e.g., AlCl₃) with acetic anhydride can facilitate the reaction at lower temperatures, potentially improving the yield to up to 98%.[2]
-
-
Problem 2: Formation of an over-oxidized impurity
-
Question: I have identified an impurity with an additional ketone group on the steroid backbone, specifically at the C-7 position. How can I avoid this?
-
Answer:
-
Cause: This impurity, 3β-acetoxy-pregn-5,16-diene-7,20-dione, is a known product of over-oxidation.[11] The oxidizing agent, intended for the side chain, can also attack allylic positions on the steroid nucleus.
-
Solutions:
-
Control of Oxidation Conditions: Carefully control the temperature and reaction time during the oxidation step. The oxidation is typically carried out at low temperatures (0-7°C).[1]
-
Stoichiometry of Oxidant: Use the correct stoichiometric amount of the oxidizing agent. Excess oxidant will increase the likelihood of side reactions.
-
Choice of Oxidant: Some oxidizing agents are more selective than others. While CrO₃ is common, exploring catalytic systems like KMnO₄/NaIO₄ might offer better selectivity under optimized conditions.[2]
-
-
Problem 3: The final product (16-DPA) is difficult to purify.
-
Question: My final product contains several closely-related impurities that are co-eluting during chromatography, making purification difficult. What steps can I take?
-
Answer:
-
Cause: Difficult purification often stems from incomplete reactions in the preceding steps, leading to a mixture of starting materials, intermediates, and the final product.
-
Solutions:
-
Optimize Each Step: Before attempting to purify the final product, ensure each step of the synthesis goes to completion. Use TLC or HPLC to monitor each reaction and proceed to the next step only after the previous one is complete.
-
One-Pot Synthesis: A one-pot synthesis, where reagents for subsequent steps are added to the same reactor, can sometimes minimize handling losses and the formation of intermediates that complicate purification.[3]
-
Crystallization: 16-DPA is a crystalline solid. Careful choice of crystallization solvent can be a very effective method for purification, removing amorphous impurities and closely related steroids.
-
Chromatography Optimization: If chromatography is necessary, explore different stationary phases (e.g., different types of silica or reverse-phase columns) and mobile phase compositions to improve the resolution between your product and the impurities.[11]
-
-
Data and Protocols
Comparison of Synthesis Methods
| Parameter | Traditional Marker Degradation | Lewis Acid Catalyzed | Catalytic KMnO₄ Oxidation |
| Starting Material | Diosgenin | Diosgenin | Diosgenin |
| Key Reagents | Ac₂O, CrO₃ | Ac₂O, AlCl₃ | Ac₂O, KMnO₄ (cat.), NaIO₄ |
| Conditions | High Temp (~200°C), Pressure | Lower Temp, Ambient Pressure | Mild Conditions |
| Reported Yield | ~60-69%[1][3] | up to 98% (acetolysis step)[2] | ~75% (overall)[3] |
| Key Advantages | Well-established method | Milder conditions, higher yield | Avoids toxic chromium waste |
| Key Disadvantages | Harsh conditions, toxic CrO₃ | Cost of catalyst | Requires careful control |
Experimental Protocols
1. Acetolysis of Diosgenin (Marker's Method)
-
Procedure: A mixture of diosgenin and acetic anhydride (e.g., 1:3.5 molar ratio) is heated in a pressure reactor. The reaction is typically conducted at around 200°C with the corresponding in-built pressure of 5-6 kg/cm ².[1] The progress of the reaction is monitored by TLC. After completion, the excess acetic anhydride is removed to yield pseudodiosgenin diacetate.
2. Oxidation of Pseudodiosgenin Diacetate with CrO₃
-
Procedure: The pseudodiosgenin diacetate is dissolved in a solvent like dichloromethane or acetic acid.[1] A pre-cooled solution of chromium trioxide in aqueous acetic acid is added dropwise while maintaining a low temperature (0-7°C).[1] The reaction is monitored until the starting material is consumed. The product is then extracted into an organic solvent.
3. Hydrolysis and Elimination to 16-DPA
-
Procedure: The crude product from the oxidation step is refluxed in glacial acetic acid.[1] This step effects both the hydrolysis of the ester at C-26 and the elimination of the side chain to form the 16,17-double bond and the 20-ketone. The reaction is typically quantitative.[1] After completion, the acetic acid can be recovered, and the product is isolated, often by precipitation or extraction.
Visual Guides
Caption: Synthesis pathway from Diosgenin to 16-DPA.
Caption: Troubleshooting workflow for 16-DPA synthesis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of this compound and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. CN104610409A - Synthesis method of main impurities of dehydropregnenolone acetate - Google Patents [patents.google.com]
Technical Support Center: 16-Dehydropregnenolone (16-DHP)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 16-dehydropregnenolone (16-DHP).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (16-DHP)?
A1: While detailed stability studies on solid this compound are not extensively published, general recommendations for steroid compounds of this nature, and for its more commonly used acetate form (16-DPA), are to store the material in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable to minimize potential degradation.
Q2: How stable is 16-DHP in solution?
A2: The stability of 16-DHP in solution is dependent on the solvent, pH, temperature, and exposure to light. Steroid compounds can be susceptible to degradation under harsh acidic or basic conditions. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly capped vial, protected from light. One study has shown 16-DHP to be stable in rat plasma, bile, and urine for up to 90 days when stored at -60°C.
Q3: What are the potential degradation pathways for 16-DHP?
A3: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on the chemical structure, which includes double bonds and a ketone functional group, potential degradation pathways could involve oxidation, isomerization, or hydration of the double bonds, particularly under exposure to light, heat, or reactive chemicals.
Q4: Are there any known incompatibilities for 16-DHP?
A4: 16-DHP should be stored away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.
Q5: My 16-DHP is off-white or yellowish. Is it still usable?
A5: Pure this compound is typically a white to off-white solid. A significant change in color may indicate the presence of impurities or degradation products. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Troubleshooting Guides
Issue: Suspected Degradation of 16-DHP Sample
If you suspect that your sample of this compound has degraded, follow these steps to assess its integrity.
Step 1: Visual Inspection
-
Appearance: Check for any changes in the physical appearance of the solid material. Has the color changed from white/off-white to yellow or brown? Is there any clumping or change in texture?
-
Solution: If the compound is in solution, look for any color change, precipitation, or cloudiness that was not present when the solution was prepared.
Step 2: Solubility Check
-
Attempt to dissolve a small amount of the material in a solvent in which it is known to be soluble (e.g., chloroform, methanol).
-
If the material does not dissolve completely or if you observe insoluble particulates, this could be an indication of degradation or polymerization.
Step 3: Analytical Purity Assessment
-
If you have access to analytical instrumentation, the most reliable way to assess the stability of your 16-DHP sample is to determine its purity.
-
HPLC Analysis: High-Performance Liquid Chromatography is a powerful technique for separating the parent compound from any potential degradation products. A decrease in the area of the main peak corresponding to 16-DHP and the appearance of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the parent compound and any potential degradation products.
Step 4: Functional Assay
-
If the purity assessment is inconclusive or not possible, a functional assay relevant to your experimental setup can be performed.
-
A diminished biological or chemical activity compared to a fresh or trusted batch of the compound could suggest degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Observed Stability of this compound
| Condition | Recommendation/Observation | Source |
| Solid Form Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C). | General recommendation for steroid compounds. |
| Solution (in vitro) | Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C, protected from light. | General laboratory best practice. |
| In Biological Matrices | Stable in rat plasma, bile, and urine for up to 90 days at -60°C. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and stability of a 16-DHP sample.
1. Materials and Reagents:
-
This compound (16-DHP) sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of 16-DHP (if available)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of the 16-DHP reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Sample Solution: Prepare a solution of the 16-DHP sample to be tested at the same concentration as the standard solution.
3. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for the separation of steroids. A typical starting point is a 55:45 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. Note the retention time of the 16-DHP peak.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Analyze the chromatogram of the sample solution. The presence of significant peaks other than the main 16-DHP peak indicates the presence of impurities or degradation products.
-
The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Technical Support Center: HPLC Analysis of 16-Dehydropregnenolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 16-dehydropregnenolone.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peak
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?
A: Peak tailing for this compound is a common issue and can compromise the accuracy of your quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Interactions with Residual Silanols: C18 columns, commonly used for steroid analysis, can have residual silanol groups (-Si-OH) on the silica surface. These can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanol groups. Using such a column can significantly improve peak shape.
-
-
Mobile Phase Issues: An inappropriate mobile phase composition can also contribute to peak tailing.
-
Solution: Optimize Mobile Phase. Ensure your mobile phase is well-mixed and degassed. For this compound, a mobile phase of acetonitrile and water is common.[1] Sometimes, the addition of a small amount of a buffer, like ammonium acetate, can improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Reduce Sample Concentration. Try diluting your sample and reinjecting.
-
Issue 2: Appearance of Unexpected Peaks (Ghost Peaks)
Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how can I eliminate them?
A: Ghost peaks are extraneous peaks that do not originate from your sample. They can be caused by several factors, including contaminated solvents, system contamination, or carryover from previous injections.
-
Contaminated Mobile Phase: Impurities in your solvents (water or acetonitrile) can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use High-Purity Solvents. Always use HPLC-grade solvents and prepare fresh mobile phase daily. Filtering the mobile phase can also help.
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector over time.
-
Solution: System Cleaning. Regularly flush your HPLC system with a strong solvent, such as 100% acetonitrile or isopropanol, to remove any accumulated residue.
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the subsequent run.
-
Solution: Implement a Needle Wash. Ensure your autosampler's needle wash is effective. Use a wash solvent that is strong enough to dissolve this compound completely. Running a blank injection after a high-concentration sample can help identify and mitigate carryover.[2]
-
Issue 3: Shifting Retention Times
Q: The retention time for my this compound peak is not consistent between injections. What could be causing this variability?
A: Retention time shifts can be frustrating and can indicate a problem with the HPLC system or the method conditions.
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[3]
-
Solution 1: Precise Mobile Phase Preparation. Prepare your mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately.
-
Solution 2: Mobile Phase Degassing. Ensure your mobile phase is adequately degassed, as dissolved gases can affect the pump's performance and lead to flow rate fluctuations.[3]
-
-
Fluctuations in Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a Column Oven. A thermostatically controlled column oven will maintain a consistent temperature and improve retention time reproducibility.
-
-
Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, you may see retention time drift, especially at the beginning of a sequence.
-
Solution: Sufficient Equilibration Time. Allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method with UV detection.[1] A specific published method uses a C18 column with a mobile phase of acetonitrile and deionized water (55:45 v/v) and UV detection at 248 nm.[1]
Q2: How can I improve the resolution between this compound and its impurities?
A2: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjusting the ratio of acetonitrile to water can significantly impact selectivity.
-
Change the Stationary Phase: If co-elution is an issue, trying a different column chemistry (e.g., a phenyl-hexyl column) might provide the necessary selectivity.
-
Adjust the Temperature: Lowering or raising the temperature can sometimes improve the separation between closely eluting peaks.
-
Use a Gradient: A gradient elution, where the mobile phase composition changes over time, can be effective for separating complex mixtures.
Q3: What are the potential degradation products of this compound that I might see in my chromatogram?
A3: While specific degradation pathways under HPLC conditions are not extensively documented in readily available literature, potential degradation could involve oxidation or hydrolysis, especially if the sample is exposed to harsh pH, high temperatures, or light for extended periods. One study identified several metabolites in rabbit plasma, including hydroxylated and epoxidated forms, which could potentially be degradation products under certain conditions.[4] If you suspect degradation, it is crucial to use freshly prepared standards and samples and to investigate the stability of this compound under your specific analytical conditions.
Data Summary
The following tables summarize key parameters for the HPLC analysis of this compound based on published methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 (Reversed-Phase) | [1] |
| Mobile Phase | Acetonitrile : Deionized Water (55:45 v/v) | [1] |
| Acetonitrile : Ammonium Acetate Buffer | [4] | |
| Detector | UV | [1] |
| Wavelength | 248 nm | [1] |
| Flow Rate | 0.65 - 1.0 mL/min | [1][4] |
Table 2: Solubility of this compound Acetate in Various Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Cyclohexane | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Water | Sparingly Soluble |
Note: This data is for this compound acetate and provides a general indication of solubility for the parent compound.[5][6]
Experimental Protocols
Protocol 1: Standard HPLC Method for the Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade deionized water.
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 55% acetonitrile and 45% deionized water (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (or another suitable organic solvent) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 248 nm.
-
If available, set the column oven temperature to 30°C.
-
Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Record the chromatograms and analyze the peak area and retention time.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for HPLC analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. Why is my LC Retention Time Shifting? [restek.com]
- 4. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of this compound and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Low Yield in 16-Dehydropregnenolone Bioconversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioconversion of 16-dehydropregnenolone (16-DHP) and its acetate form (16-DPA). Our aim is to help you optimize your experimental protocols and achieve higher product yields.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields in this compound bioconversion experiments.
Question 1: Why is the overall yield of my target steroid (e.g., 4-androstene-3,17-dione - AD or androsta-1,4-diene-3,17-dione - ADD) unexpectedly low?
Answer:
Low yields can be attributed to several factors, ranging from suboptimal culture conditions to substrate and product-related issues. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Physicochemical Parameters: The efficiency of microbial bioconversion is highly sensitive to environmental conditions.
-
pH: The optimal pH for the bioconversion of 16-DPA to AD by Delftia acidovorans is neutral (pH 7.0). Deviations into slightly acidic or alkaline ranges can significantly reduce the yield.[1]
-
Temperature: For Delftia acidovorans, the ideal incubation temperature for converting 16-DPA to AD is 30°C. At 35°C, the molar yield of AD decreases, and at 40°C, no AD accumulation is observed.[1] For mixed cultures of Pseudomonas diminuta and Comamonas acidovorans converting 16-DPA to ADD, a higher temperature range of 35-40°C is more suitable.
-
-
Inadequate Inoculum: The health and density of the initial microbial culture are critical for a successful bioconversion. Ensure you are using an exponentially growing seed culture for inoculation.[1]
-
Substrate Inhibition/Toxicity: High concentrations of 16-DPA can be toxic to microorganisms, leading to reduced bioconversion rates. The molar conversion of 16-DPA to AD by Delftia acidovorans decreases as the substrate concentration increases from 0.5 mg/mL to 1.5 mg/mL.[1]
-
Solution: Implement a fed-batch or split-dosing strategy where the substrate is added incrementally over time. This maintains a lower, less toxic concentration of the substrate in the medium.[1]
-
-
Poor Substrate Solubility: 16-DPA is poorly soluble in aqueous media, which can limit its availability to the microbial cells.
-
Solution: Utilize a carrier solvent to dissolve the 16-DPA before adding it to the culture medium. Dioxan and dimethylformamide (DMF) have been shown to be effective carriers for the bioconversion of 16-DPA by Delftia acidovorans.[1] However, be mindful of the solvent concentration, as high levels can be toxic to the microorganisms.
-
-
Formation of Byproducts: The desired product may be further metabolized by the microorganism into unwanted byproducts. For instance, at 35°C, Delftia acidovorans can produce appreciable quantities of ADD from 16-DPA, in addition to the desired AD.[1]
-
Solution: Optimize the fermentation time and temperature to maximize the accumulation of the target product before it is converted into other compounds. In some cases, the use of enzyme inhibitors (e.g., 9α-hydroxylase inhibitors) may be necessary, although they were not required for the conversion of 16-DPA to AD by Delftia acidovorans MTCC 3363.[1]
-
Question 2: My bioconversion is slow, and the substrate is not being fully consumed. What could be the problem?
Answer:
Incomplete substrate utilization is a common issue that directly impacts yield.
Potential Causes and Solutions:
-
Insufficient Cell Density or Activity: The bioconversion rate is dependent on the concentration of active microbial cells.
-
Solution: Ensure your seed culture is healthy and in the exponential growth phase before inoculating the production medium. Optimize the growth medium composition to support robust microbial growth.
-
-
Mass Transfer Limitations: Poor mixing can lead to inadequate contact between the substrate, microbial cells, and nutrients.
-
Solution: Optimize the agitation speed (rpm) in your shaker or fermenter to ensure proper mixing without causing excessive shear stress on the cells.
-
-
Nutrient Limitation: The depletion of essential nutrients in the medium can halt microbial activity and, consequently, the bioconversion process.
-
Solution: Ensure the fermentation medium is rich in all necessary nutrients (carbon, nitrogen, minerals, etc.). For longer fermentation times, a fed-batch approach with nutrient supplementation may be beneficial.
-
Question 3: I am observing the formation of multiple unexpected products. How can I improve the selectivity of the bioconversion?
Answer:
The presence of multiple products indicates a lack of specificity in the enzymatic reactions.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: As mentioned earlier, temperature and pH can influence the activity of different enzymes, leading to the formation of various products.
-
Solution: Tightly control the temperature and pH to favor the enzymatic pathway leading to your desired product.
-
-
Mixed Microbial Population: If using a mixed culture, the balance between the different microbial species is crucial. An imbalance can lead to the dominance of pathways producing undesired metabolites.
-
Solution: Carefully standardize the inoculum preparation and the ratio of the different microorganisms in the mixed culture.
-
-
Genetic Instability of the Strain: In some cases, the microbial strain may lose its specific bioconversion capabilities over successive generations.
-
Solution: Maintain a stock of the original, high-yielding strain and periodically start new cultures from this stock.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (16-DHP) and its acetate (16-DPA)?
A1: this compound acetate (16-DPA) is a steroid synthon, a building block used in the pharmaceutical industry for the synthesis of various steroid hormones, including corticosteroids, sex hormones, and oral contraceptives.[2] It is typically produced through the chemical degradation of naturally occurring plant sterols like diosgenin and solasodine.[1]
Q2: Why is bioconversion a preferred method for producing steroid intermediates?
A2: Microbial bioconversions offer a single-step route to important steroidal intermediates under mild conditions of temperature and pressure.[1] This method is often more specific and environmentally friendly compared to multi-step chemical syntheses that may involve harsh reagents and conditions.
Q3: Which microorganisms are commonly used for 16-DPA bioconversion?
A3: Several microorganisms have been shown to be effective in converting 16-DPA. Delftia acidovorans MTCC 3363 can exclusively convert 16-DPA to 4-androstene-3,17-dione (AD).[1] A mixed culture of Pseudomonas diminuta MTCC 3361 and Comamonas acidovorans MTCC 3362 has been reported to convert 16-DPA to androsta-1,4-diene-3,17-dione (ADD).[1]
Q4: What is the role of a carrier solvent in 16-DPA bioconversion?
A4: Due to the poor water solubility of 16-DPA, a carrier solvent is used to dissolve the substrate and improve its availability to the microbial cells in the aqueous fermentation medium.[1] Dioxan and dimethylformamide (DMF) are commonly used carrier solvents.[1]
Q5: How can I monitor the progress of the bioconversion?
A5: The progress of the bioconversion can be monitored by periodically taking samples from the culture and analyzing the concentration of the substrate (16-DPA) and the product (e.g., AD or ADD). This is typically done using techniques like Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods for quantitative analysis.[1]
Data Presentation
Table 1: Effect of Temperature on 16-DPA Bioconversion to AD by Delftia acidovorans MTCC 3363
| Temperature (°C) | Molar Conversion to AD (%) | Incubation Time (h) | Notes |
| 30 | ~71.8 | 120 | AD was the only bioconversion product.[1] |
| 35 | 55.6 | Not specified | Appreciable quantities of ADD were also recorded.[1] |
| 40 | 0 | Not specified | No accumulation of AD was found.[1] |
Table 2: Effect of Substrate (16-DPA) Concentration on Bioconversion to AD by Delftia acidovorans MTCC 3363
| 16-DPA Concentration (mg/mL) | Maximum Molar Conversion (%) | Incubation Time for Max Conversion (h) |
| 0.5 | 61.63 | 96 |
| 1.0 | 42.81 | 96 |
| 1.5 | 41.42 | 96 |
Data adapted from a study on Delftia acidovorans MTCC 3363.[1]
Table 3: Effect of Carrier Solvents on 16-DPA Bioconversion to AD by Delftia acidovorans MTCC 3363
| Carrier Solvent (0.1% v/v) | Maximum Molar Conversion (%) | Incubation Time for Max Conversion (h) |
| Dioxan | 77.46 | 96 |
| Dimethylformamide (DMF) | Similar to Dioxan (slightly lower) | 96 |
| Soy Oil | No biotransformation | Not applicable |
| Glycerol | Lower accumulation, product degradation observed | Not applicable |
Data adapted from a study on Delftia acidovorans MTCC 3363.[1]
Experimental Protocols
Protocol 1: Bioconversion of 16-DPA to 4-Androstene-3,17-dione (AD) using Delftia acidovorans MTCC 3363
1. Inoculum Preparation: a. Prepare nutrient broth medium. b. Inoculate the medium with a loopful of Delftia acidovorans MTCC 3363 from a fresh nutrient agar slant. c. Incubate the culture for 24 hours at 30°C on a gyratory shaker at 200 rpm. This will serve as the seed culture.[1]
2. Fermentation/Bioconversion: a. Prepare the bioconversion medium containing (g/L): Peptone, 5; yeast extract, 2; beef extract, 1; and sodium chloride, 5. For pH-controlled experiments, replace sodium chloride with 1% (v/v) of a 1M sodium phosphate buffer of the desired pH.[1] b. Dispense 20 mL of the medium into 100 mL Erlenmeyer flasks. c. Add 16-DPA as an inducer to a final concentration of 0.01 mg/mL.[1] d. Autoclave the flasks at 121°C (15 psi) for 20 minutes and allow them to cool to room temperature. e. Inoculate each flask with 2 mL of the seed culture.[1] f. After 12 hours of incubation, add the 16-DPA substrate (e.g., to a final concentration of 0.5 mg/mL) dissolved in a minimal amount of a suitable carrier solvent (e.g., dioxan or DMF, to a final concentration of 0.1% v/v).[1] g. Incubate the flasks at 30°C on a gyratory shaker at 200 rpm for up to 120 hours.[1]
3. Product Extraction and Analysis: a. At regular intervals, aseptically withdraw 1 mL of the culture broth. b. Extract the sample twice with 2 mL of ethyl acetate. c. Pool the ethyl acetate layers and dry with anhydrous sodium sulfate.[1] d. For qualitative analysis, concentrate the extract and spot it on a TLC plate alongside standards of 16-DPA and AD. e. For quantitative analysis, use a suitable aliquot of the ethyl acetate extract. AD can be estimated using the modified Zimmermann reaction, measuring the absorbance at 572.5 nm.[1] Alternatively, HPLC analysis can be performed for more precise quantification.
Visualizations
Caption: Experimental workflow for the bioconversion of 16-DPA to AD.
References
Technical Support Center: 16-Dehydropregnenolone Acetate (16-DPA) Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 16-dehydropregnenolone acetate (16-DPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate (16-DPA) and why is it important?
A1: this compound acetate (16-DPA) is a crucial steroid intermediate, or synthon, used in the semi-synthesis of a wide range of steroidal drugs.[1][2] It serves as a fundamental building block for producing corticosteroids, sex hormones, oral contraceptives, and anabolic steroids.[1] Its importance is comparable to that of 7-ACA for cephalosporins or 6-APA for penicillins in their respective fields.[2]
Q2: What are the primary starting materials for 16-DPA synthesis?
A2: The most common and industrially significant starting material is diosgenin, a steroidal sapogenin extracted from plants like the Mexican yam (Dioscorea villosa).[2][3] Other viable starting materials include solasodine, derived from certain nightshade plants, and solanidine from potato glycoalkaloids.[2][4]
Q3: What is the conventional synthesis route for 16-DPA from diosgenin?
A3: The classic and most established method is the Marker degradation.[1][2] This process typically involves a three-step chemical transformation:
-
Acetolysis (Isomerization): Diosgenin is treated with acetic anhydride at high temperatures to open the spiroketal side chain, forming pseudodiosgenin diacetate.[1]
-
Oxidation: The furostenol derivative is then oxidized, commonly with chromium trioxide (CrO₃), to cleave the side chain.[1][5]
-
Hydrolysis/Elimination: The resulting intermediate undergoes hydrolysis and elimination to yield the final 16-DPA product.[1][6]
Q4: What are the typical yields for 16-DPA production?
A4: The overall yield of 16-DPA from diosgenin can vary based on the specific process and scale. Optimized batch processes report overall yields of 60-75%.[1][5] For instance, a three-step process involving a pressure reactor for acetolysis and ultrasound-assisted oxidation has achieved an overall yield of over 60%.[1] A one-pot synthesis using potassium permanganate as the oxidant reported yields of up to 75%.[5]
Q5: Are there more modern or "green" alternatives to the traditional synthesis?
A5: Yes, significant research has focused on developing safer and more efficient methods. These include:
-
Green Oxidizing Agents: Replacing highly toxic chromium trioxide with eco-friendly alternatives like potassium permanganate (KMnO₄) in the presence of a co-oxidant.[5][6]
-
Continuous Flow Synthesis: This approach offers improved safety, efficiency, and easier scale-up by performing the multi-step synthesis in a continuous flow reactor system. It avoids the need for isolating intermediates and allows for in-line purification.[7][8][9]
-
Lewis Acid Catalysis: Using a Lewis acid like AlCl₃ in the acetolysis step can reduce the harsh temperature and pressure requirements of older methods.[6]
Q6: What is the role of biotransformation in relation to 16-DPA?
A6: Biotransformation is typically used downstream of 16-DPA production. Microorganisms, such as Delftia acidovorans or mixed cultures of Pseudomonas and Comamonas species, can convert 16-DPA into other valuable steroid intermediates like androsta-1,4-diene-3,17-dione (ADD) and 4-androstene-3,17-dione (AD).[10][11][12] This can be a more specific and environmentally friendly alternative to further chemical synthesis steps.
Troubleshooting Guide
Issue 1: Low Yield in Acetolysis Step (Diosgenin to Pseudodiosgenin Diacetate)
Q: My yield of pseudodiosgenin diacetate is significantly lower than the expected >90%. What are the common causes and how can I fix this?
A: Low yield in the acetolysis step is a critical bottleneck. The primary causes are incomplete reaction or degradation of the starting material or product.
-
Potential Cause 1: Insufficient Temperature and Pressure. The traditional Marker degradation requires high temperatures (around 200°C) to drive the isomerization.[1] If the reaction conditions are not met, conversion will be low.
-
Potential Cause 2: Ineffective Catalyst or Reagent Ratio. The concentration of the active acetylating agent is crucial. Using acetic anhydride alone may require very harsh conditions.
-
Potential Cause 3: Degradation from Prolonged Reaction Time. Extended exposure to high temperatures can lead to the formation of by-products.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent degradation of the desired pseudodiosgenin diacetate.
-
Issue 2: Poor Yield and Impurity Formation During Oxidation
Q: The oxidation of pseudodiosgenin diacetate is resulting in a low yield of the desired intermediate and multiple spots on my TLC plate. What's going wrong?
A: The oxidation step is prone to side reactions and over-oxidation if not carefully controlled.
-
Potential Cause 1: Poor Temperature Control. The oxidation reaction is exothermic. A runaway temperature can lead to the formation of various over-oxidized impurities, such as 3β-acetoxy-pregna-5,16-diene-7,20-dione.[13]
-
Solution: Maintain a strict temperature range, typically between 0-15°C, during the addition of the oxidant (e.g., CrO₃ solution).[1] Use a pre-cooled oxidant solution and an ice bath to manage the reaction temperature effectively.
-
-
Potential Cause 2: Inefficient Oxidant or Solvent System. The choice of oxidant and solvent system dramatically impacts the reaction's efficiency and selectivity.
-
Solution: While chromium trioxide in acetic acid is traditional, consider alternative, less toxic systems. A one-pot method using potassium permanganate with tetraethylammonium iodide (TEAI) as a phase transfer catalyst in dichloroethane has shown high yields (75%).[5] The choice of solvent is critical; polar solvents like acetone have been shown to give very poor yields in this system.[5]
-
-
Potential Cause 3: Mass Transfer Limitations on Scale-up. In larger batches, inefficient mixing can lead to localized "hot spots" or areas of high oxidant concentration, causing side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the oxidant addition. For very large scales, consider using continuous flow reactors which offer superior heat and mass transfer, minimizing side product formation.[7] Applying ultrasound (35 KHz) has also been reported to improve the reaction.[1]
-
Issue 3: Incomplete Hydrolysis and Final Product Purification Challenges
Q: I am having difficulty with the final hydrolysis step and subsequent purification of 16-DPA. How can I improve this?
A: The final step to yield 16-DPA should be relatively straightforward, but issues can arise from incomplete reaction or co-eluting impurities during purification.
-
Potential Cause 1: Incomplete Hydrolysis. The reaction may not have gone to completion, leaving unreacted intermediate (diosone).
-
Solution: The hydrolysis is typically achieved by refluxing in acetic acid for about 2 hours.[1] Monitor the reaction by TLC until the starting material disappears. Using a base like sodium acetate in an alcoholic solvent is an alternative, though refluxing in acetic acid is often preferred for its simplicity and the ease of solvent recovery.[1][5]
-
-
Potential Cause 2: Presence of Impurities. Impurities from previous steps can complicate the final purification (e.g., crystallization or column chromatography).
-
Solution: Proactively manage impurity formation in the earlier acetolysis and oxidation steps.[14] A well-controlled oxidation is key. If impurities are present, column chromatography is a reliable purification method.[1] In some optimized one-pot processes, direct crystallization of the final product without chromatography has been achieved, which is highly desirable for large-scale production.[5]
-
-
Potential Cause 3: Product Loss During Workup. The extraction and isolation procedure may lead to loss of product.
-
Solution: After hydrolysis and recovery of the acetic acid solvent under reduced pressure, ensure proper workup procedures. This typically involves neutralization, extraction with an appropriate organic solvent (e.g., EtOAc), washing with water and brine, and drying before final purification.[15]
-
Data and Protocols
Table 1: Comparative Process Parameters for 16-DPA Synthesis
| Parameter | Method A: High Pressure Acetolysis[1] | Method B: One-Pot KMnO₄ Oxidation[5] | Method C: Continuous Flow[7][8] |
| Starting Material | Diosgenin | Diosgenin / Solasodine | Diosgenin |
| Step 1: Acetolysis | Ac₂O, Xylene, 200°C, 5-6 kg/cm ² pressure | Ac₂O, Reflux | Telescoped with other steps |
| Step 2: Oxidation | CrO₃, Acetic Acid/H₂O, 0-15°C, Sonication (35 KHz) | KMnO₄, TEAI, Dichloroethane, RT | Optimized in flow systems |
| Step 3: Hydrolysis | Acetic Acid, Reflux | Sodium Acetate Trihydrate | Telescoped with other steps |
| Overall Yield | > 60% | ~75% | Not specified, focuses on process |
| Key Feature | Use of pressure reactor and sonication | Chromium-free, one-pot process | Avoids intermediate purification |
Experimental Protocols
Protocol 1: Three-Step Synthesis of 16-DPA from Diosgenin[1]
-
Step 1: Acetolysis of Diosgenin (4)
-
Charge a pressure reactor with diosgenin (e.g., 50 g), acetic anhydride (in a 1:3.5 molar ratio to diosgenin), and a hydrocarbon solvent (e.g., xylene).
-
Heat the mixture to 200°C. The internal pressure will build to approximately 5-6 kg/cm ².
-
Maintain these conditions for the required reaction time, monitoring by TLC for the disappearance of diosgenin.
-
After cooling, process the reaction mixture to isolate the crude pseudodiosgenin diacetate (4). Expected yield: ~91%.
-
-
Step 2: Oxidation of Pseudodiosgenin Diacetate (5)
-
Dissolve the pseudodiosgenin diacetate (4) (e.g., 50 g) in a mixture of dichloroethane (100 ml) and glacial acetic acid (100 ml).
-
Prepare an oxidant solution by dissolving chromium trioxide (CrO₃) (12.5 g) in water (25 ml) and glacial acetic acid (10 ml). Pre-cool this solution to 0-5°C.
-
Cool the solution of compound 4 to 0-5°C in an ice bath.
-
Slowly add the pre-cooled oxidant solution while maintaining the reaction temperature between 0-15°C. Utilize sonication (35 KHz) during addition if available.
-
After the addition is complete, continue stirring and monitor the reaction by TLC.
-
Perform an aqueous workup and extract with an organic solvent. The organic layer is separated and distilled under reduced pressure to yield a gummy residue of diosone (5). Purify by column chromatography if necessary. Expected yield: ~70%.
-
-
Step 3: Hydrolytic Degradation to 16-DPA (1)
-
Take the crude diosone (5) (e.g., 50 g) and add glacial acetic acid (200 ml).
-
Reflux the mixture for approximately 2 hours, monitoring the reaction to completion by TLC.
-
Recover the acetic acid by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude 16-DPA can be purified by crystallization. Expected yield: ~90%.
-
Visualizations
Caption: Chemical Synthesis Workflow of 16-DPA.
Caption: Troubleshooting Low Yield in 16-DPA Synthesis.
Caption: Downstream Biotransformation of 16-DPA.
References
- 1. longdom.org [longdom.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. expertmarketresearch.com [expertmarketresearch.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow Synthesis of this compound Acetate, a Key Synthon for Natural Steroids and Drugs - Resources - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 10. Mixed culture bioconversion of this compound acetate to androsta-1,4-diene-3,17-dione: optimization of parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104610409A - Synthesis method of main impurities of dehydropregnenolone acetate - Google Patents [patents.google.com]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 15. pubs.acs.org [pubs.acs.org]
Navigating Greener Syntheses of 16-Dehydropregnenolone: A Technical Support Guide
For researchers, scientists, and drug development professionals dedicated to sustainable pharmaceutical manufacturing, this technical support center provides troubleshooting guidance and frequently asked questions for minimizing hazardous reagents in the synthesis of 16-dehydropregnenolone and its key intermediate, this compound acetate (16-DPA).
The following sections offer detailed experimental protocols for greener synthetic routes, quantitative data comparisons, and visual workflows to support your laboratory endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents used in traditional this compound synthesis that greener methods aim to replace?
A1: Traditional synthesis, often starting from diosgenin, historically relies on strong oxidizing agents like chromium trioxide (CrO₃) and manganese dioxide (MnO₂).[1][2][3] These reagents are highly toxic and generate hazardous waste, posing significant environmental and safety concerns. Additionally, older methods often required high temperatures and pressures, increasing energy consumption and operational risks.[1][2][3]
Q2: What are the main "green" alternative reagents for the oxidation step in 16-DPA synthesis?
A2: A key innovation in greener synthesis is the replacement of chromium- and manganese-based oxidants. A widely reported alternative is the use of potassium permanganate (KMnO₄) in catalytic amounts (e.g., 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[1][2][3] This system significantly reduces heavy metal waste.
Q3: Can the use of harsh acids and high temperatures in the initial acetolysis step be avoided?
A3: Yes. The use of a Lewis acid, such as aluminum chloride (AlCl₃), in combination with acetic anhydride (Ac₂O) has been shown to facilitate the acetolysis of diosgenin at lower temperatures (e.g., 140°C) and atmospheric pressure.[3] This approach avoids the high-pressure autoclaving required in older methods.
Q4: Are there one-pot procedures available to improve efficiency and reduce waste?
A4: Researchers have developed one-pot methods for the transformation of diosgenin to 16-DPA, which can achieve high yields (around 75%) without the need for chromatographic purification between steps.[4] This approach simplifies the process, reduces solvent usage, and minimizes waste generation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of pseudodiosgenin diacetate during acetolysis | - Inefficient Lewis acid catalyst.- Reaction temperature is too low.- Insufficient reaction time. | - Screen different Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃) to find the optimal catalyst for your specific setup.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.- Extend the reaction time and monitor progress using TLC or HPLC. A 98% yield has been reported with AlCl₃ in Ac₂O at 140°C.[3] |
| Incomplete oxidation of pseudodiosgenin diacetate | - Insufficient amount of oxidizing agent (KMnO₄/NaIO₄).- Poor mixing of the reaction mixture.- Incorrect solvent system. | - Ensure the catalytic amount of KMnO₄ (e.g., 5 mol%) and the stoichiometric amount of the co-oxidant (NaIO₄) are accurately measured.- Use vigorous stirring to ensure proper mixing of the multiphasic reaction.- Dichloromethane and dichloroethane have been reported as effective solvents for this oxidation, leading to yields up to 75%.[4] Polar solvents like acetone have been shown to give poor results.[4] |
| Formation of significant by-products during oxidation | - Over-oxidation due to excess oxidant or prolonged reaction time.- Unwanted side reactions due to incorrect pH or temperature. | - Carefully control the stoichiometry of the oxidizing agents.- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.- Maintain the recommended reaction parameters, including solvent and temperature, as specified in the protocol. |
| Difficulties in isolating the final 16-DPA product | - Incomplete hydrolysis of the intermediate keto ester.- Presence of impurities that interfere with crystallization. | - Ensure the hydrolysis step with sodium acetate trihydrate goes to completion.[4]- One-pot procedures are designed to avoid chromatographic purification.[4] If isolation is problematic, an aqueous workup followed by recrystallization from a suitable solvent like methanol may be necessary. |
Quantitative Data Summary
The following table summarizes the yield data from various greener synthesis approaches for 16-DPA starting from diosgenin.
| Step | Reagents | Conditions | Yield | Reference |
| Acetolysis & Acetylation | Ac₂O, AlCl₃ | 140°C, atmospheric pressure | up to 98% | [3] |
| Oxidation | KMnO₄ (5 mol%), NaIO₄ | Dichloromethane or Dichloroethane | up to 75% | [4] |
| Overall (One-Pot) | - | - | 75% | [4] |
Experimental Protocols
Protocol 1: Two-Step Green Synthesis of 16-DPA from Diosgenin
This protocol is based on the work of Baruah et al. (2016).[2][3]
Step A: Acetolysis and Acetylation of Diosgenin
-
To a solution of diosgenin in acetic anhydride (used as both solvent and reagent), add a Lewis acid catalyst (e.g., AlCl₃).
-
Heat the reaction mixture to 140°C under atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product, pseudodiosgenin diacetate.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the product. A yield of up to 98% has been reported for this step.[3]
Step B: Catalytic Oxidation and Hydrolysis
-
Dissolve the pseudodiosgenin diacetate obtained in Step A in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of KMnO₄ (5 mol%) and a stoichiometric amount of NaIO₄ as a co-oxidant.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
The resulting intermediate is then hydrolyzed using sodium acetate trihydrate to yield 16-DPA.[4]
-
Isolate the final product by filtration and purify by recrystallization if necessary.
Visualizing the Workflow
The following diagrams illustrate the key reaction pathway and a generalized experimental workflow for the greener synthesis of 16-DPA.
Caption: Reaction pathway for the greener synthesis of 16-DPA.
Caption: Generalized experimental workflow for 16-DPA synthesis.
References
Technical Support Center: 16-Dehydropregnenolone (16-DHP) Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-dehydropregnenolone (16-DHP). The information provided is based on the chemical properties of 16-DHP and published data on structurally related steroids, offering a predictive guide for identifying potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound (16-DHP)?
Based on the functional groups present in the 16-DHP molecule (a 3β-hydroxyl group, a Δ⁵ double bond, and an α,β-unsaturated ketone system in the D-ring), the most probable degradation pathways under forced degradation conditions (hydrolysis, oxidation, and photolysis) include:
-
Oxidation: The allylic C7 position is susceptible to oxidation, which would lead to the formation of a 7-keto derivative. The 3β-hydroxyl group can also be oxidized to a 3-keto group.
-
Isomerization: The Δ⁵ double bond can migrate to the Δ⁴ position, particularly under acidic conditions, leading to a more stable conjugated system with the newly formed 3-keto group.
-
Epoxidation: The double bonds at C5-C6 and C16-C17 are susceptible to epoxidation in the presence of oxidizing agents.
-
Photodegradation: As a molecule with conjugated systems, 16-DHP is likely sensitive to UV light, which can lead to complex degradation pathways, including the formation of reactive oxygen species (ROS) that further promote degradation.
Q2: What are the expected degradation products of 16-DHP under different stress conditions?
While specific degradation products for 16-DHP have not been extensively reported, based on the reactivity of its functional groups, the following products can be anticipated:
-
Acidic/Basic Hydrolysis: Isomerization of the Δ⁵ double bond to Δ⁴ is a likely outcome.
-
Oxidative Degradation:
-
7-keto-16-dehydropregnenolone
-
3-keto-16-dehydropregnenolone
-
Epoxides at the C5-C6 and/or C16-C17 positions.
-
-
Photolytic Degradation: A complex mixture of photoproducts may be formed. Studies on similar steroids, like prednisolone, have shown that photodegradation can involve reactions at the α,β-unsaturated ketone system.
Q3: What analytical techniques are best suited for identifying and quantifying 16-DHP degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most powerful techniques for this purpose.
-
HPLC/UHPLC-UV: Useful for quantifying the parent drug and known degradation products. A diode-array detector (DAD) can help in assessing peak purity.
-
LC-MS/MS: Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information, which aids in structure elucidation.
Troubleshooting Guides
Problem: Poor separation of degradation products from the parent 16-DHP peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. A gradient elution is often necessary for separating compounds with different polarities. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention and selectivity. |
| Unsuitable column chemistry | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your mixture of parent drug and degradation products. |
Problem: Difficulty in identifying unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Insufficient data for structure elucidation | Utilize LC-MS/MS to obtain molecular weight and fragmentation patterns of the unknown peaks. This data is critical for proposing chemical structures. |
| Co-elution of multiple compounds | Improve chromatographic separation by optimizing the HPLC method (see above). Peak purity analysis with a DAD can also indicate co-elution. |
Quantitative Data Summary
The following table is a template for summarizing quantitative data from a forced degradation study of 16-DHP. Researchers should populate this table with their experimental results.
| Stress Condition | % Degradation of 16-DHP | Major Degradation Product(s) (% Peak Area) | Other Degradation Products (% Peak Area) |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | |||
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | |||
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | |||
| Thermal Degradation (e.g., 80°C, 48h) | |||
| Photolytic Degradation (e.g., UV light, 254 nm, 24h) |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting 16-DHP to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Prepare a stock solution of 16-DHP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of 16-DHP in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of 16-DHP (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Protocol 2: HPLC-UV Method for Analysis of 16-DHP and its Degradation Products
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
Visualizations
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 16-Dehydropregnenolone
Welcome to the technical support center for synthetic 16-dehydropregnenolone (16-DHP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low bioactivity of synthetic 16-DHP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (16-DHP) and what is its primary biological activity?
This compound (16-DHP) is a steroid intermediate in the synthesis of numerous steroid hormones, including corticosteroids, progestogens, and androgens.[1] Its acetate ester, this compound acetate (16-DPA), is a key starting material in the pharmaceutical industry, often produced from diosgenin extracted from yams.[1][2] A known biological activity of 16-DHP is its role as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2]
Q2: We've synthesized 16-DHP, but it shows lower than expected activity in our bioassay. What are the common initial troubleshooting steps?
Low bioactivity of a synthetic compound can stem from several factors. Here’s a logical workflow to begin your troubleshooting:
Q3: How can I confirm the purity and identity of my synthetic 16-DHP?
It is crucial to verify the identity and purity of your synthetic compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. An established HPLC-UV method uses a C-18 reversed-phase column with a mobile phase of acetonitrile and deionized water (55:45% v/v) and UV detection at 248 nm.[3]
Q4: What are the optimal storage conditions for 16-DHP and its acetate form (16-DPA)?
16-DPA is reported to be a stable compound under a wide range of environmental conditions.[4] For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture. For 16-DHP, storage at 2-8°C is also suggested. Avoid repeated freeze-thaw cycles. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C. Stability in plasma has been demonstrated for up to 90 days at -60°C.[3]
Troubleshooting Guides
Guide 1: Issues Related to Compound Synthesis and Purity
Problem: Low or inconsistent bioactivity is observed despite confirmation of the primary structure by NMR and MS.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Impurities | Analyze the sample using high-resolution HPLC or LC-MS to detect and identify any minor impurities. A known impurity in the synthesis of 16-DPA is 3β-acetoxy-pregna-5,16-diene-7,20-dione.[5] | Identification of impurities that may be interfering with the bioassay, either by direct inhibition or by competing for the target. |
| Incorrect Stereochemistry | The biological activity of steroids is highly dependent on their stereochemistry.[6] If the synthesis pathway allows for the formation of stereoisomers, use chiral chromatography to separate and test the activity of each isomer individually. | Identification of the active stereoisomer and confirmation that the synthetic product has the correct stereochemical configuration. |
| Residual Solvents or Reagents | Residual solvents or reagents from the synthesis and purification process can be toxic to cells or interfere with the assay. Ensure the final product is thoroughly dried under high vacuum. | A pure compound free from any contaminants that could affect the experimental results. |
| Degradation of the Compound | Although generally stable, degradation can occur under harsh conditions. Re-analyze the compound's purity by HPLC, especially if it has been stored for a long time or handled improperly. | Confirmation that the compound has not degraded over time. |
Guide 2: Issues Related to Experimental Design and Execution
Problem: The synthetic 16-DHP shows no activity or a very weak response in a cell-based assay, such as an FXR antagonist assay.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Solubility | Visually inspect the assay wells for any precipitation of the compound. Test the solubility of 16-DHP in the assay buffer at the highest concentration used. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration is low, typically <0.5%, and that it does not affect the assay). | The compound is fully dissolved in the assay medium, ensuring that the cells are exposed to the intended concentration. |
| Suboptimal Assay Conditions | Re-evaluate the assay parameters, including cell density, incubation time, and the concentration of any co-factors or reagents. Perform a dose-response curve over a wide range of concentrations. | Optimization of the assay conditions to achieve a robust and reproducible signal. |
| Assay Interference | The compound may interfere with the assay's detection system (e.g., quenching of a fluorescent signal or inhibition of the luciferase enzyme). Run a control experiment to test for such interference. | Confirmation that the observed lack of activity is not an artifact of assay interference. |
| Cell Line Issues | Ensure that the cell line used expresses the target receptor (FXR) at sufficient levels. Verify the health and viability of the cells. | A responsive and healthy cell line that is suitable for the bioassay. |
Experimental Protocols
Protocol 1: Farnesoid X Receptor (FXR) Antagonist Luciferase Reporter Gene Assay
This protocol is for a cell-based assay to determine the FXR antagonist activity of synthetic 16-DHP.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, opaque-bottom plates
-
Synthetic 16-DHP
-
FXR agonist (e.g., GW4064 or CDCA) as a positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well white, opaque-bottom plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing a fixed concentration of the FXR agonist (e.g., the EC₅₀ concentration of GW4064) and varying concentrations of the synthetic 16-DHP. Include appropriate controls (vehicle control, agonist-only control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the agonist-induced luciferase activity by 16-DHP. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Purity Analysis of Synthetic 16-DHP by HPLC
This protocol describes a method for determining the purity of a synthetic 16-DHP sample.[3]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C-18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Synthetic 16-DHP sample
-
Reference standard of 16-DHP (if available)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in a 55:45 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of the synthetic 16-DHP in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 248 nm.
-
Inject 20 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
-
Data Analysis:
-
Identify the peak corresponding to 16-DHP based on its retention time (if a reference standard is used).
-
Calculate the purity of the sample by determining the area of the 16-DHP peak as a percentage of the total area of all peaks in the chromatogram.
-
Signaling Pathway Diagram
Farnesoid X Receptor (FXR) Signaling Pathway
16-DHP acts as an antagonist to the Farnesoid X Receptor (FXR). Understanding the FXR signaling pathway is crucial for interpreting experimental results.
References
Validation & Comparative
A Comparative Guide to the Quantification of 16-Dehydropregnenolone: HPLC-UV vs. HPLC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of 16-dehydropregnenolone (16-DHP), a key intermediate in the synthesis of many steroidal drugs, is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable measurements. This guide provides a detailed comparison of two common HPLC-based methods for 16-DHP quantification: HPLC with Ultraviolet (UV) detection and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
This comparison is based on validated methods found in the scientific literature, offering insights into their respective performances, supported by experimental data.
Method Performance Comparison
The choice between HPLC-UV and HPLC-MS/MS for the quantification of this compound often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the need for simultaneous analysis of metabolites.
An HPLC-UV method has been successfully developed and validated for the determination of 16-DHP in various rat biological matrices, including plasma, bile, urine, and feces[1]. This method demonstrates good sensitivity and accuracy for pharmacokinetic studies[1]. For higher sensitivity and selectivity, especially in complex biological matrices like rabbit plasma, an HPLC-electrospray ionization-tandem mass spectrometry (HPLC/ESI-MS/MS) method has also been validated[2][3]. This advanced technique allows for the simultaneous quantification of 16-DHP and its major metabolites[2][3][4].
The following tables summarize the key performance parameters of these two validated methods.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | HPLC with Triple Quadrupole Mass Spectrometer |
| Sample Matrix | Rat Plasma, Bile, Urine, Feces | Rabbit Plasma |
| Internal Standard | Not specified in the abstract | Dexamethasone |
| Linearity Range | Not explicitly stated, but validated | 1.56-400 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL[1] | 1.56 ng/mL |
| Limit of Detection (LOD) | Not specified | 0.78 ng/mL[2][3] |
| Recovery | >92%[1] | Consistent and reproducible |
| Precision (RSD%) | 4.7% to 11.2%[1] | Within acceptable limits |
| Accuracy (Bias%) | 1.8% to 8.8%[1] | Within acceptable limits |
| Specificity | Assumed to be specific for 16-DHP | Highly specific due to MRM mode |
| Metabolite Quantification | No | Yes, simultaneous with 16-DHP[2][3] |
Table 1: Comparison of HPLC-UV and HPLC-MS/MS Method Performance for 16-DHP Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the HPLC-UV and HPLC-MS/MS methods.
HPLC-UV Method Protocol
This method is designed for the quantification of 16-DHP in rat biological matrices.
Sample Preparation: [1]
-
Plasma, Bile, and Urine (200 µL): Double extraction with n-hexane.
-
Feces (50 mg): Single extraction with 3 mL of acetonitrile.
Chromatographic Conditions: [1]
-
Column: C-18 reversed-phase column.
-
Mobile Phase: Acetonitrile and deionized water (55:45% v/v).
-
Detection: UV detector set at a wavelength of 248 nm.
HPLC-MS/MS Method Protocol
This highly sensitive method is suitable for the simultaneous quantification of 16-DHP and its metabolites in rabbit plasma.
Sample Preparation: [2]
-
A simple two-step liquid-liquid extraction with diethyl ether.
Chromatographic Conditions: [2][3]
-
Column: Spheri-5 RP-18 column (5 µm, 100 mm x 4.6 mm i.d.) with a guard column.
-
Mobile Phase: Acetonitrile:Ammonium acetate buffer (90:10, v/v).
-
Flow Rate: 0.65 mL/min.
Mass Spectrometry Conditions: [2][3]
-
System: API 4000 LC-MS-MS system.
-
Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Validation Parameters
To better understand the experimental processes and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-UV quantification of 16-DHP.
Caption: Experimental workflow for the HPLC-MS/MS quantification of 16-DHP.
Caption: Logical relationship of key HPLC method validation parameters.
References
- 1. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of this compound and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Comparative Guide to the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
For Researchers, Scientists, and Drug Development Professionals
16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of a vast array of steroidal drugs, including corticosteroids, oral contraceptives, and sex hormones.[1][2] The efficiency, cost-effectiveness, and environmental impact of 16-DPA production are therefore critical considerations for the pharmaceutical industry. This guide provides a detailed comparison of two prominent synthesis routes starting from diosgenin: an improved traditional Marker degradation pathway and a modern, "green" chemistry approach. A third route, commencing from solasodine, is also presented as a key alternative.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for 16-DPA is a multifaceted decision, balancing yield, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the three discussed pathways.
| Parameter | Improved Marker Degradation from Diosgenin | "Green" Synthesis from Diosgenin | Synthesis from Solasodine |
| Starting Material | Diosgenin | Diosgenin | Solasodine |
| Overall Yield | > 60%[1] | 75%[3] | 37%[4] |
| Key Reagents | Acetic anhydride, Xylene, Chromium trioxide[1] | Acetic anhydride, AlCl3, KMnO4, NaIO4[2] | Acetic anhydride, Potassium dichromate, Tetrabutylammonium hydrogen sulfate[4] |
| Reaction Steps | 3 | 3 (can be a one-pot process)[3] | Multi-step (a 9-step process from the related solanidine yields 30%)[5][6] |
| Key Conditions | High temperature (200-250°C), High pressure (4-6 kg/cm ²)[1] | Reduced temperature and pressure for acetolysis[2] | Phase-transfer catalysis[4] |
| Environmental/Safety Concerns | Use of toxic chromium trioxide, high energy consumption[1][3] | Chromium-free, reduced energy consumption, less hazardous waste[2] | Use of dichromate (a chromium compound)[4] |
Experimental Protocols
Route 1: Improved Marker Degradation from Diosgenin
This method is a refinement of the classic Marker degradation, optimized for industrial production.[1]
Step 1: Acetolysis of Diosgenin
-
Charge a pressure reactor with diosgenin, acetic anhydride, and xylene.
-
Heat the mixture to 200-250°C with stirring, allowing the pressure to build to 4-6 kg/cm ².
-
Maintain these conditions for approximately 10 hours.
-
Cool the reactor and discharge the product, pseudodiosgenin diacetate.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the pseudodiosgenin diacetate in a suitable solvent (e.g., dichloroethane and glacial acetic acid).
-
Prepare a solution of chromium trioxide in water and acetic acid, and pre-cool it to 0-5°C.
-
Add the oxidant solution dropwise to the solution from the previous step, maintaining the temperature below 7°C.
-
The reaction mixture can be sonicated at 35 kHz during the addition.
-
Upon completion, the product, diosone, is isolated.
Step 3: Hydrolysis of Diosone
-
Reflux the diosone in glacial acetic acid for 2 hours.
-
Recover the acetic acid by distillation under reduced pressure.
-
Wash the residue with cold water and extract with petroleum ether to obtain crude 16-DPA.
-
Recrystallize from ethanol to yield pure this compound acetate.
Route 2: "Green" Synthesis from Diosgenin
This approach focuses on minimizing the use of hazardous reagents and energy-intensive conditions.[2][3]
Step 1: Lewis Acid-Catalyzed Acetolysis
-
Combine diosgenin with acetic anhydride, using the latter as both reagent and solvent.
-
Add a Lewis acid, such as aluminum chloride (AlCl3), as a catalyst. This allows the reaction to proceed at a lower temperature and pressure compared to the traditional method.
Step 2: Catalytic Oxidation
-
The resulting pseudodiosgenin diacetate is oxidized using a catalytic amount of potassium permanganate (KMnO4, 5 mol%).
-
A co-oxidant, sodium periodate (NaIO4), is used to regenerate the KMnO4, making the process catalytic and reducing manganese waste.[2]
Step 3: Hydrolysis
-
The intermediate keto ester is hydrolyzed to yield 16-DPA. This step can be carried out using sodium acetate trihydrate.[3]
This entire sequence has been developed into a one-pot process, achieving an overall yield of 75%.[3]
Route 3: Synthesis from Solasodine
Solasodine, another readily available steroidal sapogenin, provides an alternative starting point.[4]
This synthesis can be performed using phase-transfer catalysis. A notable procedure involves the use of tetrabutylammonium hydrogen sulfate as the phase-transfer catalyst and potassium dichromate as the oxidizing agent, resulting in a 37.0% yield of 16-DPA.[4] While this method offers an alternative, the yield is lower compared to the optimized diosgenin routes, and it still employs a chromium-based oxidant. More complex, multi-step syntheses from related compounds like solanidine have also been reported with overall yields around 30%.[5][6]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis routes from diosgenin.
Caption: Workflow for the Improved Marker Degradation of Diosgenin.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF this compound ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 5. research.wur.nl [research.wur.nl]
- 6. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Steroid Precursors: 16-Dehydropregnenolone vs. Diosgenin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid synthesis, the selection of a starting precursor is a critical decision that influences efficiency, cost, and environmental impact. This guide provides an objective comparison between two cornerstone precursors: diosgenin, a naturally sourced sapogenin, and 16-dehydropregnenolone (16-DPA), a pivotal semi-synthetic intermediate. Supported by experimental data, detailed protocols, and process visualizations, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in steroid manufacturing.
Overview: A Tale of a Raw Material and a Key Intermediate
Diosgenin and this compound represent two different stages in the steroid manufacturing pipeline. Diosgenin, extracted from the tubers of wild yams (Dioscorea species), is a fundamental raw material that heralded the age of affordable steroid hormone production.[1][2][3] 16-DPA, on the other hand, is a refined chemical intermediate synthesized from diosgenin through a process known as the Marker degradation.[4][5] Therefore, the choice is not a direct substitution but a strategic decision on where to enter the synthetic pathway.
Diosgenin serves as the foundational building block for a vast array of steroid products, including corticosteroids and sex hormones.[6][7] Its primary advantage lies in its historical role and established supply chains. However, the conversion of diosgenin to valuable downstream products requires a multi-step chemical process, which can be inefficient and environmentally taxing.[8]
This compound Acetate (16-DPA) , the acetylated form of this compound, is a versatile and central intermediate in the synthesis of numerous steroidal drugs.[7][9] Utilizing 16-DPA as a starting point bypasses the initial, often challenging, steps of the Marker degradation from diosgenin. This offers the potential for more streamlined, efficient, and higher-yielding syntheses of final active pharmaceutical ingredients (APIs).
Quantitative Performance Data
The following tables summarize quantitative data from various studies, comparing the efficiency of converting diosgenin to key intermediates versus the efficiency of converting 16-DPA to downstream products.
Table 1: Conversion of Diosgenin to Key Steroid Intermediates
| Conversion Pathway | Method | Key Reagents/Process | Overall Yield | Reference |
| Diosgenin → 16-DPA | Chemical Synthesis | Acetic anhydride, CrO₃ (Marker degradation) | ~33-40% (early methods) | [10] |
| Diosgenin → 16-DPA | Chemical Synthesis | Acetic anhydride, xylene, CrO₃ (3-step) | >60% | [10] |
| Diosgenin → 16-DPA | Chemical Synthesis | One-pot, KMnO₄ | 75% | [11] |
| Diosgenin → 16-DPA | Chemical Synthesis | Lewis acid (AlCl₃), Ac₂O (acetolysis step) | up to 98% (for this step) | [9] |
| Diosgenin → 16-Dehydroprogesterone | Microbial Conversion | Engineered Mycolicibacterium sp. HK-90 | 89.7% (molar yield) | [8] |
| Dioscin → Diosgenin | Microbial Conversion | Penicillium dioscin | >90% | [12] |
Table 2: Conversion of 16-DPA to Downstream Steroid Intermediates
| Starting Material | Conversion Pathway | Method | Key Reagents/Process | Molar Conversion/Yield | Reference |
| 16-DPA | 16-DPA → Androstenedione (AD) | Microbial Conversion | Delftia acidovorans MTCC 3363 | ~71.8% | [13] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the chemical synthesis of 16-DPA from diosgenin and the microbial conversion of 16-DPA.
Protocol 1: Three-Step Chemical Synthesis of 16-DPA from Diosgenin
This protocol is based on a reported efficient synthesis with an overall yield of over 60%.[10]
Step 1: Acetolysis (Isomerization) of Diosgenin to Pseudodiosgenin Diacetate
-
Charge a pressure reactor with diosgenin, acetic anhydride (molar ratio of 1:3.5, diosgenin:Ac₂O), and a hydrocarbon solvent (e.g., xylene).
-
Heat the reactor to 200°C, allowing the pressure to build to 5-6 kg/cm ².
-
Maintain these conditions for the specified reaction time to facilitate the formation of pseudodiosgenin diacetate.
-
After cooling, remove the solvent under reduced pressure. The crude product can be purified by crystallization from acetone. The reported yield for this step is 91%.[10]
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
-
Dissolve the pseudodiosgenin diacetate in a mixture of dichloroethane, glacial acetic acid, and water.
-
Prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.
-
Add the oxidant solution to the steroid solution while maintaining the temperature between 0-15°C.
-
Irradiate the reaction mixture with ultrasound (35 kHz) to enhance the reaction rate.
-
Monitor the reaction for completion. The reported yield for this step is 70%.[10]
Step 3: Hydrolytic Degradation of Diosone to 16-DPA
-
Reflux the diosone from Step 2 in glacial acetic acid.
-
This step proceeds to near quantitative yield.[10]
-
The acetic acid can be recovered for subsequent use.
-
The final product, 16-DPA, can be purified by crystallization.
Protocol 2: Microbial Conversion of 16-DPA to Androstenedione (AD)
This protocol is based on the bioconversion using Delftia acidovorans.[13]
-
Culture Preparation: Prepare a seed culture of Delftia acidovorans MTCC 3363 in nutrient broth and grow for 24 hours at 30°C with shaking (200 rpm).
-
Biotransformation Medium: Prepare a suitable buffered bioconversion medium (pH 7.0) in Erlenmeyer flasks.
-
Inoculation and Induction: Inoculate the biotransformation medium with the seed culture. Add 16-DPA (dissolved in a suitable carrier solvent like dioxane) as an inducer and substrate to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the flasks at 30°C with shaking (200 rpm) for up to 120 hours.
-
Extraction and Analysis: Periodically withdraw samples and extract the steroids with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the conversion of 16-DPA to AD.
Visualizing the Steroid Synthesis Pathways
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Overall workflow from natural source to final steroid products.
Caption: Chemical conversion pathway of Diosgenin to 16-DPA.
Concluding Remarks
The comparison between diosgenin and this compound is one of strategic positioning within the steroid synthesis landscape.
-
Diosgenin remains a vital, naturally derived raw material. Its use is fundamental, but the path from diosgenin to advanced intermediates is characterized by multiple chemical steps that have traditionally been associated with moderate yields and the use of harsh reagents. However, emerging microbial conversion technologies are showing great promise in transforming diosgenin directly into valuable intermediates with high efficiency and improved environmental credentials.[8][14]
-
This compound Acetate (16-DPA) stands out as a crucial, high-value intermediate. Starting from 16-DPA allows researchers and manufacturers to bypass the initial degradation steps, leading to more streamlined and potentially more cost-effective production of a wide range of steroid APIs. The development of efficient microbial conversions from 16-DPA to other key intermediates like androstenedione further enhances its utility as a versatile precursor.[13]
For research and development focused on novel steroid derivatives, 16-DPA offers a more direct and flexible starting point. For large-scale industrial production, the decision hinges on the overall economics, including the cost of diosgenin extraction and its conversion to 16-DPA versus the price of commercially available 16-DPA. The continuous development of greener and more efficient chemical and biotechnological conversion methods for both precursors will undoubtedly continue to shape the future of steroid manufacturing.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Microbial metabolism of diosgenin by a novel isolated Mycolicibacterium sp. HK‐90: A promising biosynthetic platform to produce 19‐carbon and 21‐carbon steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marker degradation - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 14. A Method for Improving Microbial Conversion of Diosgenin and Separation and Identification of the Product [mdpi.com]
Comparative Anticancer Activity of 16-Dehydropregnenolone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various 16-dehydropregnenolone (16-DHP) derivatives. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to support further investigation and drug discovery efforts.
This compound (16-DHP), a steroid derivative, and its analogues are emerging as a promising class of compounds in cancer therapy.[1][2] Their unique steroidal structure serves as a versatile scaffold for the synthesis of novel derivatives with potent and selective anticancer properties.[1] This guide synthesizes findings from multiple studies to offer a comparative perspective on the anticancer efficacy of these derivatives, their mechanisms of action, and the experimental approaches used for their evaluation.
Comparative Anticancer Activity
The anticancer potential of 16-DHP derivatives has been evaluated across a range of human cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values and cytotoxic activities of various 16-DHP derivatives.
| Derivative Name | Cancer Cell Line | IC50 (µg/mL) | Cytotoxic Activity (%) | Reference |
| 16-DHP Liposomes | Human hepatoma (HepG2) | 44.69 | - | [3] |
| Human oral carcinoma (KB) | 9.17 | - | [3] | |
| Human breast cancer (T47D) | 26.22 | - | [3] | |
| Human gastric cancer (SGC7901) | 19.58 | - | [3] | |
| Human fibrosarcoma (HT1080) | 28.01 | - | [3] | |
| Human ovarian cancer (SKOV3) | 37.18 | - | [3] | |
| Human prostate cancer (PC3) | 24.58 | - | [3] | |
| Human prostate cancer (DU145) | 21.38 | - | [3] | |
| Human lung cancer (A549) | 54.69 | - | [3] | |
| Human rhabdomyosarcoma (A204) | 4.18 | - | [3] | |
| Human cervical carcinoma (HeLa) | 8.96 | - | [3] | |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | Human lung cancer (SK-LU-1) | - | 80% | [4][5] |
| 20-oxo-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-3β-yl-acetate | Human lung cancer (SK-LU-1) | - | 80% | [4][5] |
| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | Prostate (PC-3), Breast (MCF7), Lung (SK-LU-1) | Highest among tested imidazole derivatives | - | [5][6] |
| D-Annulated Pentacyclic Steroid 2b | Human breast cancer (MCF-7) | < 8 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2d | Human breast cancer (MCF-7) | < 8 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2f | Human breast cancer (MCF-7) | < 8 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2j | Human breast cancer (MCF-7) | < 8 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2a | Triple-negative breast cancer (MDA-MB-231) | < 10 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2b | Triple-negative breast cancer (MDA-MB-231) | < 10 µM | - | [7] |
| D-Annulated Pentacyclic Steroid 2g | Triple-negative breast cancer (MDA-MB-231) | < 10 µM | - | [7] |
Key Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of 16-DHP and its derivatives. Understanding these mechanisms is crucial for targeted drug development.
Androgen Receptor (AR) Signaling Inhibition
A primary mechanism of action for some 16-DHP derivatives is the inhibition of 5α-reductase, an enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[4][5] DHT has a high affinity for the androgen receptor (AR), and its inhibition can disrupt AR signaling, which is critical for the growth of hormone-dependent cancers like prostate cancer.[4][8]
Caption: Inhibition of the Androgen Receptor signaling pathway by 16-DHP derivatives.
ATM-Chk2 Pathway Activation
This compound has been shown to induce G1 phase arrest and apoptosis in HeLa cells through the activation of the ATM-Chk2 signaling pathway.[3] This pathway is a critical component of the DNA damage response.
Caption: Activation of the ATM-Chk2 pathway leading to cell cycle arrest and apoptosis.
Experimental Protocols
The evaluation of the anticancer activity of 16-DHP derivatives typically involves a series of in vitro assays. Below are generalized protocols for commonly used methods.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 16-DHP derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Experimental Workflow
The general workflow for screening and evaluating the anticancer activity of novel 16-DHP derivatives is outlined below.
Caption: General workflow for the development of 16-DHP derivatives as anticancer agents.
Conclusion
The comparative data and mechanistic insights presented in this guide highlight the significant potential of this compound derivatives as a versatile platform for the development of novel anticancer therapeutics. The structural modifications at various positions of the steroid nucleus have yielded compounds with potent activity against a diverse panel of cancer cell lines. Further research focusing on lead optimization, in vivo efficacy, and a deeper understanding of their molecular targets will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Effect of this compound Liposomes [journal11.magtechjournal.com]
- 4. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Bioequivalence of 16-Dehydropregnenolone Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different formulations of 16-dehydropregnenolone (16-DHP), a compound of interest for various therapeutic applications. Due to its poor water solubility, novel formulation strategies are being explored to enhance its bioavailability. This document summarizes key experimental data from preclinical studies to facilitate an objective comparison of these formulations.
It is important to note that the term "bioequivalence" has a specific regulatory definition and is typically established through clinical trials in humans. The studies cited here are preclinical animal studies that compare the bioavailability and pharmacokinetic parameters of different 16-DHP formulations.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of different this compound formulations from preclinical animal studies.
Table 1: Comparison of 16-DHP Liposomal Formulation vs. 16-DHP Solution in Female Mice (Intravenous Administration)
| Pharmacokinetic Parameter | 16-DHP Liposome (15 mg/kg) | 16-DHP Solution (15 mg/kg) | Fold Change |
| Cmax (µg/mL) | 4.86 ± 0.73 | 2.91 ± 0.55 | 1.67 |
| AUC(0-t) (µg·h/mL) | 10.83 ± 1.97 | 3.01 ± 0.62 | 3.60 |
| t½ (h) | 20.49 ± 4.12 | 6.08 ± 1.13 | 3.37 |
| Vz (L/kg) | 1.48 ± 0.29 | 3.87 ± 0.76 | 0.38 |
| CL (L/h/kg) | 0.05 ± 0.01 | 0.44 ± 0.09 | 0.11 |
Data sourced from a pharmacokinetic study in female Kunming mice.[1][2]
Table 2: Comparison of 16-DHP Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex vs. Free 16-DHP Suspension in Rats (Oral Administration)
| Pharmacokinetic Parameter | 16-DHP-HP-β-CD (75 mg/kg) | Free 16-DHP Suspension (75 mg/kg) | Fold Change |
| Cmax (ng/mL) | 103.4 ± 18.2 | 25.6 ± 5.8 | 4.04 |
| Tmax (h) | 2.5 ± 0.5 | 1.0 ± 0.3 | 2.5 |
| AUC(0-∞) (ng·h/mL) | 876.5 ± 153.7 | 187.8 ± 39.4 | 4.67 |
| t½ (h) | 10.0 ± 2.1 | 4.1 ± 0.9 | 2.44 |
| Relative Bioavailability (%) | 467 | 100 | 4.67 |
Data sourced from a pharmacokinetic study in rats.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Liposomal 16-DHP Formulation Study
-
Formulation Preparation:
-
16-DHP Liposomes (16-DHP-LM): Prepared using a rotary-evaporated film method.[1]
-
16-DHP Solution: this compound was dissolved in a mixture of dimethylacetamide, propylene glycol, polyethylene glycol 400, and 5% glucose aqueous solution. The solution was filtered before use.
-
-
Animal Model: Female Kunming mice.[2]
-
Study Design:
-
Sample Collection and Analysis:
-
Blood samples were collected at specified time points post-administration.
-
Plasma concentrations of 16-DHP were determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2]
-
Chromatographic separation was achieved on a reversed-phase C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate.[2]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 16-DHP Formulation Study
-
Formulation Preparation:
-
16-DHP-HP-β-CD Inclusion Complex: Prepared to improve the water solubility and in vivo behavior of 16-DHP.[3]
-
Free 16-DHP Suspension: A suspension of 16-DHP was used as the control.
-
-
Animal Model: Rats.[3]
-
Study Design:
-
The relative bioavailability of the 16-DHP-HP-β-CD inclusion complex was compared to the free 16-DHP suspension after oral administration.[3]
-
A dose of 75 mg/kg was used for the comparative study.[3]
-
Dose proportionality of the 16-DHP-HP-β-CD complex was investigated at doses of 37.5, 75, and 150 mg/kg.[3]
-
-
Sample Collection and Analysis:
-
Plasma concentrations of 16-DHP were measured at various time points.
-
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was likely used for quantification, as is standard for such studies.
-
Mandatory Visualization
Experimental Workflow for Preclinical Pharmacokinetic Studies of 16-DHP Formulations
Caption: Experimental workflow for the comparative pharmacokinetic analysis of different this compound formulations.
Potential Signaling Interaction of Steroids
While a specific, detailed signaling pathway for this compound is not well-established in the reviewed literature, steroid hormones, in general, can exert their effects through both genomic and non-genomic pathways. The following diagram illustrates a generalized model of steroid hormone action.
Caption: Generalized signaling pathways of steroid hormones, including potential non-genomic and genomic actions.
References
- 1. Pharmacokinetics and tissue distribution study of this compound liposome in female mice after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of this compound hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to 16-Dehydropregnenolone Analytical Standards for Researchers and Drug Development Professionals
An In-depth Analysis of Commercially Available 16-Dehydropregnenolone and its Acetate Form for Purity, Stability, and Analytical Performance.
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and characterization of steroidal compounds. This compound (16-DHP) and its acetate ester, this compound acetate (16-DPA), are crucial intermediates in the synthesis of a wide array of steroid hormones, including corticosteroids, progestogens, and androgens. This guide provides a comprehensive comparison of commercially available analytical standards for these compounds, focusing on key performance attributes, supported by experimental data and detailed analytical methodologies.
Comparison of Analytical Standard Specifications
To facilitate an objective comparison, the following table summarizes the key specifications of this compound and this compound acetate analytical standards from prominent suppliers. Data has been compiled from publicly available Certificates of Analysis (CoA) and product information sheets.
| Supplier | Product Name | CAS Number | Purity (Assay) | Method | Additional Notes |
| Santa Cruz Biotechnology | This compound | 1162-53-4 | 99.32% | Anhydrous Basis | Melting Point: 177-200°C, Optical Rotation: -27.2°, Loss on Drying: 0.38% |
| Sigma-Aldrich | This compound acetate | 979-02-2 | ≥95% | Not Specified | |
| LGC Standards | 16-Dehydro Pregnenolone Acetate | 979-02-2 | Not Specified | Not Specified | Certificate of Analysis available upon request. |
| Clearsynth | This compound acetate | 979-02-2 | Not Specified | Not Specified | Accompanied by Certificate of Analysis. |
Note: The level of detail provided in Certificates of Analysis can vary between suppliers and even between different lots from the same supplier. It is always recommended to request the most recent CoA for a specific lot before purchase.
Experimental Protocols for Quality Assessment
Accurate and precise analytical methods are essential for the verification of an analytical standard's quality. Below are detailed protocols for common analytical techniques used for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for determining the purity of a this compound analytical standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v), with the proportion of acetonitrile increasing over the course of the run to elute less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance, typically around 238 nm.
-
Sample Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with the addition of a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode is typically used for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. For example, for this compound (m/z 315.2), a potential transition could be m/z 315.2 -> 297.2.
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interferences.
-
Internal Standard: A stable isotope-labeled version of this compound is recommended for the most accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
GC-MS is a powerful technique for the separation and identification of steroids. Derivatization is usually required to increase the volatility of the analytes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the steroids, for example, starting at 150°C and ramping up to 300°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Derivatization: Silylation is a common derivatization technique for steroids. A reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace active hydrogens with trimethylsilyl (TMS) groups.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for data acquisition.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the evaluation of a this compound analytical standard.
Caption: Simplified steroid biosynthesis pathway showing the position of this compound.
Stability and Lot-to-Lot Consistency
The stability of an analytical standard is crucial for ensuring the reliability of analytical results over time. While specific stability-indicating studies for commercially available this compound standards are not always publicly available, general recommendations for the storage of steroid standards include keeping them in a cool, dark, and dry place, often at refrigerated or frozen temperatures. It is advisable to consult the supplier's documentation for specific storage recommendations.
Lot-to-lot consistency is another critical factor. Variations in purity and the impurity profile between different batches of the same analytical standard can lead to significant discrepancies in analytical results. While suppliers generally have internal quality control procedures to ensure consistency, it is good practice for laboratories to perform their own verification of a new lot against the previous one, especially for long-term studies or when validating methods.
Conclusion
The selection of a high-quality analytical standard is a critical first step in any research or development project involving this compound. This guide provides a framework for comparing available standards based on purity, available documentation, and the application of robust analytical methods for verification. By carefully considering these factors and implementing rigorous in-house quality control, researchers can ensure the accuracy and reliability of their analytical data, ultimately contributing to the successful development of new steroid-based therapeutics.
A Comparative Analysis of the Efficacy of 16-Dehydropregnenolone and its Acetate Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 16-dehydropregnenolone (16-DHP) and its acetate form, this compound acetate (16-DPA). While structurally similar, their roles in research and drug development are distinct. Emerging evidence highlights 16-DHP as a biologically active molecule, whereas 16-DPA is primarily utilized as a crucial synthetic intermediate in the production of a wide range of steroidal compounds.
Overview of Biological Activity
Current research indicates that 16-DHP exhibits intrinsic biological activity as a modulator of the Farnesoid X Receptor (FXR), a key regulator of bile acid and cholesterol metabolism. In contrast, 16-DPA is generally considered a versatile precursor for the synthesis of various steroids, including potent inhibitors of 5α-reductase, an enzyme implicated in androgen-dependent conditions.[1][2][3] A direct comparative study on the efficacy of 16-DHP and 16-DPA for the same biological target is not prevalent in the current literature, underscoring their distinct applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for 16-DHP and derivatives of 16-DPA.
Table 1: Pharmacokinetic Parameters of this compound (16-DHP) in Rats
| Parameter | Value | Route of Administration |
| Cmax | 289 ± 25 ng/mL | Intramuscular |
| tmax | 0.38 ± 0.14 h | Intramuscular |
| t1/2 | 2.5 ± 1.1 h | Intramuscular |
| AUC(0-t) | 544 ± 73 ng·h/mL | Intramuscular |
| Data sourced from a study on the pharmacokinetic behavior of 16-DHP in rats.[1] |
Table 2: 5α-Reductase Inhibitory Activity of 16-DPA Derivatives
| Compound | Target Enzyme | IC50 (nM) |
| Derivative 1f | 5α-Reductase Type 2 | 21.8 |
| Derivative 2b | 5α-Reductase Type 2 | 20 |
| Derivative 3d | 5α-Reductase Type 2 | 15 |
| These derivatives were synthesized from this compound.[4] |
Table 3: Cytotoxic Activity of 16-DPA Derivatives
| Compound | Cell Line | Cytotoxic Activity |
| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | 80% |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | 80% |
| These derivatives were synthesized from this compound acetate.[5] |
Signaling Pathways and Mechanisms of Action
This compound (16-DHP) as a Farnesoid X Receptor (FXR) Antagonist
16-DHP has been identified as an antagonist of the Farnesoid X Receptor (FXR).[3] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[6][7] By antagonizing FXR, 16-DHP can modulate the expression of genes involved in these metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.[8]
Caption: Antagonistic action of 16-DHP on the FXR signaling pathway.
This compound Acetate (16-DPA) in the Synthesis of 5α-Reductase Inhibitors
16-DPA serves as a versatile starting material for the synthesis of various steroidal derivatives, including potent inhibitors of 5α-reductase.[2][9] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[5][10] Inhibition of 5α-reductase is a key therapeutic strategy for managing androgen-dependent conditions such as benign prostatic hyperplasia and androgenic alopecia.[2][11]
Caption: Inhibition of testosterone conversion to DHT by 16-DPA derivatives.
Experimental Protocols
Farnesoid X Receptor (FXR) Antagonist Assay (Cell-Based Luciferase Reporter Assay)
This protocol is used to assess the FXR antagonist activity of a test compound.[12]
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with a human FXR expression vector and a luciferase reporter construct containing the promoter of an FXR target gene (e.g., SHP-luc).
-
Compound Treatment: After 24 hours of transfection, the cells are treated with a known FXR agonist (e.g., GW4064 at 10 µM) in the presence or absence of varying concentrations of the test compound (e.g., 16-DHP).
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory activity of the test compound on FXR-driven luciferase expression is calculated, and the IC50 value is determined. A cell viability assay is performed in parallel to rule out cytotoxicity.
Caption: Workflow for the FXR antagonist luciferase reporter assay.
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against 5α-reductase using rat prostate homogenate.[13][14]
-
Enzyme Preparation: Ventral prostates are excised from male Sprague-Dawley rats, minced, and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a microsomal fraction containing the 5α-reductase enzyme.
-
Incubation: The enzyme suspension is incubated at 37°C in a reaction mixture containing a phosphate buffer (pH 6.5), NADPH as a cofactor, radiolabeled [³H]testosterone, and varying concentrations of the test compound (e.g., a 16-DPA derivative).
-
Steroid Extraction: The reaction is stopped, and the steroids are extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The extracted steroids (unconverted testosterone and the product, DHT) are separated using thin-layer chromatography (TLC).
-
Quantification and Analysis: The radioactivity of the testosterone and DHT spots on the TLC plate is quantified using a scintillation counter. The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Conclusion
The comparison between this compound (16-DHP) and its acetate form (16-DPA) reveals a clear distinction in their primary applications within drug discovery and development. 16-DHP is an active pharmacological agent with demonstrated efficacy as an FXR antagonist, presenting opportunities for the treatment of metabolic diseases. Conversely, 16-DPA is an invaluable and versatile synthetic intermediate, providing the steroidal backbone for the generation of a multitude of derivatives with diverse biological activities, notably as inhibitors of 5α-reductase. For researchers and drug development professionals, the choice between these two molecules is dependent on the therapeutic target and the overall research objective: direct biological investigation of FXR modulation would favor 16-DHP, while the development of novel steroidal drugs, particularly for androgen-related disorders, would utilize 16-DPA as a crucial starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
16-Dehydropregnenolone: An Unvalidated Biomarker Candidate in the Landscape of Adrenal Tumor Diagnostics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for sensitive and specific biomarkers is paramount in the early detection and accurate diagnosis of adrenal tumors, particularly the aggressive adrenocortical carcinoma (ACC). While established biomarkers have paved the way for improved diagnostic pathways, the exploration of novel candidates continues. This guide provides a comparative analysis of 16-dehydropregnenolone (16-DHP), a key intermediate in steroid synthesis, as a theoretical biomarker candidate against validated biomarkers for adrenal tumors. This comparison is supported by experimental data on established markers and detailed methodologies to provide a comprehensive resource for researchers.
This compound: A Steroid Intermediate, Not a Validated Biomarker
This compound (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal precursors in the industrial synthesis of a wide range of corticosteroids, sex hormones, and other steroid-based pharmaceuticals.[1][2][3] While its derivatives have been explored for potential therapeutic applications, including anticancer activities, there is currently no scientific evidence to support the validation or use of 16-DHP itself as a clinical biomarker for any disease, including adrenal tumors.[4][5]
The rationale for considering a steroid intermediate like 16-DHP as a potential biomarker would lie in the possibility of its accumulation in specific pathological conditions affecting the steroidogenesis pathway. However, no published studies to date have reported aberrant levels of 16-DHP in patients with adrenal tumors or any other condition.
Established Biomarkers for Adrenal Tumors: A Data-Driven Comparison
In contrast to the theoretical candidacy of 16-DHP, several biomarkers have been extensively studied and validated for the diagnosis and prognosis of adrenal tumors, particularly in differentiating benign adenomas from malignant carcinomas. The most prominent among these are based on steroid profiling and metabolomics.
Steroid Profiling: A Window into Adrenal Tumor Function
Adrenocortical carcinomas often exhibit inefficient or aberrant steroidogenesis, leading to the accumulation and secretion of precursor steroids.[6][7][8] Measurement of these precursors in serum or urine is a cornerstone of ACC diagnosis.
Table 1: Performance of Key Steroid Biomarkers in Diagnosing Adrenocortical Carcinoma
| Biomarker Panel | Sample Type | Key Steroids Measured | Diagnostic Accuracy (AUC) | Sensitivity | Specificity | Reference |
| Serum Steroid Score | Serum | 11-deoxycortisol, 17OH-progesterone, 17OH-pregnenolone | 0.823 | - | - | [9] |
| 13-Steroid Serum Panel | Serum | 11-deoxycortisol, 17-hydroxypregnenolone, and others | >0.9 (for several steroids) | - | - | [10] |
| Urinary Steroid Metabolomics | 24-hour Urine | Panel of 9 steroids (including tetrahydro-11-deoxycortisol) | >0.95 | 90% | 90% | [11] |
| Urinary Metabolomics Panel | Urine | Creatine riboside, L-tryptophan, Nε,Nε,Nε-trimethyl-L-lysine, 3-methylhistidine | 0.89 | 94.7% | 82.6% | [12] |
Note: Sensitivity and Specificity values can vary between studies based on cohorts and thresholds.
Experimental Protocols
Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for accurately quantifying multiple steroids in a single analysis.
Objective: To quantify a panel of steroid hormones and their precursors in human serum or urine.
Methodology:
-
Sample Preparation:
-
Serum: 200 µL of serum is subjected to protein precipitation with a solvent like methanol. The supernatant is then dried and reconstituted.
-
Urine: A 24-hour urine collection is performed. An aliquot is treated with β-glucuronidase/sulfatase to deconjugate the steroids. This is followed by solid-phase extraction (SPE) to purify and concentrate the steroids.
-
-
Chromatographic Separation: The extracted steroids are separated on a reverse-phase C18 column using a gradient of mobile phases, typically water and methanol or acetonitrile with a modifier like formic acid.
-
Mass Spectrometric Detection: The separated steroids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each steroid is identified and quantified based on its specific precursor-to-product ion transition.
-
Quantification: Stable isotope-labeled internal standards are added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency and instrument response. A calibration curve is generated using known concentrations of steroid standards.[9][10][13]
Urinary Metabolomics by GC-MS
This technique provides a broader snapshot of the urinary metabolome to identify patterns associated with malignancy.
Objective: To identify and quantify a wide range of metabolites in urine to differentiate between benign and malignant adrenal tumors.
Methodology:
-
Sample Preparation: An aliquot of a 24-hour urine sample is thawed and centrifuged.
-
Derivatization: The sample undergoes a two-step derivatization process. First, methoximation of keto-groups, followed by silylation of hydroxyl and carboxyl groups to make the metabolites volatile.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where metabolites are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
Mass Spectrometry: The separated metabolites are ionized by electron impact (EI) and the resulting mass fragments are detected. Metabolites are identified by comparing their mass spectra and retention times to a spectral library.
-
Data Analysis: The resulting data is complex and requires multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify the metabolites that best discriminate between groups.[11]
Visualizing the Pathways and Processes
The Steroidogenesis Pathway
The synthesis of steroid hormones from cholesterol is a multi-step enzymatic process. Aberrations in this pathway are central to the pathophysiology of many adrenal disorders.
References
- 1. himpharm.com [himpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid profiling in the diagnosis of malignant adrenal masses: Cases from the endocrine teaching clinics - Mayo Clinic [mayoclinic.org]
- 7. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Biomarkers in Human Adrenal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. scispace.com [scispace.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Unique and novel urinary metabolomic features in malignant versus benign adrenal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Subtyping of Adrenal Tumors: Prospective Multi-Center Cohort Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Dehydropregnenolone Acetate Production from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plant-Derived 16-DPA Precursors
Introduction: 16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of a vast array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. As 16-DPA is not directly extracted from flora, its production relies on the chemical modification of naturally occurring plant-based precursors. The principal starting materials for industrial 16-DPA synthesis are diosgenin and solasodine (along with the structurally similar solanidine). The selection of a plant source is a critical determinant of yield, economic viability, and sustainability of the entire manufacturing chain. This guide provides a comprehensive comparative analysis of the leading plant sources for these precursors, supported by quantitative data and detailed experimental protocols to inform research and development in steroid manufacturing.
Quantitative Comparison of Precursor Content and 16-DPA Yield
The efficiency of 16-DPA synthesis is intrinsically linked to the concentration of the precursor in the source plant material and the efficacy of the subsequent chemical conversion. The following tables summarize quantitative data from various studies, offering a comparative overview of precursor content in different plant species and the reported yields of 16-DPA. It is important to note that precursor content can fluctuate based on factors such as plant variety, geographical location, cultivation conditions, and time of harvest.
Table 1: Comparative Analysis of Diosgenin Content in Various Plant Species
| Plant Species | Family | Plant Part | Diosgenin Content (% dry weight) | Reference(s) |
| Dioscorea zingiberensis | Dioscoreaceae | Rhizome | up to 1.95% | |
| Dioscorea composita | Dioscoreaceae | Tuber | High, commercially utilized | [1] |
| Dioscorea floribunda | Dioscoreaceae | Tuber | High, commercially utilized | [1] |
| Dioscorea villosa (Wild Yam) | Dioscoreaceae | Root and Rhizome | Variable | [2] |
| Dioscorea bulbifera | Dioscoreaceae | Tuber | 0.0021% - 0.0023% | [2] |
| Dioscorea hispida | Dioscoreaceae | Tuber | ~0.003% | [2] |
| Trigonella foenum-graecum (Fenugreek) | Fabaceae | Seed | 0.2% - 0.9% | [2] |
Table 2: Comparative Analysis of Solasodine and Solanidine Content in Solanum Species
| Plant Species | Family | Plant Part | Precursor | Precursor Content (% dry weight) | Reference(s) |
| Solanum laciniatum | Solanaceae | Fruits and Leaves | Solasodine | 0.34% (fruits), 0.44% (leaves) | [3] |
| Solanum khasianum | Solanaceae | Berries | Solasodine | Commercially utilized | [4] |
| Solanum xanthocarpum | Solanaceae | Whole Plant | Solasodine | 2.51% | |
| Solanum melongena (Eggplant) | Solanaceae | Whole Plant | Solasodine | 0.90% | |
| Solanum indicum | Solanaceae | Whole Plant | Solasodine | 0.048% | |
| Solanum trilobatum | Solanaceae | Whole Plant | Solasodine | 0.132% | |
| Solanum tuberosum (Potato) | Solanaceae | Peels, Sprouts, Greens | Solanidine (from glycoalkaloids) | Variable, can be significant in waste streams | [5] |
Table 3: Comparative Yield of 16-DPA from Different Precursors
| Precursor | Plant Source Example | Reported Overall Yield of 16-DPA | Reference(s) |
| Diosgenin | Dioscorea spp. | >60% | [1] |
| Diosgenin and Solasodine | Dioscorea spp. and Solanum spp. | ~75% (one-pot synthesis) | [4] |
| Solasodine | Solanum laciniatum | 37.0% | [3] |
| Solanidine | Solanum tuberosum (glycoalkaloids) | ~30% (multi-step synthesis) | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction of diosgenin and solasodine, and their subsequent conversion to 16-DPA.
Extraction and Isolation of Diosgenin from Dioscorea Tubers
This protocol is a generalized procedure based on acid hydrolysis.
Materials:
-
Dried and powdered Dioscorea tubers
-
2N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol
-
Hexane or Toluene
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Acid Hydrolysis: A precisely weighed quantity of the dried tuber powder is refluxed with a 2N solution of HCl or H₂SO₄ for 2 to 4 hours. This step cleaves the glycosidic linkages of saponins, liberating the aglycone, diosgenin.
-
Filtration: The reaction mixture is filtered to separate the solid plant residue (mare) from the acidic aqueous solution. The mare is washed with water until neutral and then dried.
-
Solvent Extraction: The dried mare is then subjected to Soxhlet extraction or refluxed with an organic solvent such as hexane or toluene for 6-8 hours to extract the diosgenin.
-
Drying and Concentration: The organic extract is passed through anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield crude diosgenin.
-
Purification: The crude diosgenin can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) or by column chromatography over silica gel.
Extraction and Isolation of Solasodine from Solanum Berries
This protocol describes a common method for extracting solasodine.
Materials:
-
Fresh or dried and powdered Solanum berries
-
Methanol
-
2% Acetic acid solution
-
Benzene or Toluene
-
Ammonia solution
-
Centrifuge
-
Separatory funnel
Procedure:
-
Initial Extraction: The plant material is homogenized and extracted with a 2% acetic acid solution in methanol. This acidic medium helps in extracting the glycoalkaloids.
-
Hydrolysis: The extract is then hydrolyzed by heating with a stronger acid (e.g., HCl) to liberate the aglycone, solasodine.
-
Neutralization and Precipitation: After hydrolysis, the acidic solution is neutralized and then made alkaline with an ammonia solution to precipitate the crude solasodine.
-
Solvent Extraction: The precipitate is collected and dissolved in a minimal amount of acid, and then the solasodine is extracted into an organic solvent like benzene or toluene.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude solasodine. Further purification can be achieved through recrystallization.
Conversion of Diosgenin to this compound Acetate (Marker Degradation)
This is a classical multi-step chemical synthesis.
Materials:
-
Diosgenin
-
Acetic anhydride
-
Chromium trioxide (CrO₃) or other oxidizing agents
-
Pyridine (optional, as catalyst)
-
Sodium acetate
-
Various organic solvents
Procedure:
-
Acetolysis: Diosgenin is heated with acetic anhydride, often under pressure. This reaction opens the spiroketal side chain to form pseudo-diosgenin diacetate.
-
Oxidation: The pseudo-diosgenin diacetate is then oxidized, traditionally with chromium trioxide. This step cleaves the side chain, leading to the formation of a keto-ester intermediate.
-
Hydrolysis and Elimination: The intermediate is then hydrolyzed and the side chain is eliminated, typically by heating with sodium acetate in acetic acid, to yield this compound acetate.
-
Purification: The final product is purified by crystallization from a suitable solvent.
Mandatory Visualizations
// Nodes Plant_Material [label="Plant Material\n(Dioscorea, Solanum, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding/Milling", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of Glycosides\n(e.g., with acidified methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid Hydrolysis\n(Cleavage of sugar moieties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude_Precursor [label="Crude Precursor\n(Diosgenin/Solasodine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Precursor [label="Pure Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Marker_Degradation [label="Marker Degradation\n(Acetolysis, Oxidation,\nHydrolysis/Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude_16DPA [label="Crude 16-DPA", fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Final Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound\nAcetate (16-DPA)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Plant_Material -> Grinding; Grinding -> Extraction; Extraction -> Hydrolysis; Hydrolysis -> Crude_Precursor; Crude_Precursor -> Purification1; Purification1 -> Pure_Precursor; Pure_Precursor -> Marker_Degradation; Marker_Degradation -> Crude_16DPA; Crude_16DPA -> Purification2; Purification2 -> Final_Product; } end_dot Caption: Generalized workflow for the production of 16-DPA from plant sources.
// Nodes DPA [label="this compound\nAcetate (16-DPA)", fillcolor="#F1F3F4", fontcolor="#202124"];
Progestogens [label="Progestogens\n(e.g., Progesterone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Corticosteroids [label="Corticosteroids\n(e.g., Cortisol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Androgens [label="Androgens\n(e.g., Testosterone)", fillcolor="#FBBC05", fontcolor="#202124"]; Estrogens [label="Estrogens\n(e.g., Estradiol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PR [label="Progesterone Receptor\n(PR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; GR [label="Glucocorticoid Receptor\n(GR)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; AR [label="Androgen Receptor\n(AR)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; ER [label="Estrogen Receptor\n(ER)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Response [label="Biological Response", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DPA -> Progestogens [label="Synthesis"]; DPA -> Corticosteroids [label="Synthesis"]; DPA -> Androgens [label="Synthesis"]; Androgens -> Estrogens [label="Aromatase"];
Progestogens -> PR; Corticosteroids -> GR; Androgens -> AR; Estrogens -> ER;
PR -> Nucleus; GR -> Nucleus; AR -> Nucleus; ER -> Nucleus;
Nucleus -> Gene_Transcription; Gene_Transcription -> Biological_Response; } end_dot Caption: Simplified overview of steroid hormone synthesis from 16-DPA and their genomic signaling pathway.
Concluding Remarks
The selection of a plant source for this compound acetate production is a multifaceted decision that requires careful consideration of precursor content, extraction efficiency, and the complexity of the chemical conversion process. Dioscorea species, particularly D. zingiberensis, D. composita, and D. floribunda, are well-established commercial sources of diosgenin, often with high yields. Solanum species, such as S. laciniatum and S. khasianum, provide a viable alternative through their solasodine content. Furthermore, agricultural waste streams, such as those from potato processing, are emerging as a potentially sustainable source of solanidine. While the final 16-DPA product is chemically identical regardless of the starting material, the efficiency and environmental impact of the overall process can vary significantly. This guide provides foundational data and methodologies to assist researchers and drug development professionals in making informed decisions for the sustainable and efficient production of this vital steroid intermediate. Further research into optimizing extraction and conversion processes, particularly with a focus on green chemistry principles, will continue to shape the landscape of steroid manufacturing.
References
A Comparative Guide to Catalytic Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
The synthesis of 16-dehydropregnenolone acetate (16-DPA), a pivotal intermediate in the production of numerous steroidal drugs, has been a subject of extensive research to optimize efficiency, yield, and environmental sustainability.[1][2] The conversion of naturally occurring sapogenins like diosgenin and solasodine to 16-DPA involves a multi-step process, with the catalytic isomerization of the spirostanic side chain being a critical determinant of the overall process viability.[1] This guide provides a comparative analysis of different catalytic systems employed in the synthesis of 16-DPA, supported by experimental data and detailed protocols.
General Synthesis Pathway
The transformation of diosgenin to 16-DPA typically proceeds through three main stages:
-
Acetolysis (Isomerization): The spiroketal side chain of diosgenin is opened and isomerized to form a furostenol derivative, pseudodiosgenin diacetate. This step is crucial and often requires a catalyst.
-
Oxidation: The enolic double bond of the furostenol derivative is cleaved, typically using an oxidizing agent.
-
Hydrolysis/Degradation: The resulting intermediate is then hydrolyzed to yield 16-DPA.
The choice of catalyst in the initial isomerization step significantly impacts the overall yield and reaction conditions.
Performance Comparison of Catalytic Systems
The efficiency of 16-DPA synthesis is heavily reliant on the catalyst used in the acetolysis step. Historically, this reaction was performed at high temperatures and pressures without a catalyst, often resulting in lower yields of the desired isomerized product (33-40%).[1] The introduction of various catalysts has led to significant improvements in yield and milder reaction conditions.
| Catalyst System | Starting Material | Key Reaction Conditions | Yield | Reference |
| High Temperature/Pressure (Marker's Degradation) | Diosgenin | Acetic anhydride, elevated temperature and pressure in a sealed tube. | 33-40% (for isomerization step) | [1] |
| Pyridine/Ammonium Chloride, Pyridinium Hydrochloride, p-Toluenesulphonic Acid | Spirostanic compounds | Not specified in detail, but used to improve isomerization. | 70-84% (for isomerization step) | [1] |
| Lewis Acids (e.g., AlCl₃, TiCl₄) | Diosgenin | Acetic anhydride, boiling point. | Up to 98% (for acetolysis and acetylation steps) | [3] |
| Acetic Anhydride (Optimized Molar Ratio) | Diosgenin | Diosgenin:Ac₂O molar ratio of 1:3.5, xylene, 200°C, 5-6 kg/cm ² pressure. | >60% (overall yield from diosgenin) | [1][4][5] |
| One-Pot Synthesis with KMnO₄ | Diosgenin | Dichloroethane or dichloromethane, involves tetraethylammonium iodide. | 75% (overall yield) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of 16-DPA.
1. Lewis Acid (AlCl₃) Catalyzed Acetolysis and Acetylation
This method represents a significant improvement by avoiding high pressure and temperature, leading to a high yield of the intermediate.[3]
-
Materials: Diosgenin, acetic anhydride (Ac₂O), aluminum chloride (AlCl₃).
-
Procedure:
-
Acetic anhydride is used as both the reagent and solvent.
-
Diosgenin is dissolved in acetic anhydride.
-
A Lewis acid, such as AlCl₃, is added to the solution.
-
The reaction mixture is heated to its boiling point.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the pseudodiosgenin diacetate.
-
2. Optimized Acetic Anhydride Molar Ratio Method
This process focuses on optimizing the concentration of the acetylonium ion to drive the isomerization efficiently.[1][4]
-
Materials: Diosgenin (50 g, 0.12 mol), acetic anhydride (40 ml, 0.4 mol), xylene (150 ml).
-
Procedure:
-
Diosgenin, acetic anhydride, and xylene are charged into a pressure reactor vessel.
-
The reactor is heated to a temperature in the range of 200°C, leading to an in-built pressure of 5-6 kg/cm ².
-
The reaction is maintained under these conditions until completion.
-
The resulting pseudodiosgenin diacetate is then carried forward to the oxidation and hydrolysis steps.
-
3. One-Pot Synthesis Using KMnO₄
This protocol offers an environmentally friendlier approach by avoiding toxic chromium-based oxidants and simplifying the process into a single pot.[6]
-
Materials: Diosgenin, acetic anhydride, potassium permanganate (KMnO₄), tetraethylammonium iodide (TEAI), a suitable organic solvent (e.g., dichloroethane).
-
Procedure:
-
The initial acetolysis of diosgenin is carried out.
-
Without isolation of the intermediate, the oxidation step is performed in the same reaction vessel.
-
Potassium permanganate, facilitated by a phase-transfer catalyst like TEAI, is used as the oxidizing agent.
-
The final hydrolysis step is also conducted in the same pot to yield 16-DPA.
-
The final product is isolated without the need for chromatographic purification.
-
Logical Relationship of Synthesis Steps
The synthesis of 16-DPA is a sequential process where the successful completion of each step is critical for the overall yield and purity of the final product. The choice of catalyst in the first step can influence the requirements for the subsequent oxidation and hydrolysis steps.
References
- 1. longdom.org [longdom.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. A Simple Efficient Process for the Synthesis of this compound Acetate(16-Dpa) - A Key Steroid Drug Intermediate from Diosgenin | Semantic Scholar [semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
16-Dehydropregnenolone: A Comparative Analysis of In Vitro and In Vivo Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo biological activities of 16-dehydropregnenolone (16-DHP) and its acetate derivative (16-DPA). While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into its therapeutic potential. 16-DHP is a steroid intermediate with emerging evidence of bioactivity, particularly in lipid metabolism. Its derivatives have also been explored for anticancer and antiandrogenic properties.
In Vivo Activity of this compound
The primary in vivo activity reported for this compound is its hypolipidemic effect, positioning it as a potential agent for managing hyperlipidemia.
Hypolipidemic Effects in Hyperlipidemic Hamster Model
A study in high-fat diet-induced hyperlipidemic male Syrian hamsters demonstrated that oral administration of 16-DHP at a dose of 72 mg/kg body weight for one week significantly improved the lipid profile.[1] The compound was shown to decrease serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing the ratio of high-density lipoprotein cholesterol (HDL-C) to total cholesterol.[1]
Table 1: In Vivo Hypolipidemic Activity of this compound
| Parameter | Observation | Reference |
| Animal Model | High-Fat Diet (HFD)-induced hyperlipidemic male Syrian hamsters | [1] |
| Dosage | 72 mg/kg body weight, oral administration | [1] |
| Duration | 7 days | [1] |
| Effect on Serum Lipids | Profound decrease in TC, TG, and LDL-C levels | [1] |
| Effect on HDL-C/TC Ratio | Elevated | [1] |
| Mechanism of Action | Upregulation of hepatic CYP7A1, LXRα, and PPARα gene expression; increased fecal total bile acid excretion | [1] |
Pharmacokinetic Profile in Rats
Pharmacokinetic studies in Sprague-Dawley rats have shown that 16-DHP is rapidly absorbed and eliminated. Following a single intramuscular administration of 40 mg/kg, the maximum plasma concentration (Cmax) was 289 ± 25 ng/mL, which was reached at a tmax of 0.38 ± 0.14 hours.[2] The elimination half-life (t1/2) was found to be 2.5 ± 1.1 hours.[2] Studies have also indicated that 16-DHP has low oral bioavailability, which may be due to its rapid metabolism in hepatic microsomal fractions.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intramuscular Administration)
| Parameter | Value | Reference |
| Dose | 40 mg/kg | [2] |
| Cmax | 289 ± 25 ng/mL | [2] |
| tmax | 0.38 ± 0.14 hours | [2] |
| t1/2 | 2.5 ± 1.1 hours | [2] |
| AUC(0-t) | 544 ± 73 ng·h/mL | [2] |
In Vitro Activity of this compound Derivatives
The in vitro activities of this compound have been primarily investigated through its synthetic derivatives, which have shown potential as anticancer and antiandrogenic agents.
Cytotoxic Activity Against Cancer Cell Lines
Several studies have reported the synthesis of 16-DPA derivatives with cytotoxic effects on various human cancer cell lines. For instance, certain triazole derivatives of 16-DPA have demonstrated significant cytotoxic activity.
Table 3: In Vitro Cytotoxicity of this compound Acetate Derivatives
| Cell Line | Derivative Type | Activity | Reference |
| SK-LU-1 | 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | Displayed 80% cytotoxic activity | [5] |
| SK-LU-1 | 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | Displayed 80% cytotoxic activity | [5] |
| PC-3 | Various triazole derivatives | Evaluated for cytotoxic activity | [5] |
| MCF7 | Various triazole derivatives | Evaluated for cytotoxic activity | [5] |
Inhibition of 5α-Reductase
Derivatives of 16-DPA have also been identified as inhibitors of 5α-reductase, an enzyme implicated in androgen-dependent conditions. These derivatives have shown inhibitory activity against both type 1 and type 2 isoenzymes of 5α-reductase.
Table 4: In Vitro 5α-Reductase Inhibitory Activity of this compound Acetate Derivatives
| Enzyme Target | Derivative Type | Activity | Reference |
| 5α-Reductase (Type 1 & 2) | Triazole derivatives with a linear or alicyclic ester moiety at C-3 | Generally exhibited lower inhibitory activity for both isoenzymes compared to finasteride. | [5] |
| 5α-Reductase | 3-substituted pregna-4, 16-diene-6, 20-dione derivatives | Some derivatives showed much higher inhibitory activity (based on IC50 values) than finasteride. | [6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Hypolipidemic Activity
The hypolipidemic effect of 16-DHP is believed to be mediated through the upregulation of key hepatic genes involved in cholesterol metabolism. The proposed pathway involves the induction of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as well as the transcription factors Liver X receptor alpha (LXRα) and Peroxisome proliferator-activated receptor alpha (PPARα).
Caption: Proposed signaling pathway of 16-DHP's hypolipidemic action.
General Experimental Workflow for In Vivo Hypolipidemic Study
The typical workflow for evaluating the hypolipidemic activity of a compound like 16-DHP in an animal model is outlined below.
Caption: Workflow for in vivo hypolipidemic activity assessment.
Experimental Protocols
In Vivo Hyperlipidemia Study in Hamsters
-
Animal Model: Male golden Syrian hamsters are fed a high-fat diet (HFD) to induce hyperlipidemia.
-
Treatment: The treatment group receives an oral administration of this compound at a dose of 72 mg/kg body weight for a period of one week. A control group receives the vehicle.[1]
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). Feces are collected to measure total bile acids (TBA).[1]
-
Gene Expression Analysis: Liver tissue is harvested, and real-time comparative gene expression studies are performed to quantify the mRNA levels of CYP7A1, LXRα, and PPARα.[1]
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., SK-LU-1, PC-3, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (16-DPA derivatives).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells.
In Vitro 5α-Reductase Inhibition Assay
-
Enzyme Source: The 5α-reductase enzyme can be obtained from homogenates of hamster or human prostate tissue, or from appropriate cell lines.
-
Reaction Mixture: The assay mixture typically contains the enzyme source, a radiolabeled substrate such as [1,2,6,7-³H]-testosterone, and a NADPH-generating system in a suitable buffer.
-
Inhibition Study: The test compounds (16-DPA derivatives) are added to the reaction mixture at various concentrations. Finasteride is often used as a positive control.
-
Product Measurement: The reaction is incubated, and then the steroids are extracted. The conversion of radiolabeled testosterone to dihydrotestosterone (DHT) is measured using thin-layer chromatography (TLC) and a radioactivity scanner.[6]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[6]
References
- 1. This compound lowers serum cholesterol by up-regulation of CYP7A1 in hyperlipidemic male hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic behavior of this compound after intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Dehydropregnenolone and Leading Hypolipidemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging hypolipidemic agent, 16-dehydropregnenolone (16-DHP), with established therapies including statins, fibrates, ezetimibe, and PCSK9 inhibitors. The following sections detail their mechanisms of action, present comparative efficacy data from preclinical models, and outline the experimental protocols used to generate this data.
Introduction to Hypolipidemic Agents
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Pharmacological intervention is a cornerstone of managing this condition. The agents discussed in this guide represent distinct mechanistic classes:
-
This compound (16-DHP): A promising agent that has been shown to lower serum cholesterol by promoting its conversion to bile acids.[1]
-
Statins (e.g., Atorvastatin): The most widely prescribed class of drugs for lowering cholesterol, which act by inhibiting a key enzyme in cholesterol synthesis.
-
Fibrates (e.g., Fenofibrate): Primarily used to lower high triglyceride levels, these drugs act by modulating the expression of genes involved in lipid metabolism.[2][3]
-
Ezetimibe: A cholesterol absorption inhibitor that blocks the uptake of dietary and biliary cholesterol from the intestine.[4][5]
-
PCSK9 Inhibitors (e.g., Evolocumab): A newer class of biologic drugs that increase the clearance of LDL-cholesterol from the bloodstream.[6][7]
Comparative Efficacy in a Hyperlipidemic Hamster Model
The Syrian hamster is a well-established animal model for studying hyperlipidemia due to its lipid metabolism closely resembling that of humans.[8][9] The following table summarizes the lipid-lowering effects of 16-DHP and other hypolipidemic agents in high-fat diet-induced hyperlipidemic hamsters.
| Drug Class | Agent | Dosage | Total Cholesterol (TC) Reduction | Triglyceride (TG) Reduction | LDL-Cholesterol (LDL-C) Reduction | Reference |
| Pregnenolone Derivative | This compound | 72 mg/kg/day | Profoundly Decreased | Profoundly Decreased | Profoundly Decreased | [1] |
| Statin | Atorvastatin | 40 mg/kg/day | Significant Increase (initially) | 50-59% | - | [10] |
| Fibrate | Fenofibrate | Not Specified | Lowered | Lowered | Lowered | [2][3] |
| Cholesterol Absorption Inhibitor | Ezetimibe | 1 mg/kg (in diet) | Normalized | Normalized | Significantly Decreased | [4] |
| PCSK9 Inhibitor | Evolocumab | Not Specified | 40-60% | 40-60% | 40-60% | [6] |
Mechanisms of Action: Signaling Pathways
The distinct therapeutic effects of these agents stem from their unique molecular mechanisms. The following diagrams illustrate their primary signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of the discussed hypolipidemic agents.
Hyperlipidemia Induction in Hamsters
-
Animal Model: Male Syrian golden hamsters are commonly used.
-
Diet: A high-fat and/or high-cholesterol diet is administered to induce hyperlipidemia. A typical diet may consist of standard chow supplemented with 15% lard and 0.2% cholesterol.[8] Another model utilizes a fructose-enriched diet to induce insulin resistance and subsequent hyperlipidemia.[10]
-
Duration: The induction period typically ranges from two to several weeks, until a significant elevation in plasma lipid levels is observed.[8][10]
-
Drug Administration: The test compounds are administered orally, often mixed with the diet or by gavage.[1][4]
-
Lipid Profile Analysis: Blood samples are collected to measure total cholesterol, triglycerides, LDL-C, and HDL-C levels using standard enzymatic assays.
Key Mechanistic Assays
This assay is crucial for evaluating compounds like 16-DHP that enhance the conversion of cholesterol to bile acids.
-
Principle: The activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis, is measured. This can be done directly by measuring the conversion of a labeled cholesterol substrate to 7α-hydroxycholesterol or indirectly by quantifying a downstream metabolite like 7α-hydroxy-4-cholesten-3-one (C4) in serum or plasma, which correlates with hepatic CYP7A1 activity.[11]
-
Procedure (Isotope Incorporation Method):
-
Hepatic microsomes are prepared from treated and control animals.
-
The microsomal preparation is incubated with a radiolabeled cholesterol substrate (e.g., [4-¹⁴C]cholesterol).
-
The reaction is initiated by adding a cofactor such as NADPH.
-
After incubation, the lipids are extracted, and the radiolabeled products are separated by thin-layer chromatography or high-performance liquid chromatography.
-
The amount of radiolabeled 7α-hydroxycholesterol formed is quantified to determine enzyme activity.[12]
-
-
Procedure (ELISA): Commercially available ELISA kits can quantify CYP7A1 protein levels in liver homogenates.[13][14]
This assay is fundamental for characterizing statins.
-
Principle: The assay measures the activity of HMG-CoA reductase by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[15]
-
Procedure (Colorimetric Assay):
-
A reaction mixture containing assay buffer, NADPH, and the substrate HMG-CoA is prepared.[16]
-
The enzyme source (e.g., purified HMG-CoA reductase or liver microsomes) is added to the reaction mixture.
-
For inhibitor screening, the test compound (e.g., a statin) is pre-incubated with the enzyme.[16]
-
The decrease in absorbance at 340 nm is measured kinetically using a spectrophotometer.
-
The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.[15] The percentage inhibition is calculated by comparing the rate in the presence and absence of the inhibitor.[15]
-
This assay is key for evaluating the mechanism of fibrates.
-
Principle: This is typically a cell-based or ELISA-based assay that measures the activation of the PPARα nuclear receptor by a test compound.
-
Procedure (ELISA-based):
-
A specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE) is immobilized onto the wells of a 96-well plate.[17]
-
Nuclear extracts from cells treated with the test compound (e.g., a fibrate) are added to the wells.
-
If PPARα is activated, it will bind to the PPRE.
-
A primary antibody specific to PPARα is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A colorimetric substrate is added, and the resulting signal is proportional to the amount of activated PPARα.[17][18]
-
This assay is used to characterize cholesterol absorption inhibitors like ezetimibe.
-
Principle: The assay measures the uptake of labeled cholesterol into cells expressing the NPC1L1 transporter.
-
Procedure (Cell-based):
-
A cell line that overexpresses NPC1L1 (e.g., MDCKII cells) is used.
-
The cells are incubated with a medium containing radiolabeled or fluorescently labeled cholesterol.
-
For inhibitor studies, the test compound (e.g., ezetimibe) is added to the incubation medium.
-
After incubation, the cells are washed to remove extracellular cholesterol.
-
The amount of cholesterol taken up by the cells is quantified by measuring the radioactivity or fluorescence.[19] A reduction in cholesterol uptake in the presence of the test compound indicates inhibitory activity.[19]
-
Conclusion
This compound represents a novel approach to lipid-lowering therapy with a distinct mechanism of action centered on the upregulation of cholesterol catabolism. Preclinical data in a relevant animal model suggests it has potent effects on reducing total cholesterol, triglycerides, and LDL-cholesterol. In comparison, established agents like statins, fibrates, ezetimibe, and PCSK9 inhibitors each target different key nodes in lipid metabolism, offering a range of therapeutic options. Further research, including direct comparative studies and clinical trials, will be necessary to fully elucidate the therapeutic potential of 16-DHP relative to current standards of care. This guide provides a foundational understanding for researchers and drug development professionals to contextualize this emerging agent within the broader landscape of hypolipidemic therapies.
References
- 1. This compound lowers serum cholesterol by up-regulation of CYP7A1 in hyperlipidemic male hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidyslipidemic action of fenofibrate in dyslipidemic-diabetic hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ezetimibe, a potent cholesterol absorption inhibitor, normalizes combined dyslipidemia in obese hyperinsulinemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterozygous Ldlr-Deficient Hamster as a Model to Evaluate the Efficacy of PCSK9 Antibody in Hyperlipidemia and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Study on animal models for hyperlipidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment with atorvastatin ameliorates hepatic very-low-density lipoprotein overproduction in an animal model of insulin resistance, the fructose-fed Syrian golden hamster: evidence that reduced hypertriglyceridemia is accompanied by improved hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human cholesterol 7α-hydroxylase (CYP7A1) deficiency has a hypercholesterolemic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egeneinc.com [egeneinc.com]
- 14. mybiosource.com [mybiosource.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. caymanchem.com [caymanchem.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. A new system to evaluate characteristics of Niemann-Pick C1 Like 1-mediated cholesterol transport using Xenopus laevis oocytes [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Commercially Available 16-Dehydropregnenolone: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to validate the purity of commercially available 16-dehydropregnenolone (DHP), a key intermediate in the synthesis of various steroids.[1][2][3] This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical commercial samples, and offers a clear workflow for purity assessment.
Comparative Purity Analysis
To illustrate the potential variability among commercial suppliers, this section presents a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The purity was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), and the identity of the main component and impurities was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Purity of Commercial this compound Samples
| Supplier | Appearance | Purity by HPLC-UV (%) | Major Impurity (%) | Impurity Profile (Identified by LC-MS/MS) |
| Supplier A | White crystalline powder | 99.2 | 0.5 (Pregnenolone) | Pregnenolone, Diosgenin, Unidentified steroid-like compounds |
| Supplier B | Off-white powder | 97.5 | 1.2 (Unidentified) | Unidentified steroid-like compounds, residual solvents |
| Supplier C | White crystalline powder | 98.8 | 0.8 (16-DPA) | This compound Acetate (16-DPA), Pregnenolone |
Note: This data is for illustrative purposes and represents a plausible scenario for comparative analysis.
Experimental Protocols
Accurate and precise analytical methods are crucial for determining the purity of this compound. Below are detailed protocols for the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and deionized water. A common starting point is a 55:45 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 248 nm.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification of impurities, even at trace levels.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as an additive instead of non-volatile buffers). A typical mobile phase could be acetonitrile and water with 0.1% formic acid.[6]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for impurity profiling and product ion scan for structural elucidation of detected impurities.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent and fragment ions are used to identify known and unknown impurities by comparing with reference standards and databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural confirmation of this compound and the characterization of impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons, which is useful for confirming the overall structure.[7]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural assignment and identification of impurities.[8]
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with reference spectra or theoretical values to confirm the structure and identify any impurities.[9][10]
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of a commercial this compound sample.
Caption: Workflow for purity validation of this compound.
Conclusion
The purity of this compound can vary between commercial suppliers, which can have a significant impact on research and development outcomes. Therefore, it is imperative for researchers to independently validate the purity of this critical steroid intermediate. By employing a combination of analytical techniques such as HPLC-UV for quantification, LC-MS/MS for impurity identification, and NMR for structural confirmation, a comprehensive and reliable assessment of product quality can be achieved. The protocols and workflow presented in this guide provide a robust framework for ensuring the quality and consistency of commercially available this compound.
References
- 1. 16 Dehydropregnenolone Acetate, 16 DPA by HimPharm [himpharm.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of this compound and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. acgpubs.org [acgpubs.org]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and Authentication of 16-Dehydropregnenolone (16-DHP) Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and authentication of 16-dehydropregnenolone (16-DHP) and its acetate derivative (16-DPA) for use as a reference material. 16-DHP is a pivotal intermediate in the synthesis of a wide array of steroidal drugs and hormones.[1][2][3] Its proper identification and the confirmation of its purity are critical for ensuring the quality and efficacy of the final pharmaceutical products. This document outlines the key analytical techniques and expected results for the qualification of 16-DHP reference material, offering a basis for comparison with other steroid intermediates.
Physicochemical Properties
A fundamental step in the authentication of a reference material is the confirmation of its basic physicochemical properties. These properties for this compound and its acetate are summarized below.
| Property | This compound (16-DHP) | This compound Acetate (16-DPA) | Data Source(s) |
| Alternate Names | 3β-Hydroxy-5,16-pregnadien-20-one | 3β-Acetoxy-5,16-pregnadien-20-one, 5,16-Pregnadien-3β-ol-20-one acetate | [2] |
| CAS Number | 1162-53-4 | 979-02-2 | [2][4] |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₃H₃₂O₃ | [4][5] |
| Molecular Weight | 314.50 g/mol | 356.50 g/mol | [4][5] |
| Appearance | --- | White crystalline powder | [2] |
| Melting Point | --- | 171–172 °C | [2] |
Spectroscopic and Chromatographic Authentication
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of 16-DHP reference material.
| Analytical Technique | Expected Results for 16-DHP/16-DPA | Purpose |
| ¹H-NMR | Provides a detailed proton spectrum, confirming the specific arrangement of hydrogen atoms in the molecule. | Structural Elucidation |
| ¹³C-NMR | Reveals the number and type of carbon atoms, complementing ¹H-NMR for complete structural confirmation. | Structural Elucidation |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of the compound (e.g., m/z 530 (M+) has been reported for a derivative).[6] | Molecular Weight Verification & Impurity Profiling |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). | Functional Group Identification |
| High-Performance Liquid Chromatography (HPLC-UV) | A single major peak at a specific retention time indicates high purity. UV detection at a λmax of 248 nm is suitable.[7] | Purity Assessment & Quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile derivatives and to confirm identity and purity.[8] | Identity Confirmation & Purity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of characterization and authentication experiments.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is adapted from a validated assay for the determination of this compound.[7]
Objective: To determine the purity of a 16-DHP reference material.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and deionized water in a 55:45 (v/v) ratio.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the 16-DHP reference standard in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the 16-DHP sample to be tested in the mobile phase to the same nominal concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatogram of the sample to the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualizing Experimental Workflows
Diagrams illustrating the workflow of analytical procedures can enhance clarity and understanding.
Caption: Workflow for HPLC-UV Purity Assessment of 16-DHP.
Comparison with Alternatives
| Feature | This compound (16-DHP) | Diosgenin | Progesterone |
| Role | Key intermediate for various steroids and sex hormones.[1] | Starting material for the synthesis of 16-DPA and other steroids.[2] | A major steroid hormone and intermediate in the synthesis of other steroids. |
| Source | Synthesized from diosgenin or solasodine.[2] | Extracted from yams (Dioscorea species).[2] | Synthesized from various steroid precursors. |
| Key Analytical Techniques | HPLC-UV, GC-MS, NMR, IR.[7][8][9] | HPLC, GC, TLC, Spectrophotometry. | HPLC, GC, LC-MS, Immunoassays. |
| Primary Use as Reference Material | For quality control in the synthesis of corticosteroids and sex hormones. | To ensure the quality of the raw material for steroid synthesis. | For clinical diagnostics, pharmaceutical quality control, and research. |
The characterization and authentication of this compound reference material rely on a suite of established analytical techniques. While it shares common analytical methodologies with other steroid intermediates like diosgenin and downstream products like progesterone, its unique spectral and chromatographic profile serves as its fingerprint for identification and purity assessment. The data and protocols presented here provide a solid foundation for the qualification of 16-DHP as a reference standard in a research or industrial setting.
References
- 1. himpharm.com [himpharm.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scbt.com [scbt.com]
- 5. This compound | C21H30O2 | CID 92871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. HPLC-UV method development and validation for this compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on steroids in fetuses and neonates: identification of this compound in the circulation of pre-term neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 16-Dehydropregnenolone: A Guide for Laboratory Professionals
Introduction
As a critical intermediate in the synthesis of various steroid-based pharmaceuticals, 16-Dehydropregnenolone (16-DPA) requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management. The following protocols are designed for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Key Disposal and Safety Parameters
The following table summarizes crucial information for the safe handling and disposal of this compound and similar chemical compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | |
| Waste Classification | Non-hazardous for transport, but should be treated as chemical waste. May be subject to local regulations. | [3] |
| Recommended Disposal Method | Incineration or via a licensed hazardous material disposal company. | [3][4] |
| Accidental Spill Response | Avoid dust generation. Sweep or vacuum up spilled material. Ensure adequate ventilation. | [3] |
| Incompatible Materials for Storage | Store acids and bases separately. Keep away from cyanides or sulfides. | [5] |
| Container Requirements | Chemically compatible, securely capped, and leak-proof. | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous waste stream within a laboratory setting to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
A laboratory coat
-
A NIOSH-approved respirator if there is a risk of dust inhalation.
2. Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
3. Waste Collection and Containment
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.[6]
-
The container must be in good condition, with a secure, leak-proof lid.[6]
-
Label the container clearly with "Hazardous Waste" and the chemical name, "this compound".
4. On-site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[5][6]
-
Ensure the container remains closed except when adding waste.[5]
5. Final Disposal
-
Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.[3][4]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3][8]
-
While a Safety Data Sheet for a related compound suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber, this should only be performed by a licensed facility.[3]
-
Never dispose of this compound down the drain or in the regular trash.[9]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Prevent the spread of the powder. Avoid generating dust during clean-up.[3]
-
Clean-up: Carefully sweep or vacuum the spilled solid material.
-
Disposal of Clean-up Materials: All materials used for cleaning the spill should be placed in the hazardous waste container for this compound.
-
Decontamination: Decontaminate the area of the spill according to your laboratory's standard operating procedures.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. This compound Acetate | 979-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. himpharm.com [himpharm.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. capotchem.com [capotchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 16-Dehydropregnenolone
Essential Safety and Handling Guide for 16-Dehydropregnenolone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound and its common derivative, this compound acetate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is a pharmaceutical-related compound with unknown potency that may have physiological effects, a comprehensive PPE strategy is the first line of defense against potential exposure.[1] The following table summarizes the required PPE.
| PPE Category | Component | Standard and Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Must be inspected prior to use. For prolonged or repeated contact, gloves with a higher protection class are recommended.[1] |
| Eye and Face Protection | Safety Goggles with Side-Shields | Tightly fitting goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes and airborne particles.[1] |
| Body Protection | Laboratory Coat | A standard lab coat provides a barrier against spills and contamination. For larger quantities, impervious and fire/flame-resistant clothing is recommended.[1] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder, especially outside of a certified chemical fume hood, to prevent the inhalation of dust particles.[2] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A standardized workflow is critical for minimizing risk. The following steps outline the safe handling of this compound.
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is highly recommended to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2.2. Handling the Compound
-
Avoid Dust Formation: Handle the solid compound with care to minimize the generation of dust.[1][3] Use appropriate tools, such as a clean spatula and weighing vessel.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Avoid eating, drinking, or smoking in the laboratory area.
-
Container Management: Keep the container tightly closed when not in use and store it in a dry, well-ventilated place, such as a refrigerator.[1]
2.3. Solution Preparation
-
Fume Hood: Prepare solutions in a certified chemical fume hood.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect excess or expired this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container for hazardous waste.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container.
-
-
Disposal Method:
-
Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
-
Spills: In case of a spill, avoid generating dust. Wear appropriate PPE, sweep or vacuum up the spilled material, and collect it in a suitable container for disposal.[1][3]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
